molecular formula C15H13Cl2N3O2 B15580396 KH-CB19

KH-CB19

Cat. No.: B15580396
M. Wt: 338.2 g/mol
InChI Key: CXJCGSPAPOTTSF-VURMDHGXSA-N
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Description

KH-CB19 is a useful research compound. Its molecular formula is C15H13Cl2N3O2 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJCGSPAPOTTSF-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)C(=CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)/C(=C\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KH-CB19 on Alternative Splicing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and subsequently protein isoforms, from a single gene. This intricate mechanism is tightly regulated by a complex interplay of splicing factors, among which the Serine/Arginine-rich (SR) proteins play a pivotal role. The phosphorylation state of SR proteins, controlled by kinases such as the CDC2-like kinase (CLK) family, is critical for their function in spliceosome assembly and splice site selection.[1]

KH-CB19 is a potent and highly specific small molecule inhibitor of CLK isoforms 1 and 4 (CLK1/CLK4).[2] It serves as a powerful research tool for dissecting the role of CLK-mediated phosphorylation in the regulation of alternative splicing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, its impact on SR protein phosphorylation, and its downstream effects on alternative splicing events. The guide also includes detailed protocols for key experiments to study the effects of this compound.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of CLK1 and CLK4.[2] This inhibition leads to a reduction in the phosphorylation of SR proteins, which in turn modulates the alternative splicing of numerous pre-mRNAs.

Direct Inhibition of CLK1 and CLK4

This compound is a dichloroindolyl enaminonitrile that binds to the ATP-binding pocket of CLK1 and CLK3 in a non-ATP mimetic fashion.[2] X-ray cocrystal structures have revealed that this compound interacts with the kinase hinge region through halogen bonding, a feature that contributes to its high affinity and selectivity.[2] This binding event competitively inhibits the catalytic activity of CLK1 and CLK4, preventing the transfer of phosphate (B84403) groups to their downstream substrates.

Dephosphorylation of SR Proteins

SR proteins are key splicing factors that are direct substrates of CLK1 and CLK4. The phosphorylation of their arginine-serine (RS) rich domains is essential for their localization to nuclear speckles and their recruitment to pre-mRNA to facilitate spliceosome assembly.[1] By inhibiting CLK1 and CLK4, this compound leads to the dephosphorylation of SR proteins, including SRp75 and SRp55.[3] This change in phosphorylation status alters their subcellular localization and their ability to engage with the splicing machinery.

Modulation of Alternative Splicing

The altered activity of dephosphorylated SR proteins directly impacts the selection of splice sites on pre-mRNA transcripts. This results in a shift in the balance of different splice isoforms. One well-documented example is the effect of this compound on the alternative splicing of tissue factor (TF) pre-mRNA.[2] Treatment with this compound has been shown to significantly reduce the expression of both the full-length (flTF) and the alternatively spliced (asHTF) isoforms of tissue factor in human microvascular endothelial cells.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Kinase Inhibition
Kinase IC50 (nM)
CLK120[3]
CLK3530[3]
CLK4Potent inhibitor, specific IC50 not reported[3]
DYRK1A55[4]
Table 2: Cellular Activity
Cell Line Assay
Human Microvascular Endothelial Cells (HMEC-1)SR Protein Phosphorylation
Human Microvascular Endothelial Cells (HMEC-1)Tissue Factor mRNA expression
A549 cellsCLK4-mediated disruption

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

In Vitro CLK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for measuring the inhibitory activity of this compound against CLK1.[5][6]

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant CLK1 enzyme in kinase buffer to the desired concentration (e.g., 2.5 ng/µl).[5] Keep the enzyme on ice.

    • Prepare a substrate/ATP master mix containing MBP and ATP in kinase buffer. The final concentrations in the assay are typically around 0.2 mg/ml for MBP and 25 µM for ATP.

  • Assay Setup:

    • Add 2.5 µl of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 2.5 µl of the diluted CLK1 enzyme to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 5 µl of the substrate/ATP master mix to each well.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[7]

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[6]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of SR Protein Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of SR proteins in cells treated with this compound.[8][9][10]

Materials:

  • Cell line of interest (e.g., HMEC-1, HeLa)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies:

    • Phospho-SR protein specific antibody (e.g., anti-phospho-SRSF1, anti-phospho-SRSF2)

    • Total SR protein antibody (e.g., anti-SRSF1, anti-SRSF2)

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1 hour).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against the total SR protein and a loading control to normalize the data.

    • Quantify the band intensities to determine the relative change in SR protein phosphorylation.

Quantitative RT-PCR (qRT-PCR) for Tissue Factor Isoform Analysis

This protocol allows for the quantification of the relative expression of full-length tissue factor (flTF) and alternatively spliced human tissue factor (asHTF) mRNA in response to this compound treatment.[11][12]

Materials:

  • Cell line of interest (e.g., HMEC-1)

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for flTF, asHTF, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound or vehicle as described previously.

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and each primer set (flTF, asHTF, and housekeeping gene).

    • The reaction mixture should contain cDNA, qPCR master mix, and the specific forward and reverse primers.

  • Data Analysis:

    • Run the qPCR reaction on a real-time PCR instrument.

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative expression of flTF and asHTF mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

KH_CB19_Mechanism cluster_inhibition Inhibition cluster_phosphorylation Phosphorylation cluster_splicing Alternative Splicing KH_CB19 This compound CLK1_4 CLK1/CLK4 Kinases KH_CB19->CLK1_4 Inhibits SR_Proteins_P Phosphorylated SR Proteins CLK1_4->SR_Proteins_P Phosphorylates SR_Proteins Dephosphorylated SR Proteins Splicing_Modulation Modulation of Splice Site Selection SR_Proteins_P->Splicing_Modulation Promotes Canonical Splicing SR_Proteins->Splicing_Modulation Alters Splicing Pre_mRNA Pre-mRNA Pre_mRNA->Splicing_Modulation Spliced_mRNA Altered mRNA Isoforms Splicing_Modulation->Spliced_mRNA

Caption: Mechanism of action of this compound on alternative splicing.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: This compound dilutions, CLK1 enzyme, Substrate/ATP mix start->reagent_prep assay_setup Set up Assay Plate: Add this compound/vehicle and CLK1 reagent_prep->assay_setup reaction_start Initiate Reaction: Add Substrate/ATP mix assay_setup->reaction_start incubation Incubate at 30°C for 60 min reaction_start->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection incubation3 Incubate at RT for 30-60 min detection->incubation3 readout Measure Luminescence incubation3->readout end End readout->end

Caption: Workflow for the in vitro CLK1 kinase inhibition assay.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound/vehicle start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page SDS-PAGE and transfer to PVDF lysis->sds_page blocking Block membrane with 5% BSA in TBST sds_page->blocking primary_ab Incubate with primary antibody (anti-phospho-SR or anti-total-SR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL detection and imaging secondary_ab->detection analysis Quantify band intensities detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Function of KH-CB19

Abstract

This compound is a potent, selective, and cell-permeable small molecule inhibitor of Cdc2-like kinase (CLK) isoforms 1 and 4. Its primary cellular function is the modulation of alternative pre-mRNA splicing through the inhibition of SR protein phosphorylation. By binding to the ATP-binding pocket of CLK1 and CLK4 in a non-canonical, non-ATP mimetic manner, this compound prevents the phosphorylation of key splicing factors, leading to significant alterations in the splicing patterns of various gene transcripts, including those involved in inflammation and viral replication. This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound is a dichloroindolyl enaminonitrile that acts as a highly specific inhibitor of CLK1 and CLK4.[1][2] Unlike many kinase inhibitors that mimic ATP, this compound exhibits a unique binding mode.[1][2] Cocrystal structures reveal that it binds to the ATP-binding site of CLK1 but does not form the canonical hydrogen bonds with the kinase hinge region.[1][3] Instead, its interaction is stabilized by a halogen bond between one of its chlorine atoms and the main chain carbonyl of the hinge region residue Glu242.[1][3] This ATP-competitive inhibition prevents CLK1 and CLK4 from phosphorylating their primary substrates, the serine/arginine-rich (SR) family of splicing factors.[1][4]

The phosphorylation status of SR proteins is critical for their function in the spliceosome, a dynamic complex that carries out pre-mRNA splicing.[1] By suppressing the phosphorylation of SR proteins, this compound effectively alters the assembly and activity of the spliceosome, leading to changes in the selection of splice sites.[1] This results in a modified landscape of mRNA isoforms produced from a single gene.[1]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified across various biochemical and cellular assays. The data is summarized in the tables below for clarity and comparison.

Table 1: Biochemical Inhibitory Activity of this compound

TargetParameterValueReference(s)
CLK1 IC₅₀19.7 nM - 20 nM[1][4][5][6]
CLK4 -Potent Inhibition[1][7]
CLK3 IC₅₀530 nM[5]
DYRK1A -Potent Inhibition[7]
Influenza A Virus Replication IC₅₀13.6 µM[5][8]

Note: The potent inhibition of CLK4 was determined by thermal shift assays.[1][7]

Table 2: Cellular Activity of this compound

Cell LineTreatment ConditionsObserved EffectReference(s)
HMEC-1 10 µM this compound for 1 hour (non-stimulated)Reduced phosphorylation of SRp75, SRp55, and SRp20. No effect on SRp40, SC35, SF2/ASF.[1][6]
HMEC-1 Pretreatment with 10 µM this compound, then TNF-α stimulationReduced TNF-α-induced phosphorylation of all analyzed SR proteins (SRp75, SRp55, SRp40, SRp20, SC35, SF2/ASF).[1][6]
HMEC-1 Various concentrationsDose-dependent reduction in the phosphorylation of SRp75 and SRp55 in TNF-α stimulated cells.[1]
HMEC-1 -Significantly reduces basal and TNF-α-induced mRNA expression of both full-length Tissue Factor (flTF) and alternatively spliced Tissue Factor (asHTF).[6]
A549 50 µM this compoundReduced levels of influenza virus proteins M1, M2, and NS1.[8]

Signaling Pathways and Regulatory Logic

The primary signaling pathway affected by this compound is the CLK-mediated regulation of alternative splicing. This pathway is crucial for normal cellular function and can be activated by extracellular signals, such as proinflammatory cytokines.

KH_CB19_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment TNF_alpha Proinflammatory Stimulus (e.g., TNF-α) CLK1_4 CLK1 / CLK4 TNF_alpha->CLK1_4 Activates SR_Proteins SR Proteins (Inactive) CLK1_4->SR_Proteins SR_Proteins_P Phosphorylated SR Proteins (Active) Spliceosome Spliceosome Assembly & Activity SR_Proteins_P->Spliceosome Promotes SR_Proteins->SR_Proteins_P Phosphorylation mRNA_isoforms Altered mRNA Isoforms (e.g., flTF, asHTF) Spliceosome->mRNA_isoforms pre_mRNA pre-mRNA (e.g., Tissue Factor) pre_mRNA->Spliceosome KHCB19 This compound KHCB19->CLK1_4 Inhibits

Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering mRNA splicing.

Experimental Protocols and Workflows

Investigating the cellular effects of this compound typically involves a combination of biochemical and molecular biology techniques to assess kinase activity, protein phosphorylation, and changes in gene expression.

General Experimental Workflow

The logical flow for analyzing the impact of this compound on alternative splicing in a cellular context is depicted below.

Experimental_Workflow start Cell Culture (e.g., HMEC-1, A549) treatment Treat with this compound (e.g., 10 µM) and/or Stimulus (e.g., TNF-α) start->treatment harvest Harvest Cells treatment->harvest split Lyse Cells & Separate harvest->split protein Protein Fraction split->protein Protein rna RNA Fraction split->rna RNA wb Western Blot Analysis (p-SR Proteins, Total SR Proteins) protein->wb qpcr RNA Extraction & RT-qPCR (Splice Isoform Quantification) rna->qpcr end Data Analysis wb->end qpcr->end

Caption: Workflow for studying this compound's effect on cellular splicing and protein phosphorylation.

Detailed Methodology: Western Blot for SR Protein Phosphorylation

This protocol is based on methodologies reported in the literature for assessing the effect of this compound in human microvascular endothelial cells (HMEC-1).[1][6]

  • Cell Culture and Treatment:

    • Culture HMEC-1 cells in appropriate media until they reach 80-90% confluency.

    • For basal condition analysis, treat cells with vehicle (e.g., DMSO) or 10 µM this compound for 1 hour.[6]

    • For stimulated conditions, pretreat cells with vehicle or 10 µM this compound for 30 minutes, followed by stimulation with a proinflammatory agent like TNF-α for an additional 30 minutes.[1]

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • Quantification and Sample Preparation:

    • Determine protein concentration using a BCA or Bradford protein assay.

    • Normalize protein concentrations for all samples.

    • Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR mAb 1H4).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • For loading controls, strip the membrane and re-probe with antibodies against total SR proteins or a housekeeping protein like β-actin or GAPDH.

Applications and Future Directions

This compound serves as an invaluable chemical probe for dissecting the complex mechanisms of alternative splicing regulation by CLK kinases.[1] Its high selectivity and cell-based efficacy make it a superior tool compared to earlier CLK inhibitors like TG003.[1]

Key Applications:

  • Research Tool: Elucidating the role of CLK1 and CLK4 in various physiological and pathological processes, including cell differentiation, inflammatory responses, and cancer.[3][7]

  • Virology: Studying the dependency of viruses, such as influenza A, on the host cell's splicing machinery for their replication cycle.[8][9]

  • Drug Development: Acting as a lead compound for the development of therapeutics targeting diseases driven by aberrant splicing, which are implicated in neurodegenerative disorders and various cancers.[7]

The unique, non-ATP mimetic binding mode of this compound, particularly its reliance on halogen bonding, provides a novel template for the rational design of next-generation kinase inhibitors with potentially greater selectivity and efficacy.[1][2] Further profiling across the kinome and in vivo studies are necessary to fully validate its therapeutic potential.[7]

References

KH-CB19: A Selective CLK1/CLK4 Inhibitor for the Regulation of Alternative Splicing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

KH-CB19 is a potent and highly selective, cell-permeable inhibitor of Cdc2-like kinase 1 (CLK1) and CLK4.[1][2] It belongs to a novel dichloroindolyl enaminonitrile chemotype.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the roles of CLK1 and CLK4 in cellular processes, particularly in the regulation of alternative splicing, and as a potential starting point for therapeutic development.

CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3] Dysregulation of CLK activity and alternative splicing is implicated in a variety of diseases, including cancer and viral infections. This compound has been shown to effectively suppress the phosphorylation of SR proteins in cells, leading to alterations in alternative splicing patterns.[1][4] Notably, it has demonstrated antiviral activity by inhibiting influenza virus replication.[5]

A key feature of this compound is its unique, non-ATP mimetic binding mode to the kinase hinge region, which is mediated by halogen bonding.[1] This distinct mechanism of action contributes to its high selectivity for CLK1 and CLK4 over other kinases, including the closely related CLK3 isoform.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized in various kinase assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibition by this compound

Kinase TargetIC50 (nM)Assay TypeReference
CLK119.7Radiometric[3]
CLK120Not Specified[1][2]
CLK3530Radiometric[3]
DYRK1A55.2Not Specified[3]

Table 2: Cellular Activity of this compound

Cellular EffectIC50 (µM)Cell LineAssay TypeReference
Influenza Virus Replication Inhibition13.6Not SpecifiedNot Specified[5]

Signaling Pathways and Experimental Workflows

CLK1/CLK4 Signaling Pathway in Alternative Splicing

CLK1_CLK4_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLK1_CLK4 CLK1 / CLK4 SR_proteins SR Proteins (e.g., SRSF1) CLK1_CLK4->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome pSR_proteins->Spliceosome Recruitment & Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Processing mRNA_out Mature mRNA mRNA->mRNA_out KHCB19 This compound KHCB19->CLK1_CLK4 Inhibition Protein Protein Isoforms mRNA_out->Protein Translation

Caption: CLK1/CLK4 signaling pathway in alternative splicing.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ADP-Glo™) KH_CB19_prep Prepare serial dilutions of this compound in DMSO Reaction_setup Combine this compound, enzyme, and substrate/ATP in a microplate KH_CB19_prep->Reaction_setup Kinase_prep Prepare CLK1/CLK4 enzyme solution Kinase_prep->Reaction_setup Substrate_prep Prepare substrate (e.g., MBP) and ATP solution Substrate_prep->Reaction_setup Incubation Incubate at 30°C for a defined period (e.g., 45 minutes) Reaction_setup->Incubation ADP_Glo_reagent Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP Incubation->ADP_Glo_reagent Detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light ADP_Glo_reagent->Detection_reagent Luminescence Measure luminescence Detection_reagent->Luminescence

Caption: Workflow for in vitro kinase inhibition assay.

Logical Relationship of this compound Selectivity

KHCB19_Selectivity cluster_high_affinity High Affinity Targets cluster_moderate_affinity Moderate Affinity Target cluster_low_affinity Low Affinity Target KHCB19 This compound CLK1 CLK1 KHCB19->CLK1 Potent Inhibition (IC50 = ~20 nM) CLK4 CLK4 KHCB19->CLK4 Potent Inhibition (Qualitatively High) DYRK1A DYRK1A KHCB19->DYRK1A Moderate Inhibition (IC50 = ~55 nM) CLK3 CLK3 KHCB19->CLK3 Weak Inhibition (IC50 = 530 nM)

Caption: Selectivity profile of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of this compound against CLK1 and CLK4.

Materials:

  • Recombinant human CLK1 or CLK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate. Add 2 µL of the master mix to each well.

    • Prepare a solution of CLK1 or CLK4 enzyme in Kinase Assay Buffer.

  • Initiate Reaction:

    • Add 2 µL of the enzyme solution to each well to start the kinase reaction. The final volume should be 5 µL.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for SR Protein Phosphorylation

This protocol describes a general method to assess the effect of this compound on the phosphorylation of SR proteins in cultured cells.

Materials:

  • Human microvascular endothelial cells (HMEC-1) or other suitable cell line

  • This compound

  • TNF-α (optional, for stimulating SR protein phosphorylation)

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SRp75, -SRp55)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1 hour).

    • If applicable, stimulate the cells with TNF-α for a short period before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated SR protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein or a housekeeping protein like GAPDH.

Cellular Target Engagement Assay (NanoBRET™)

This protocol provides a method to quantify the binding of this compound to CLK1 within live cells.[1][3]

Materials:

  • HEK293 cells

  • Plasmid encoding CLK1 fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer that binds to CLK1

  • This compound

  • NanoBRET™ Nano-Glo® substrate

  • Extracellular NanoLuc® inhibitor

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-CLK1 fusion vector.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ tracer and the this compound dilutions to the cells.

    • Incubate at 37°C for 2 hours to allow for compound entry and target binding.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® substrate and the extracellular NanoLuc® inhibitor to the wells.

    • Measure the BRET signal on a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the this compound concentration and fit the data to determine the IC50 value for target engagement.

RT-PCR for Alternative Splicing of Tissue Factor

This protocol outlines a method to analyze the effect of this compound on the alternative splicing of tissue factor (TF) mRNA.

Materials:

  • HMEC-1 cells

  • This compound

  • Trizol reagent for RNA extraction

  • Reverse transcription kit

  • PCR primers designed to amplify the region of TF mRNA containing the alternatively spliced exon

  • Taq polymerase and PCR buffer

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat HMEC-1 cells with this compound or DMSO.

    • Extract total RNA using Trizol reagent according to the manufacturer's protocol.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification:

    • Perform PCR using primers that flank the alternatively spliced exon of the TF pre-mRNA. This will allow for the amplification of both the full-length (flTF) and the alternatively spliced (asHTF) isoforms.

    • Use a PCR program with an appropriate annealing temperature and number of cycles.

  • Analysis of Splicing Products:

    • Separate the PCR products on an agarose gel.

    • Visualize the bands corresponding to flTF and asHTF using a gel imaging system.

    • Quantify the intensity of each band to determine the relative abundance of the two splice variants. A change in the ratio of flTF to asHTF upon treatment with this compound indicates an effect on alternative splicing.

Conclusion

This compound is a valuable research tool for investigating the roles of CLK1 and CLK4 in cellular signaling and gene expression. Its high potency and selectivity, coupled with its unique mechanism of action, make it a superior chemical probe compared to less selective kinase inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in various in vitro and cellular assays. Further investigation into the therapeutic potential of this compound class is warranted, particularly in the context of diseases driven by aberrant alternative splicing.

References

The Role of KH-CB19 in SR Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), and its role in the phosphorylation of serine/arginine-rich (SR) proteins. This document details the mechanism of action of this compound, presents key quantitative data, and provides detailed experimental protocols for researchers investigating SR protein phosphorylation and related signaling pathways.

Introduction to this compound and SR Protein Phosphorylation

This compound is a small molecule inhibitor belonging to the dichloroindolyl enaminonitrile chemotype.[1] It has been identified as a highly selective and potent inhibitor of CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.[1]

SR proteins are a family of essential splicing factors characterized by a C-terminal domain rich in arginine and serine residues (the RS domain). The phosphorylation state of the RS domain is critical for the subcellular localization and activity of SR proteins in spliceosome assembly. By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, thereby modulating alternative splicing events.[1] This inhibitory activity is particularly relevant in proinflammatory conditions, such as those induced by tumor necrosis factor-alpha (TNF-α).[1][2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized through various enzymatic and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against CLK Isoforms

Kinase TargetIC50 (nM)
CLK119.7
CLK3530

Data sourced from MedChemExpress product information sheet.[3]

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
CLK120
DYRK1A55

Data from Fedorov et al., 2011.[1] this compound was profiled against a panel of 71 protein kinases and showed high selectivity for CLKs.[1][2]

Signaling Pathway: TNF-α Induced SR Protein Phosphorylation and its Inhibition by this compound

Under inflammatory conditions, cytokines such as TNF-α can activate signaling cascades that lead to the activation of kinases like CLKs. Activated CLKs then phosphorylate SR proteins, altering their function and impacting pre-mRNA splicing. This compound acts as a potent inhibitor in this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates CLK1_4_inactive CLK1/4 (Inactive) NFkB->CLK1_4_inactive Induces expression/ activity (indirect) CLK1_4_active CLK1/4 (Active) CLK1_4_inactive->CLK1_4_active Activation SR_unphos SR Protein (Unphosphorylated) CLK1_4_active->SR_unphos Phosphorylates KHCB19 This compound KHCB19->CLK1_4_active Inhibits SR_phos SR Protein (Phosphorylated) SR_unphos->SR_phos splicing Alternative Splicing SR_phos->splicing Modulates

Caption: TNF-α signaling pathway leading to SR protein phosphorylation and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on SR protein phosphorylation.

Western Blotting for Phospho-SR Protein Detection in HMEC-1 Cells

This protocol is adapted from the methodology described by Fedorov et al., 2011, and standard western blotting procedures.

Objective: To determine the effect of this compound on TNF-α-induced phosphorylation of SR proteins in Human Microvascular Endothelial Cells (HMEC-1).

Materials:

  • HMEC-1 cells

  • Cell culture medium (e.g., MCDB 131) with supplements

  • Recombinant human TNF-α

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Mouse anti-phospho-SR (specific for phosphorylated SR proteins)

    • Rabbit anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-mouse IgG

    • HRP-conjugated goat anti-rabbit IgG

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture HMEC-1 cells to 80-90% confluency.

    • Pre-treat cells with desired concentrations of this compound (e.g., 10 µM) or DMSO for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 2-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-SR proteins (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an appropriate imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

In Vitro Kinase Assay for CLK1 Inhibition by this compound

This protocol provides a general framework for an in vitro kinase assay to measure the inhibitory effect of this compound on CLK1-mediated phosphorylation of a generic SR protein substrate.

Objective: To determine the IC50 of this compound for CLK1 kinase activity in vitro.

Materials:

  • Recombinant active CLK1

  • SR protein substrate (e.g., recombinant SRSF1)

  • This compound

  • DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled ATP for detection with phospho-specific antibodies)

  • 96-well plates

  • Phosphocellulose paper or SDS-PAGE and western blotting reagents

  • Scintillation counter or chemiluminescence detection system

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of CLK1 in kinase buffer.

    • Prepare a solution of the SR protein substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Add the SR protein substrate.

    • Add the CLK1 enzyme to each well to initiate the reaction, except for the negative control wells.

    • Pre-incubate for 10 minutes at 30°C.

    • Start the reaction by adding ATP.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Stop Reaction and Detect Phosphorylation:

    • Radiometric Detection:

      • Stop the reaction by adding phosphoric acid.

      • Spot the reaction mixture onto phosphocellulose paper.

      • Wash the paper to remove unincorporated [γ-32P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Detection (Western Blot):

      • Stop the reaction by adding SDS-PAGE loading buffer.

      • Analyze the samples by SDS-PAGE and western blotting using a phospho-specific SR protein antibody as described in Protocol 4.1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental and Logical Workflows

The discovery and characterization of a kinase inhibitor like this compound typically follows a structured workflow.

G cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_cellular Cellular Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Primary_Assay Primary Kinase Assay (e.g., CLK1) Hit_ID->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) IC50->SAR Cell_Assay Cell-Based Assay (e.g., Western Blot for p-SR) Selectivity->Cell_Assay Selectivity->SAR Phenotypic_Assay Phenotypic Assay (e.g., Splicing Reporter Assay) Cell_Assay->Phenotypic_Assay Phenotypic_Assay->SAR Lead_Compound Lead Compound (this compound) SAR->Lead_Compound

Caption: General experimental workflow for the discovery and validation of a kinase inhibitor.

This guide provides a comprehensive technical overview of this compound and its role in SR protein phosphorylation. The provided data, protocols, and diagrams are intended to facilitate further research into the function of CLK kinases and the development of novel therapeutic agents targeting pre-mRNA splicing.

References

Foundational Research on Dichloroindolyl Enaminonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on dichloroindolyl enaminonitriles, a class of compounds with significant potential in medicinal chemistry. This document outlines their synthesis, chemical properties, and biological activities, with a focus on their prospective application as anticancer agents. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Concepts and Synthesis

Dichloroindolyl enaminonitriles are organic compounds characterized by a dichloro-substituted indole (B1671886) ring linked to an enaminonitrile group. The presence of the dichloro-substituted indole moiety, a privileged scaffold in medicinal chemistry, combined with the reactive enaminonitrile functional group, makes these compounds promising candidates for the development of novel therapeutic agents.

The synthesis of indolyl enaminonitriles is often achieved through a Knoevenagel condensation. This reaction typically involves the condensation of an indole aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a basic catalyst.

Experimental Protocol: General Synthesis of Indolyl Acrylonitriles via Knoevenagel Condensation

This protocol is a general method for the synthesis of 2-(1H-indol-2-yl)-3-acrylonitriles and can be adapted for dichloro-substituted indole precursors.

Materials:

  • 2-(1H-indol-2-yl)acetonitrile (or a corresponding dichloro-substituted analogue)

  • Appropriate aromatic or heteroaromatic aldehyde

  • Anhydrous methanol (B129727)

  • Sodium methoxide (B1231860) solution

Procedure:

  • Dissolve 2-(1H-indol-2-yl)acetonitrile (2.0 mmol) in anhydrous methanol (10 mL).

  • To the solution, add a solution of sodium methoxide (prepared from 60 mg of sodium in 6 mL of anhydrous methanol) dropwise.

  • Stir the reaction mixture for 30 minutes.

  • Add the appropriate aldehyde (4.0 mmol) to the reaction mixture.

  • Continue stirring the mixture overnight at ambient temperature.

  • The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the collected solid with methanol.

  • If necessary, purify the product further using silica (B1680970) gel column chromatography with dichloromethane (B109758) as the eluent.[1]

Biological Activity and Quantitative Data

Research into the biological activity of dichloroindolyl enaminonitriles and related compounds has primarily focused on their potential as anticancer agents. The cytotoxic effects of these compounds are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values being key quantitative metrics of their potency.

While specific data for dichloroindolyl enaminonitriles is still emerging, studies on structurally related indole-acrylonitrile and dichlorophenyl-acrylonitrile derivatives provide valuable insights into their potential efficacy.

Table 1: Growth Inhibition (GI50) of Representative Indole-Acrylonitrile Derivatives Against Various Human Cancer Cell Lines
Compound/Cell LineLeukemia (HL-60(TB))Non-Small Cell Lung Cancer (NCI-H522)Colon Cancer (COLO 205)CNS Cancer (SF-539)Ovarian Cancer (OVCAR-3)Renal Cancer (A498)Breast Cancer (MDA-MB-468)
Compound 5c *0.0244 µM0.0866 µM0.0938 µM0.102 µM0.133 µM0.158 µM0.111 µM

*Compound 5c is 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile. Data is presented as GI50 values, the concentration causing 50% growth inhibition.[1]

Table 2: Growth Inhibition (GI50) of Dichlorophenyl-Acrylonitrile Derivatives Against MCF-7 Breast Cancer Cells
CompoundGI50 (µM)
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) 0.56 ± 0.03
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) 0.127 ± 0.04
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) 0.030 ± 0.014
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) 0.034 ± 0.01

These data highlight the potent anticancer activity of acrylonitrile (B1666552) derivatives bearing a dichloro-aromatic moiety, suggesting that dichloroindolyl enaminonitriles would likely exhibit similar or enhanced cytotoxic profiles.

Signaling Pathways and Mechanism of Action

A promising avenue of investigation for the mechanism of action of dichloroindolyl enaminonitriles is their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[2]

The activation of the AhR signaling pathway by certain ligands can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, and can trigger apoptotic cell death in cancer cells.[3] Research on dichlorophenylacrylonitriles has demonstrated their ability to act as AhR ligands and exhibit selective cytotoxicity in breast cancer cells.[4] This suggests a plausible mechanism for the anticancer effects of dichloroindolyl enaminonitriles.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dichloroindolyl Enaminonitrile AhR_complex AhR-Hsp90-AIP-p23 complex Ligand->AhR_complex Binding AhR_ligand_complex Activated AhR Complex AhR_ARNT_complex AhR/ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Translocation & Dimerization with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binding to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induction Apoptosis Apoptosis Target_Genes->Apoptosis Leads to

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for dichloroindolyl enaminonitriles.

Experimental Workflow: Investigating AhR-Mediated Activity

Experimental_Workflow start Synthesized Dichloroindolyl Enaminonitrile Compound cell_culture Treat Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay erod_assay EROD Assay to Measure CYP1A1 Activity cell_culture->erod_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) cell_culture->apoptosis_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 conclusion Establish Mechanism of Action ic50->conclusion ahr_activation Confirm AhR Activation erod_assay->ahr_activation ahr_activation->conclusion apoptosis_confirmation Confirm Induction of Apoptosis apoptosis_assay->apoptosis_confirmation apoptosis_confirmation->conclusion

Caption: Experimental workflow for evaluating the anticancer activity and mechanism of action of dichloroindolyl enaminonitriles.

Conclusion and Future Directions

The foundational research on dichloroindolyl enaminonitriles and structurally related compounds indicates a promising class of molecules with potent anticancer activity. Their synthesis via established methods like the Knoevenagel condensation is feasible, and preliminary data from analogous compounds suggest high efficacy against a range of cancer cell lines. The likely mechanism of action through the Aryl Hydrocarbon Receptor signaling pathway provides a solid basis for further investigation and drug development.

Future research should focus on the synthesis and biological evaluation of a broader library of dichloroindolyl enaminonitrile derivatives to establish clear structure-activity relationships. In-depth studies are required to confirm their interaction with the AhR pathway and to elucidate the downstream molecular events leading to cancer cell death. These efforts will be crucial in advancing this promising class of compounds towards clinical applications.

References

Unraveling the Downstream Cascade: A Technical Guide to KH-CB19 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper delves into the molecular underpinnings of KH-CB19, a potent and highly selective inhibitor of CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4). Through a comprehensive review of preclinical data, this document elucidates the downstream effects of this compound, focusing on its mechanism of action, impact on cellular signaling, and potential therapeutic applications.

Core Mechanism of Action: Targeting the Spliceosome Machinery

This compound operates as a selective inhibitor of CLK1 and CLK4, key regulators of pre-mRNA splicing.[1][2][3] Unlike typical kinase inhibitors, this compound employs a non-ATP mimetic binding mode, interacting with the kinase hinge region through halogen bonding.[1] This specific interaction leads to the suppression of the phosphorylation of serine/arginine-rich (SR) proteins, crucial components of the spliceosome.[1][3] By modulating the phosphorylation state of these proteins, this compound effectively alters the landscape of alternative splicing.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for this compound, highlighting its potency and selectivity.

Table 1: Inhibitory Potency of this compound against Various Kinases

Target KinaseIC50 Value
CLK119.7 nM[4][5], 20 nM[2][3][6][7]
CLK3530 nM[4], 0.53 µM[5]
DYRK1A55.2 nM[5]

Table 2: Antiviral Activity of this compound

VirusCell LineIC50 Value
Influenza A VirusA54913.6 µM[4][8]

Table 3: Comparative Inhibition of SR Protein Phosphorylation in HMEC-1 cells (stimulated with TNF-α)

SR ProteinThis compound (5 µM) InhibitionTG003 (5 µM) Inhibition
SRp7580%27.5%[5]
SRp5577.5%45%[5]

Downstream Signaling Effects

The primary downstream effect of this compound is the modulation of pre-mRNA splicing. This is achieved through the dephosphorylation of key SR proteins.

KH_CB19_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Kinase Regulation cluster_2 Splicing Factor Phosphorylation cluster_3 Downstream Cellular Processes KH_CB19 This compound CLK1_CLK4 CLK1 / CLK4 KH_CB19->CLK1_CLK4 Inhibits p_SR_Proteins Phosphorylated SR Proteins CLK1_CLK4->p_SR_Proteins Phosphorylates SR_Proteins SR Proteins (e.g., SRp75, SRp55, SRp20) Alt_Splicing Alternative Splicing (e.g., Tissue Factor) p_SR_Proteins->Alt_Splicing Regulates

Figure 1: this compound Signaling Pathway

Key Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize the effects of this compound.

Western Blotting for SR Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of SR proteins in response to this compound treatment.

  • Cell Culture and Treatment: Human Microvascular Endothelial Cells (HMEC-1) are cultured to 80-90% confluency. Cells are then treated with a vehicle control or specified concentrations of this compound (e.g., 10 µM) for a designated time (e.g., 1 hour). For stimulated conditions, cells are subsequently treated with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 2 minutes).[1]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of SR proteins (e.g., phospho-SRp75, phospho-SRp55, phospho-SRp20). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Alternative Splicing Analysis

This method quantifies the changes in the expression of different splice variants of a target gene, such as Tissue Factor (TF).

  • Cell Treatment and RNA Extraction: HMEC-1 cells are treated as described for the Western blot protocol. Total RNA is then extracted using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: The relative expression of the different splice variants (e.g., full-length TF and alternatively spliced human TF) is quantified using specific primers and a SYBR Green-based qRT-PCR master mix. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative changes in the expression of each splice variant are calculated using the ΔΔCt method.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western Western Blot Analysis cluster_qpcr qRT-PCR Analysis start HMEC-1 or A549 Cells treatment Treat with this compound and/or TNF-α start->treatment lysis_wb Cell Lysis treatment->lysis_wb rna_ext RNA Extraction treatment->rna_ext quant_wb Protein Quantification lysis_wb->quant_wb sds_page SDS-PAGE & Transfer quant_wb->sds_page immuno Immunoblotting for Phospho-SR Proteins sds_page->immuno detect_wb Detection immuno->detect_wb cdna cDNA Synthesis rna_ext->cdna qpcr qRT-PCR for Splice Variants cdna->qpcr analysis_qpcr Data Analysis (ΔΔCt) qpcr->analysis_qpcr

Figure 2: General Experimental Workflow

Antiviral Effects

This compound has demonstrated antiviral activity, particularly against the influenza virus.[4][8] While the precise mechanism is still under investigation, it is hypothesized to be linked to the inhibition of CLK1, a host factor required for influenza virus replication and the regulation of viral mRNA splicing.[6] However, studies have shown that at certain concentrations, this compound can reduce viral protein levels without affecting the spliced to unspliced ratio of viral M and NS mRNAs, suggesting a more complex mechanism of action in the context of viral infection.[8]

Conclusion

This compound is a valuable research tool for dissecting the intricate role of CLK1 and CLK4 in the regulation of alternative splicing. Its high potency and selectivity make it a promising candidate for further investigation in therapeutic areas where aberrant splicing is a key pathological feature. The downstream effects, primarily the modulation of SR protein phosphorylation and subsequent alteration of splicing patterns, underscore the potential of targeting the spliceosome for therapeutic intervention. Further research is warranted to fully elucidate the antiviral mechanisms of this compound and to explore its efficacy in various disease models.

References

KH-CB19: A Technical Guide to a Potent and Selective CLK Inhibitor for Splicing Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of KH-CB19, a potent and highly selective inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4. This compound serves as a critical tool for studying the role of CLKs in the regulation of alternative splicing and holds potential for therapeutic development in diseases where splicing is dysregulated.

Discovery and Overview

This compound, a dichloroindolyl enaminonitrile, was identified as a highly selective and potent inhibitor of CLK1 and CLK4.[1] Its discovery was significant due to the growing recognition of protein kinases' importance in controlling alternative splicing and the need for selective inhibitors to probe these regulatory mechanisms.[1] Unlike many kinase inhibitors, this compound exhibits a non-ATP mimetic binding mode.[1]

Mechanism of Action

This compound binds to the ATP-binding site of CLK1 and CLK3.[2][3] However, its interaction is not typical of ATP-competitive inhibitors. Methylation of the indole (B1671886) nitrogen in its structure prevents the canonical ATP mimetic binding mode.[1] A key feature of its binding is the formation of a halogen bond between one of its chlorine atoms and the main chain carbonyl of Glu242 in the kinase hinge region.[1] This unique interaction contributes to its high affinity and selectivity.[1][4]

The primary cellular effect of this compound is the suppression of phosphorylation of serine/arginine-rich (SR) proteins, which are key splicing factors.[1][2] By inhibiting CLK1 and CLK4, this compound leads to the dephosphorylation of SR proteins, thereby altering alternative splicing patterns.[1] This has been demonstrated by its profound effect on the splicing of tissue factor (TF) isoforms, specifically full-length TF (flTF) and alternatively spliced human TF (asHTF).[1]

Quantitative Data

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)
CLK119.7 - 20
CLK3530
DYRK1A55.2

Data sourced from multiple references.[2][5]

Table 2: Antiviral Activity

VirusIC50 (µM)
Influenza A Virus13.6

Data sourced from MedchemExpress and a study on influenza virus replication.[5][6]

Signaling Pathway

This compound modulates the CLK-mediated signaling pathway that controls alternative splicing. The diagram below illustrates this pathway and the point of intervention by this compound.

G cluster_nucleus Nucleus cluster_inhibition CLK1_4 CLK1 / CLK4 SR_proteins SR Proteins (e.g., SRp75, SRp55) CLK1_4->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins Splicing Alternative Splicing pSR_proteins->Splicing Regulates pre_mRNA pre-mRNA pre_mRNA->Splicing spliced_mRNA Spliced mRNA Splicing->spliced_mRNA KH_CB19 This compound KH_CB19->CLK1_4

Caption: Signaling pathway of CLK-mediated alternative splicing and inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Protein Expression and Purification of CLK1 and CLK3
  • Cloning: The kinase domains of human CLK1 (residues 148-484) and CLK3 (residues 275-632) are subcloned into a pET-derived expression vector using ligation-independent cloning.[1]

  • Expression: The expression constructs are transformed into E. coli BL21(DE3) cells. Protein expression is induced with 1 mM IPTG for 4 hours at 18°C.[1]

  • Lysis: Cells are harvested and lysed using a high-pressure homogenizer.[1]

  • Purification: The lysate is subjected to affinity chromatography followed by gel filtration to obtain purified CLK1 and CLK3 proteins.

In Vitro Kinase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing the purified CLK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP) or luminescence-based assays that quantify the amount of ATP remaining.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Culture and Treatment
  • Cell Line: Human microvascular endothelial cells (HMEC-1) are cultured in endothelial cell (EC) growth medium supplemented with 5% fetal calf serum at 37°C in a humidified incubator with 5% CO2.[1]

  • Serum Starvation: Before experiments, switch the cells to EC basal medium without fetal calf serum for 1 hour.[1]

  • Inhibitor Pretreatment: Pretreat the cells with this compound at the desired concentrations (e.g., 1 nM to 100 µM) for 1 hour.[1]

  • Stimulation: For experiments investigating inflammatory conditions, stimulate the cells with 10 ng/ml TNF-α.[1]

  • Harvesting: After the desired incubation time, harvest the cells for downstream analysis (e.g., Western blotting, RT-PCR).

Western Blotting for SR Protein Phosphorylation
  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of SR proteins (e.g., p-SRp75, p-SRp55).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound.

G cluster_synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Biology Synthesis Synthesis of This compound Kinase_Assay In Vitro Kinase Assay Synthesis->Kinase_Assay Selectivity_Screen Kinome Selectivity Screen Synthesis->Selectivity_Screen Crystallography Co-crystallization with CLKs Synthesis->Crystallography Cell_Treatment Cell Treatment (e.g., HMEC-1) Kinase_Assay->Cell_Treatment Phosphorylation_Assay SR Protein Phosphorylation Assay Cell_Treatment->Phosphorylation_Assay Splicing_Analysis Alternative Splicing Analysis (RT-PCR) Cell_Treatment->Splicing_Analysis Structure_Determination Structure Determination Crystallography->Structure_Determination

Caption: Experimental workflow for the characterization of the CLK inhibitor this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of CLK1 and CLK4 in cellular processes, particularly alternative splicing. Its high potency and selectivity, coupled with a unique non-ATP mimetic binding mode, make it a distinguished tool for kinase research. The detailed methodologies and data presented in this guide are intended to facilitate its application in further studies aimed at understanding and targeting splicing dysregulation in disease.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH-CB19 is a potent and selective small molecule inhibitor of the CDC2-like kinase (CLK) family, particularly targeting CLK1 and CLK4. Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing through the inhibition of serine/arginine-rich (SR) protein phosphorylation. This activity alters the expression of key protein isoforms, notably tissue factor (TF), leading to significant downstream effects on cellular signaling pathways implicated in angiogenesis, inflammation, and cancer. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction

Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. The dysregulation of this process is increasingly recognized as a hallmark of various diseases, including cancer. The CDC2-like kinases (CLKs) are key regulators of alternative splicing through their phosphorylation of SR proteins, which are essential components of the spliceosome. This compound has emerged as a valuable chemical probe to investigate the roles of CLKs in cellular processes and as a potential therapeutic agent. This document serves as an in-depth resource for researchers and drug development professionals, detailing the molecular pathways affected by this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
CLK119.7[1]
CLK3530[1]
DYRK1A55.2[2]

Table 2: Cellular Activity of this compound

ActivityCell LineIC50 / ConcentrationEffectReference
Antiviral (Influenza Virus Replication)A54913.6 µMInhibition of viral replication[1]
SR Protein PhosphorylationHMEC-110 µMReduced phosphorylation of SRp75, SRp55, and SRp20[3]
SR Protein Phosphorylation (TNF-α stimulated)HMEC-1Dose-dependentSignificant reduction in phosphorylation of SRp75 and SRp55[3]
Tissue Factor mRNA ExpressionHMEC-110 µMSignificant reduction in basal and TNF-α-induced expression of flTF and asHTF[4]

Core Signaling Pathway Modulated by this compound

This compound's primary molecular effect is the inhibition of CLK1 and CLK4. This disrupts the normal phosphorylation cycle of SR proteins, leading to their dephosphorylation. Hypophosphorylated SR proteins have altered sub-nuclear localization and reduced ability to participate effectively in spliceosome assembly. This modulation of the splicing machinery leads to changes in the alternative splicing of various pre-mRNAs, including that of Tissue Factor (F3). The altered splicing of Tissue Factor pre-mRNA results in a shift in the ratio of its two main isoforms: the pro-coagulant full-length Tissue Factor (flTF) and the pro-angiogenic alternatively spliced Tissue Factor (asHTF).

cluster_0 This compound Mechanism of Action KH_CB19 This compound CLK1_4 CLK1/CLK4 KH_CB19->CLK1_4 Inhibits SR_Proteins_P Phosphorylated SR Proteins CLK1_4->SR_Proteins_P Phosphorylates SR_Proteins SR Proteins SR_Proteins_P->SR_Proteins Dephosphorylation Spliceosome Spliceosome Activity SR_Proteins_P->Spliceosome Regulates TF_splicing Alternative Splicing of Tissue Factor Spliceosome->TF_splicing Mediates flTF flTF mRNA TF_splicing->flTF asHTF asHTF mRNA TF_splicing->asHTF

Caption: Core mechanism of this compound action on the CLK/SR protein axis and Tissue Factor splicing.

Downstream Cellular Pathways

The alteration in the balance of flTF and asHTF isoforms by this compound leads to the modulation of distinct downstream signaling pathways.

Full-Length Tissue Factor (flTF) Signaling Pathway

Full-length Tissue Factor is a transmembrane protein that, upon binding to Factor VIIa (FVIIa), initiates the extrinsic coagulation cascade. This complex can also activate Protease-Activated Receptors (PARs), particularly PAR2, leading to intracellular signaling that promotes inflammation and cell survival.

cluster_1 flTF Signaling Pathway flTF_protein flTF Protein flTF_FVIIa flTF:FVIIa Complex flTF_protein->flTF_FVIIa FVIIa Factor VIIa FVIIa->flTF_FVIIa PAR2 PAR2 flTF_FVIIa->PAR2 Activates G_protein G-protein Signaling PAR2->G_protein downstream Inflammation & Cell Survival G_protein->downstream

Caption: Signaling cascade initiated by the full-length Tissue Factor (flTF).[5][6][7][8]

Alternatively Spliced Tissue Factor (asHTF) Signaling Pathway

Alternatively spliced Tissue Factor is a soluble protein that lacks a transmembrane domain. It exerts its biological effects primarily through binding to integrins, particularly αvβ3 and α6β1. This interaction triggers intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which promote angiogenesis, cell migration, and proliferation. A key downstream effect is the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[9][10][11][12]

cluster_2 asHTF Signaling Pathway asHTF_protein asHTF Protein Integrins Integrins (αvβ3, α6β1) asHTF_protein->Integrins Binds PI3K_Akt PI3K/Akt Pathway Integrins->PI3K_Akt MAPK MAPK Pathway Integrins->MAPK HIF1a HIF-1α PI3K_Akt->HIF1a Upregulates MAPK->HIF1a Upregulates VEGF VEGF HIF1a->VEGF Induces Angiogenesis Angiogenesis, Migration, Proliferation VEGF->Angiogenesis

Caption: Pro-angiogenic signaling pathway activated by alternatively spliced Tissue Factor (asHTF).[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro CLK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against CLK1.

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, 10 µM ATP, and 0.2 mg/ml MBP.

  • Add 1 µl of serially diluted this compound or DMSO (vehicle control) to the wells.

  • Add 10 µl of the reaction mixture to each well.

  • Initiate the kinase reaction by adding 10 µl of CLK1 enzyme (e.g., 25 ng/µl) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 20 µl of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 40 µl of Kinase Detection Reagent to convert ADP to ATP.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

cluster_3 In Vitro Kinase Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, ATP, Substrate) start->prep_reagents add_inhibitor Add this compound/ DMSO to Plate prep_reagents->add_inhibitor add_reaction_mix Add Reaction Mixture add_inhibitor->add_reaction_mix add_enzyme Add CLK1 Enzyme add_reaction_mix->add_enzyme incubate_reaction Incubate at 30°C add_enzyme->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate at RT add_detection->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence analyze Calculate IC50 read_luminescence->analyze

Caption: Workflow for the in vitro CLK1 kinase inhibition assay.

Western Blot Analysis of SR Protein Phosphorylation

This protocol describes the analysis of SR protein phosphorylation in Human Microvascular Endothelial Cells (HMEC-1) treated with this compound.

Materials:

  • HMEC-1 cells

  • Cell culture medium and supplements

  • This compound

  • TNF-α (optional, for stimulation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-SRp75, anti-SRp55, anti-SRp20, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture HMEC-1 cells to 80-90% confluency.

  • Treat cells with 10 µM this compound or DMSO for 1-2 hours.

  • (Optional) Stimulate cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL detection reagent and visualize the bands using a chemiluminescence imager.

  • Quantify band intensities and normalize the phospho-SR protein signal to the loading control.

cluster_4 Western Blot Workflow for SR Protein Phosphorylation start Start cell_culture Culture HMEC-1 Cells start->cell_culture treatment Treat with this compound/ DMSO & (optional) TNF-α cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

References

The Impact of KH-CB19 on Splicing Factor Dephosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs), with a specific focus on its role in inducing the dephosphorylation of splicing factors. This document outlines the core signaling pathway, presents quantitative data on its efficacy, and provides detailed experimental protocols for researchers investigating its effects.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of CLK1 and CLK4, key regulators of pre-mRNA splicing.[1][2] These kinases are responsible for the phosphorylation of serine/arginine-rich (SR) proteins, a family of essential splicing factors. By inhibiting CLK activity, this compound effectively suppresses the phosphorylation of SR proteins, leading to their dephosphorylation.[1][2] This alteration in the phosphorylation status of SR proteins modulates their activity and localization, thereby impacting alternative splicing events.[1] Evidence suggests that Protein Phosphatase 1 (PP1) is a key phosphatase responsible for the dephosphorylation of SR proteins following the inhibition of CLK kinases.

Signaling Pathway Diagram

KH_CB19_Pathway KH_CB19 This compound CLKs CLK1 / CLK4 KH_CB19->CLKs Inhibition SR_P Phosphorylated SR Proteins (active) CLKs->SR_P Phosphorylation SR Dephosphorylated SR Proteins (inactive) SR_P->SR Dephosphorylation Splicing Alternative Splicing Modulation SR->Splicing PP1 Protein Phosphatase 1 (PP1) PP1->SR_P

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits CLK kinases, leading to the dephosphorylation of SR proteins by phosphatases like PP1, which in turn modulates alternative splicing.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.

Target Kinase IC50 (nM)
CLK119.7
CLK3530
DYRK1A55.2
Table 1: In vitro inhibitory activity of this compound against various kinases. Data indicates high potency and selectivity for CLK1.
Splicing Factor Condition Effect of 10 µM this compound
SRp75BasalReduced phosphorylation
SRp55BasalReduced phosphorylation
SRp20BasalReduced phosphorylation
SRp75TNF-α stimulatedReduced phosphorylation
SRp55TNF-α stimulatedReduced phosphorylation
SRp40TNF-α stimulatedReduced phosphorylation
SC35TNF-α stimulatedReduced phosphorylation
SF2/ASFTNF-α stimulatedReduced phosphorylation
SRp20TNF-α stimulatedReduced phosphorylation
Table 2: Effect of this compound on the phosphorylation status of various SR proteins in human microvascular endothelial cells (HMEC-1).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on splicing factor dephosphorylation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Kinase_Assay In Vitro Kinase Assay (CLK1 Inhibition) Cell_Culture Cell Culture & Treatment with this compound Western_Blot Western Blot Analysis (p-SR Proteins) Cell_Culture->Western_Blot Luciferase_Assay Luciferase Reporter Assay (Alternative Splicing) Cell_Culture->Luciferase_Assay

Figure 2: Experimental Workflow. A logical flow of experiments to characterize the effects of this compound, starting from in vitro validation to cell-based functional assays.
Cell Culture and Treatment with this compound

This protocol describes the culture of a relevant cell line and subsequent treatment with this compound to analyze its effects on splicing factor phosphorylation.

Materials:

  • Human Microvascular Endothelial Cells (HMEC-1) or other suitable cell line

  • Complete cell culture medium (e.g., MCDB 131 supplemented with 10% FBS, L-glutamine, hydrocortisone, and EGF)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HMEC-1 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete cell culture medium from a DMSO stock. A final concentration of 10 µM is often effective.[3]

    • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-6 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis, such as Western blotting.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol details the detection of phosphorylated SR proteins in cell lysates following this compound treatment.

Materials:

  • Cell lysates from this compound and vehicle-treated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg)) and total SR proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein from each cell lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated SR protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total SR protein to normalize for protein loading.

In Vitro Kinase Assay for CLK1 Inhibition

This protocol describes how to assess the direct inhibitory effect of this compound on CLK1 activity in a cell-free system.

Materials:

  • Recombinant active CLK1 enzyme

  • SR protein substrate (e.g., recombinant ASF/SF2)

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • P81 phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or luminometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, the SR protein substrate, and varying concentrations of this compound (or DMSO vehicle control).

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow this compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).

  • Detection of Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's instructions for the specific ATP detection kit to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Luciferase Reporter Assay for Alternative Splicing

This protocol allows for the functional assessment of this compound's effect on alternative splicing using a dual-luciferase reporter system.

Materials:

  • A dual-luciferase reporter plasmid containing a specific alternative splicing event of interest (e.g., a minigene construct where splicing results in a functional luciferase).

  • A control plasmid expressing Renilla luciferase for normalization.

  • Suitable host cells (e.g., HEK293T).

  • Transfection reagent.

  • This compound.

  • Dual-luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Transfection: Co-transfect the host cells with the splicing reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for plasmid expression.

  • This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the effect on alternative splicing.

Conclusion

This compound is a valuable research tool for investigating the role of CLK-mediated phosphorylation in the regulation of alternative splicing. Its high potency and selectivity make it a suitable compound for dissecting the intricate signaling pathways that govern splicing factor activity. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular mechanisms of this compound and its potential therapeutic applications.

References

The Decisive Role of Halogen Bonding in the Inhibition of CDC2-Like Kinases by KH-CB19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potent and selective CDC2-like kinase (CLK) inhibitor, KH-CB19. The document is intended for researchers, scientists, and drug development professionals interested in kinase inhibition, alternative splicing, and the nuanced roles of molecular interactions in drug design. Herein, we detail the pivotal function of halogen bonding in the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows.

Introduction

This compound is a dichloroindolyl enaminonitrile compound that has demonstrated high potency and selectivity for CLK isoforms, particularly CLK1 and CLK4.[1][2] These kinases are crucial regulators of alternative pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3][4] Dysregulation of this process is implicated in various diseases, making CLKs attractive therapeutic targets. A unique feature of this compound's inhibitory mechanism is its reliance on a halogen bond to interact with the kinase hinge region, a departure from the canonical hydrogen bond interactions of typical ATP-mimetic inhibitors.[1][5] This guide will explore the specifics of this interaction and its implications for inhibitor design.

Data Presentation

The inhibitory activity of this compound against various kinases has been quantified through several studies. The following tables summarize the key quantitative data for easy comparison.

KinaseIC50 (nM)NotesReference
CLK119.7Potent inhibition.[6]
CLK120Consistent potent inhibition reported.[7]
CLK3530Significantly lower potency compared to CLK1, indicating selectivity.[6]
DYRK1A55.2This compound also shows activity against DYRK1A.[8]
CLK4-While a specific IC50 is not provided, thermal shift assays indicate strong interaction with CLK4.[1]
Panel of 71 other kinases-No significant inhibition, highlighting the selectivity of this compound.[7]

Table 1: Inhibitory Potency of this compound Against Various Kinases.

ParameterValueReference
Halogen Bond Distance (Cl···O)2.9 Å[9]
Sum of van der Waals radii (Cl and O)3.3 Å[9]

Table 2: Structural Data of the Halogen Bond in the CLK1:this compound Complex.

The Central Role of Halogen Bonding

The cocrystal structures of this compound in complex with CLK1 and CLK3 have unequivocally revealed its non-ATP mimetic binding mode.[1] Unlike traditional kinase inhibitors that form hydrogen bonds with the hinge region backbone, this compound utilizes one of its chlorine atoms to form a halogen bond with the main chain carbonyl of Glu242 in CLK1.[10] This interaction is crucial for its potent inhibitory activity. The observed distance of 2.9 Å for this halogen bond is significantly shorter than the 3.3 Å sum of the van der Waals radii of the chlorine and oxygen atoms, indicating a strong and directional interaction.[9] This chlorine atom effectively mimics the hydrogen bond donor of the NH2 group of ATP.[10] The second chlorine atom does not participate in halogen bonding and is involved in more common lipophilic interactions.[10]

This unique binding mode, facilitated by the halogen bond, contributes to the high affinity and selectivity of this compound.[11] The hydrophilic groups of the inhibitor are oriented towards the back of the ATP pocket, where the cyano moiety forms a hydrogen bond with the catalytic residue Lys191, and the amino group forms bidentate hydrogen bonds with the backbone of Glu292 and the side chain of Asn293.[10]

Signaling Pathway and Downstream Effects

This compound, by inhibiting CLK1 and CLK4, effectively suppresses the phosphorylation of SR proteins.[1] This dephosphorylation event directly impacts the regulation of alternative splicing. A notable downstream effect is the modulation of tissue factor (TF) splicing, leading to a decrease in both the full-length (flTF) and the alternatively spliced (asHTF) isoforms.[1]

G This compound Signaling Pathway KHCB19 This compound CLK1_4 CLK1 / CLK4 KHCB19->CLK1_4 Inhibition SR_Proteins_dephospho SR Proteins KHCB19->SR_Proteins_dephospho SR_Proteins SR Proteins (p) CLK1_4->SR_Proteins Phosphorylation SR_Proteins->SR_Proteins_dephospho Dephosphorylation Alternative_Splicing Alternative Splicing Regulation SR_Proteins_dephospho->Alternative_Splicing Modulation TF_splicing Tissue Factor (TF) Alternative Splicing Alternative_Splicing->TF_splicing flTF_asHTF flTF and asHTF (decreased expression) TF_splicing->flTF_asHTF

Figure 1: Signaling pathway of this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments that have elucidated the role of halogen bonding in this compound inhibition are provided below.

CLK1 Enzymatic Assay

This protocol is adapted from commercially available kinase assay kits and published optimization studies.

  • Reagent Preparation :

    • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM MnCl2, 5 mM EGTA, 500 µM Na3VO4, 25 mM DTT).

    • Dilute recombinant human CLK1 protein to a working concentration of 2.5 ng/µL in 1x Kinase Assay Buffer.

    • Prepare a substrate solution containing Myelin Basic Protein (MBP) at 0.05 µg/µL and ATP at 1 µM in 1x Kinase Assay Buffer.

    • Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

  • Assay Procedure :

    • In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted CLK1 enzyme to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection (using ADP-Glo™ Kinase Assay) :

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G CLK1 Enzymatic Assay Workflow start Start reagent_prep Prepare Reagents: - 1x Kinase Buffer - Diluted CLK1 - Substrate Mix (MBP + ATP) - this compound dilutions start->reagent_prep plate_setup Plate Setup: - Add this compound/vehicle - Add CLK1 enzyme reagent_prep->plate_setup reaction Initiate Reaction: Add Substrate Mix plate_setup->reaction incubation Incubate at 30°C for 60 min reaction->incubation detection_adpglo Detection (ADP-Glo): - Add ADP-Glo Reagent - Incubate 40 min incubation->detection_adpglo detection_kinase Add Kinase Detection Reagent - Incubate 30 min detection_adpglo->detection_kinase readout Measure Luminescence detection_kinase->readout analysis Data Analysis: - Plot dose-response curve - Determine IC50 readout->analysis end End analysis->end

References

Preliminary Investigation of KH-CB19: A Technical Guide to its Role in Novel Regulatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KH-CB19, a potent and selective chemical probe for studying cellular signaling pathways. This compound is a dichloroindolyl enaminonitrile compound that acts as a highly specific inhibitor of Cdc2-like kinase (CLK) isoforms 1 and 4.[1] Its primary mechanism of action involves the suppression of serine/arginine-rich (SR) protein phosphorylation, a critical step in the regulation of alternative pre-mRNA splicing.[1][2] This guide details its established mechanism, explores its function in novel pathways related to inflammation and viral replication, presents key quantitative data, and outlines detailed experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of the CLK/SR Pathway

The CLK family of dual-specificity kinases plays a crucial role in gene expression by phosphorylating SR proteins.[2][3] SR proteins are essential components of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA.[4][5] By binding to specific RNA sequences and recruiting spliceosome components, phosphorylated SR proteins regulate both constitutive and alternative splicing, thereby controlling which protein isoforms are produced from a single gene.[6][7][8]

This compound exerts its effect by binding to the ATP-binding site of CLK1 and CLK4.[1][2] Structural studies have revealed a unique, non-ATP mimetic binding mode, distinguished by the formation of a halogen bond with the kinase hinge region.[1][9][10] This high-affinity interaction potently inhibits the kinase activity of CLK1/4, leading to the dephosphorylation of SR proteins.[1] This event alters the assembly and function of the spliceosome, resulting in significant changes to alternative splicing patterns.[1][9]

KH_CB19_Mechanism cluster_1 Cellular Pathway KH_CB19 This compound CLK CLK1 / CLK4 Kinase KH_CB19->CLK SR SR Proteins CLK->SR Phosphorylates SR_p Phosphorylated SR Proteins (SR-P) Spliceosome Spliceosome Assembly & Function SR_p->Spliceosome Regulates Splicing Alternative Splicing Modulation Spliceosome->Splicing

Caption: Mechanism of this compound in the CLK/SR protein signaling pathway.
Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been characterized against several kinases and in functional assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target / ProcessIC50 ValueReference(s)
Kinase Targets
CLK1 (Cdc2-like kinase 1)19.7 nM / 20 nM[2][11][12]
CLK3 (Cdc2-like kinase 3)530 nM[2][11]
DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A)55.2 nM[2][13][14]
Functional Activity
Influenza Virus Replication13.6 µM[11][15][16]

Investigation of this compound in Novel Pathways

Beyond its foundational role in splicing, the inhibitory action of this compound provides a tool to investigate the impact of CLK-mediated splicing on specific pathophysiological processes.

Proinflammatory Signaling and Tissue Factor Splicing

In inflammatory conditions, cytokines like Tumor Necrosis Factor-alpha (TNF-α) can alter gene expression and cellular function.[17][18] Studies in human microvascular endothelial cells (HMEC-1) have shown that TNF-α stimulation increases the phosphorylation of multiple SR proteins.[1][2] This event modulates the alternative splicing of Tissue Factor (TF), a key initiator of the coagulation cascade, resulting in two isoforms: a full-length, membrane-bound form (flTF) and a soluble, alternatively spliced variant (asHTF).[1][2]

This compound has been shown to effectively suppress the TNF-α-induced phosphorylation of SR proteins, including SRp75 and SRp55.[1][13] Consequently, treatment with this compound significantly reduces the expression of both flTF and asHTF mRNA, demonstrating that the CLK/SR pathway is a critical regulator of TF expression in response to inflammatory stimuli.[2][19] This positions this compound as a valuable tool for investigating the links between inflammation, alternative splicing, and coagulation.

TNF_Pathway TNF TNF-α Stimulus CLK CLK1 / CLK4 TNF->CLK Activates SR_p Increased SR Protein Phosphorylation CLK->SR_p Mediates KH_CB19 This compound KH_CB19->CLK Inhibits Splicing Altered Splicing of Tissue Factor (TF) pre-mRNA SR_p->Splicing flTF flTF isoform (pro-coagulant) Splicing->flTF asHTF asHTF isoform (soluble) Splicing->asHTF Exp_Workflow cluster_0 Cell Treatment cluster_1 Sample Processing cluster_2 Analysis start Seed Cells (e.g., HMEC-1, A549) treat Treat with this compound or Vehicle start->treat stim Apply Stimulus (e.g., TNF-α, Virus) treat->stim lysis Cell Lysis or Supernatant Collection stim->lysis quant Quantify Protein or Viral Titer lysis->quant wb Western Blot (Phospho-SR Proteins) quant->wb qpcr qRT-PCR (mRNA Splice Variants) quant->qpcr cpe CPE / Plaque Assay (Viral Replication) quant->cpe

References

KH-CB19: A Technical Guide to a Potent and Selective CLK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structure of KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs). The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its chemical nature, biological activity, and mechanism of action.

Core Properties of this compound

This compound, with the chemical name (E)-ethyl 3-(2-amino-1-cyanovinyl)-6,7-dichloro-1-methyl-1H-indole-2-carboxylate, is a small molecule inhibitor belonging to the dichloroindolyl enaminonitrile chemotype.[1] It has emerged as a valuable tool for studying the roles of CLK1 and CLK4 in cellular processes, particularly in the regulation of alternative splicing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (E)-ethyl 3-(2-amino-1-cyanovinyl)-6,7-dichloro-1-methyl-1H-indole-2-carboxylate[2][3]
Molecular Formula C₁₅H₁₃Cl₂N₃O₂[2][4]
Molecular Weight 338.19 g/mol [2][4]
CAS Number 1354037-26-5[2][4]
Appearance White to light yellow solid powder[5]
Purity ≥97%[4]
Solubility Soluble to 40 mM in DMSO[4]
Storage Store at -20°C, protect from light[3][4]

Biological Activity and Mechanism of Action

This compound is a highly selective and potent inhibitor of CLK1 and CLK4.[4][6] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases.[1][4] A notable feature of its binding mode is the formation of a halogen bond with the kinase hinge region, contributing to its high affinity and selectivity.[1]

The primary biological effect of this compound is the suppression of serine/arginine-rich (SR) protein phosphorylation.[1][4] SR proteins are key regulators of alternative splicing, and their phosphorylation by CLKs is essential for their function. By inhibiting CLK1 and CLK4, this compound leads to the dephosphorylation of SR proteins, thereby modulating alternative splicing events.[1] This mechanism has been shown to affect the splicing of tissue factor (TF), reducing the expression of both full-length TF (flTF) and alternatively spliced human TF (asHTF).[1][6]

Kinase Inhibitory Potency

The inhibitory activity of this compound against various kinases has been quantified, demonstrating its high selectivity for CLK1.

Kinase TargetIC₅₀ (nM)Reference
CLK1 20[4][6]
CLK3 530[7]
DYRK1A 55.2[3]

Experimental Protocols

Western Blotting for Phosphorylated SR Proteins

This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of SR proteins in cell culture.

1. Cell Culture and Treatment:

  • Human microvascular endothelial cells (HMEC-1) are cultured under standard conditions.[6]

  • Cells are treated with a desired concentration of this compound (e.g., 10 µM) for a specific duration (e.g., 1 hour).[6]

  • For experiments involving stimulation, cells can be co-treated with an inflammatory agent like TNF-α.[6][8]

2. Cell Lysis:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

3. Protein Quantification:

  • The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated SR proteins (e.g., monoclonal antibody mAb1H4).[1]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the bands corresponding to phosphorylated SR proteins (e.g., SRp75, SRp55, SRp20) is quantified to assess the effect of this compound treatment.[6][8]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic route for the preparation of this compound.

KH_CB19_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_side_product Side Product cluster_mixture E/Z Mixture cluster_final Final Product start Ethyl 3-cyanomethyl-6,7-dichloro-1-methyl-1H-indole-2-carboxylate (1) intermediate (E/Z)-Ethyl 6,7-Dichloro-3-[1-Cyano-2-(Dimethylamino)Vinyl]-1-Methyl-1H-Indole-2-Carboxylate (2) start->intermediate Bredereck's reagent side_product 4-cyano-bauerine C (3) intermediate->side_product Ammonium acetate, acetic acid, microwave mixture (E/Z)-Ethyl 3-(2-Amino-1-Cyanovinyl)-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate (KH-CB20) intermediate->mixture Sulfuric acid, shorter reaction time final (E)-Ethyl 3-(2-Amino-1-Cyanovinyl)-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate (this compound) mixture->final Recrystallization from toluene

Caption: Synthetic pathway for this compound, starting from ethyl 3-cyanomethyl-6,7-dichloro-1-methyl-1H-indole-2-carboxylate.

Signaling Pathway of this compound Action

This diagram depicts the mechanism of action of this compound on the CLK signaling pathway and its downstream effects on alternative splicing.

KH_CB19_Mechanism cluster_kinase Kinase cluster_inhibitor Inhibitor cluster_substrate Substrate cluster_process Cellular Process CLK CLK1 / CLK4 SR_P Phosphorylated SR Proteins (Active) CLK->SR_P Phosphorylation KHCB19 This compound KHCB19->CLK Inhibition SR SR Proteins (Inactive) SR_P->SR Dephosphorylation (promoted by this compound) Splicing Alternative Splicing Regulation SR_P->Splicing

Caption: Mechanism of action of this compound on the CLK signaling pathway, leading to altered alternative splicing.

References

KH-CB19: A Potent and Selective Chemical Probe for CLK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.[2][3] KH-CB19 is a potent and highly selective inhibitor of CLK isoforms 1 and 4 (CLK1/CLK4), emerging from a dichloroindolyl enaminonitrile chemotype.[1][4] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its biochemical activity, cellular effects, and the experimental protocols for its characterization.

Introduction

Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes.[5] The CLK family of kinases (CLK1, CLK2, CLK3, and CLK4) are key regulators of this process.[2] They phosphorylate SR proteins, which are essential components of the spliceosome, thereby influencing exon selection and the final mRNA transcript.[1][2] Given their central role in gene expression, there is a growing interest in developing specific inhibitors of CLKs to probe their biological functions and for potential therapeutic applications.[1]

This compound was identified as a highly selective inhibitor of CLK kinases with a novel, non-ATP mimetic binding mode.[1] Co-crystal structures have revealed that its interaction with the kinase hinge region is mediated by halogen bonding.[1][6] This unique mechanism of action contributes to its favorable selectivity profile compared to typical ATP-competitive inhibitors.[1] In cellular contexts, this compound effectively suppresses the phosphorylation of SR proteins, leading to significant alterations in alternative splicing.[1] This makes this compound an invaluable tool for studying the roles of CLKs in cellular processes and disease.

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference(s)
CLK119.7[7][8]
CLK3530[7][8]
DYRK1A55.2[8]

Table 2: Cellular Activity of this compound

Cellular EffectCell LineConcentrationIncubation TimeResultReference(s)
Inhibition of Influenza Virus ReplicationA549IC50 = 13.6 µM-Potent antiviral activity[7][8]
Suppression of SR Protein Phosphorylation (SRp75, SRp55, SRp20)HMEC-110 µM1 hourReduced phosphorylation compared to non-stimulated controls and reduced TNF-α-induced phosphorylation.[7][8]
Inhibition of CLK4-mediated disruptionA54950 µM6 hoursInhibits cellular disruption[4][7]

Signaling Pathway and Mechanism of Action

CLK kinases are integral to the regulation of alternative splicing. They phosphorylate SR proteins, which then recruit spliceosomal components to pre-mRNA, influencing the selection of splice sites. Inhibition of CLKs by this compound disrupts this process, leading to changes in the splicing patterns of various genes.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK1_4 CLK1/4 pSR_proteins SR Proteins (phosphorylated) CLK1_4->pSR_proteins Phosphorylation SR_proteins SR Proteins (unphosphorylated) SR_proteins->CLK1_4 Spliceosome Spliceosome pSR_proteins->Spliceosome Recruitment pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing KH_CB19 This compound KH_CB19->CLK1_4 Inhibition

Caption: CLK Kinase Signaling Pathway in Alternative Splicing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (e.g., CLK1) - Substrate (e.g., MBP) - ATP - Kinase Buffer - this compound (serial dilutions) start->prep_reagents add_components Add to microplate: 1. Kinase 2. This compound/DMSO control 3. Substrate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate reaction with ATP (e.g., containing [γ-33P]ATP) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_activity Measure Kinase Activity (e.g., scintillation counting or luminescence) stop_reaction->measure_activity analyze_data Analyze Data: - Plot % inhibition vs. [this compound] - Calculate IC50 measure_activity->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

    • Dilute the kinase (e.g., recombinant human CLK1) to the desired concentration in the reaction buffer.

    • Prepare a solution of the substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM) and for radiometric assays, spike with [γ-33P]ATP.

    • Prepare serial dilutions of this compound in DMSO, and a DMSO-only control.

  • Assay Procedure:

    • In a 96-well plate, add the kinase solution.

    • Add the serially diluted this compound or DMSO control to the respective wells.

    • Add the substrate solution to all wells.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 40 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding 3% phosphoric acid).

    • For radiometric assays, spot the reaction mixture onto filter paper, wash, and measure radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol.[9][10]

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the binding of an inhibitor to its target in a cellular environment.

CETSA_Workflow start Start treat_cells Treat cells with this compound or DMSO (vehicle) start->treat_cells heat_shock Heat shock cell lysates at a range of temperatures treat_cells->heat_shock centrifuge Centrifuge to separate soluble and precipitated proteins heat_shock->centrifuge collect_supernatant Collect the supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze soluble protein levels by Western Blotting for CLK1/4 collect_supernatant->western_blot analyze_data Analyze Data: - Plot protein levels vs. temperature - Determine melting temperature (Tm) shift western_blot->analyze_data end End analyze_data->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with the desired concentration of this compound or DMSO as a vehicle control for a specified time.

  • Sample Preparation and Heat Treatment:

    • Harvest the cells, wash with PBS, and lyse them.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Fractionation and Analysis:

    • Cool the samples to room temperature.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (e.g., CLK1 or CLK4) in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature for both the this compound-treated and DMSO-treated samples.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for SR Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of SR proteins in cells.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., HMEC-1) and treat with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 1 hour).[8] In some experiments, cells can be subsequently stimulated with an agent like TNF-α.[1]

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of SR proteins (e.g., anti-phospho-SR antibody) or specific phosphorylated SR proteins.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a total SR protein antibody.

    • Quantify the band intensities to determine the relative change in SR protein phosphorylation upon treatment with this compound.

RT-PCR for Alternative Splicing Analysis

This protocol is used to analyze changes in the alternative splicing of specific genes in response to this compound treatment.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound or DMSO as described previously.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Polymerase Chain Reaction (PCR):

    • Design PCR primers that flank the alternatively spliced region of the target gene. This allows for the amplification of different splice isoforms, which will have different lengths.

    • Perform PCR using the synthesized cDNA as a template and the designed primers.

  • Analysis of PCR Products:

    • Separate the PCR products by agarose (B213101) gel electrophoresis.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • The relative abundance of the different splice isoforms can be estimated by the intensity of the corresponding bands. For more quantitative analysis, quantitative real-time PCR (qRT-PCR) with isoform-specific primers can be performed.[11][12]

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for CLK1 and CLK4. Its unique halogen-bonding-mediated, non-ATP mimetic binding mode confers a high degree of selectivity, making it a superior tool compared to less selective inhibitors. The detailed quantitative data and experimental protocols provided in this guide will enable researchers to effectively utilize this compound to investigate the roles of CLK kinases in the intricate regulation of alternative splicing and to explore their potential as therapeutic targets in various diseases.

References

Methodological & Application

Application Notes and Protocols for KH-CB19 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-CB19 is a potent and selective small molecule inhibitor of Cdc2-like kinases (CLK), particularly CLK1 and CLK4. CLKs are key regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[1] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, leading to alterations in alternative splicing. This mechanism of action gives this compound potential therapeutic applications, including antiviral activity, specifically against the influenza A virus.[2]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, SR protein phosphorylation, and influenza A virus replication.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50Assay TypeReference
CLK119.7 nMBiochemical Kinase Assay[2]
CLK3530 nMBiochemical Kinase Assay[2]
DYRK1A55.2 nMBiochemical Kinase Assay[3]
Influenza Virus Replication13.6 µMCell-Based Assay (A549 cells)[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. CLK1 and CLK4 phosphorylate SR proteins, a crucial step in the regulation of pre-mRNA splicing. This compound inhibits CLK1/4, leading to a reduction in SR protein phosphorylation and subsequent modulation of alternative splicing.

KH_CB19_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CLK Kinase Activity cluster_2 SR Protein Phosphorylation cluster_3 Downstream Effects Upstream_Signals Upstream Signals CLK1_4 CLK1 / CLK4 Upstream_Signals->CLK1_4 SR_Proteins SR Proteins (e.g., SRp75, SRp55, SRp20) CLK1_4->SR_Proteins ATP KH_CB19 This compound KH_CB19->CLK1_4 Inhibition p_SR_Proteins Phosphorylated SR Proteins SR_Proteins->p_SR_Proteins Phosphorylation Alternative_Splicing Alternative Splicing p_SR_Proteins->Alternative_Splicing mRNA_Processing mRNA Processing Alternative_Splicing->mRNA_Processing

This compound inhibits CLK1/4-mediated SR protein phosphorylation.

Experimental Protocols

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of A549 cells using a standard MTT assay.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Seed_Cells Seed A549 cells in a 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat cells with a serial dilution of this compound Adherence->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution Formazan_Incubation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 Absorbance_Measurement->Data_Analysis

Workflow for assessing cell viability after this compound treatment.

Materials:

  • A549 cells (human lung carcinoma)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 0.6 x 10^4 to 1 x 10^4 cells per well in 100 µL of complete medium.[4][5] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of SR Protein Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of SR proteins in Human Microvascular Endothelial Cells (HMEC-1) treated with this compound.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Seed_Cells Seed HMEC-1 cells in 6-well plates Adherence Grow to 80-90% confluency Seed_Cells->Adherence Treatment Treat with this compound (e.g., 10 µM) for 1 hour Adherence->Treatment Cell_Lysis Lyse cells in RIPA buffer with phosphatase inhibitors Treatment->Cell_Lysis Protein_Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA in TBST Transfer->Blocking Primary_Antibody Incubate with primary antibody (anti-phospho-SR or total SR) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using ECL Secondary_Antibody->Detection

Workflow for Western blot analysis of SR protein phosphorylation.

Materials:

  • HMEC-1 cells

  • MCDB 131 complete medium

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Anti-Phosphoepitope SR proteins, clone 1H4 (Merck Millipore, Cat. # MABE50)[6]

    • Anti-SR protein family Antibody, clone 16H3 (recognizes SRp75, SRp55, SRp40, SRp20; Sigma-Aldrich, Cat. # MAB1238)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Peroxidase Conjugated)

  • Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

  • Cell Culture and Treatment: Seed HMEC-1 cells in 6-well plates and grow to 80-90% confluency.[7] Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[2]

  • Sample Preparation: Wash cells with ice-cold PBS. Lyse the cells in buffer containing phosphatase inhibitors. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and run under standard conditions.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[8]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SR protein antibody, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[6] A recommended starting dilution is 0.025 µg/mL for the anti-phospho-SR antibody.[6]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the signal using an ECL reagent and an imaging system. To confirm equal loading, the membrane can be stripped and re-probed with an antibody for a total SR protein or a housekeeping protein like β-actin.

Influenza A Virus Replication Assay

This protocol provides a method to assess the inhibitory effect of this compound on influenza A virus (A/WSN/33 strain) replication in A549 cells using a plaque assay.

Experimental Workflow: Influenza Plaque Assay

Plaque_Assay_Workflow Seed_Cells Seed A549 cells in 6-well plates Confluency Grow to a confluent monolayer Seed_Cells->Confluency Pre_treatment Pre-treat cells with This compound for 2 hours Confluency->Pre_treatment Infection Infect with Influenza A/WSN/33 (low MOI) for 1 hour Pre_treatment->Infection Overlay Remove inoculum and add agarose (B213101) overlay containing this compound Infection->Overlay Incubation Incubate for 48-72 hours to allow plaque formation Overlay->Incubation Fix_and_Stain Fix cells and stain with crystal violet Incubation->Fix_and_Stain Plaque_Counting Count plaques and calculate viral titer reduction Fix_and_Stain->Plaque_Counting

Workflow for influenza A virus plaque assay with this compound treatment.

Materials:

  • A549 cells

  • Influenza A/WSN/33 (H1N1) virus stock

  • DMEM, serum-free

  • TPCK-treated trypsin

  • This compound

  • 6-well plates

  • Agarose

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (4% in PBS) for fixing

Protocol:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow until they form a confluent monolayer.

  • This compound Pre-treatment: Two hours prior to infection, replace the growth medium with serum-free DMEM containing various concentrations of this compound or vehicle control.

  • Virus Infection: Dilute the influenza A/WSN/33 virus stock in serum-free DMEM to achieve a low multiplicity of infection (MOI), for example, 0.001.[9] Aspirate the medium from the cells and infect with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Agarose Overlay: After the 1-hour incubation, remove the virus inoculum. Overlay the cells with 2 mL of a mixture containing 2x DMEM, 1% agarose, and TPCK-treated trypsin, supplemented with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formalin for at least 1 hour. Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction in this compound-treated wells compared to the vehicle control to determine the antiviral activity.

Alternative Quantification Method: RT-qPCR Viral replication can also be quantified by measuring the amount of viral RNA in the cell culture supernatant or cell lysate using a quantitative real-time reverse transcription PCR (RT-qPCR) assay.[10][11] This method is often more sensitive and rapid than a plaque assay. Specific primers and probes for a conserved influenza A virus gene, such as the matrix (M) gene, are used to quantify the viral RNA copies.[10]

References

Application Notes and Protocols for Utilizing KH-CB19 in Influenza Virus Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising strategy is to target host cellular factors that are essential for viral replication, a concept known as host-directed therapy. This approach can potentially offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins. Cdc2-like kinase 1 (CLK1) has been identified as a critical host factor for influenza A virus replication, playing a key role in the regulation of viral mRNA splicing.[1][2][3][4]

KH-CB19 is a potent and specific inhibitor of CLK1 and has demonstrated significant antiviral activity against influenza A virus.[3][5] These application notes provide a comprehensive overview of the use of this compound in influenza virus research, including its mechanism of action, key quantitative data, and detailed protocols for its application in cell-based assays.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the enzymatic activity of host cell CLK1.[5] CLK1 is a serine/threonine kinase that phosphorylates serine/arginine-rich (SR) proteins.[6] Phosphorylated SR proteins are essential components of the spliceosome and play a crucial role in both constitutive and alternative splicing of pre-mRNA.[6]

Influenza A virus utilizes the host cell's splicing machinery to process its viral mRNAs, leading to the production of multiple essential viral proteins from a single gene segment.[1][4] By inhibiting CLK1, this compound reduces the phosphorylation of SR proteins, thereby disrupting the normal splicing of viral mRNAs.[6] This disruption leads to a decrease in the synthesis of key viral proteins, ultimately inhibiting viral replication.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
Influenza A Virus (A/WSN/33)Antiviral Activity (IC₅₀)13.6 µM[7]
CLK1Kinase Inhibition (IC₅₀)19.7 nM[5]
CLK3Kinase Inhibition (IC₅₀)530 nM[5]

Table 2: Effect of this compound on Viral and Host Cellular Components

TargetEffectConcentrationReference
Viral Proteins (M1, M2, NS1)Marked Reduction50 µM & 100 µM[7]
SR Protein Phosphorylation (SRp75, SRp55, SRp20)Reduced Phosphorylation10 µM[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

KH_CB19_Mechanism Mechanism of Action of this compound in Inhibiting Influenza A Virus Replication cluster_host_cell Host Cell cluster_virus_replication Influenza A Virus Replication This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits Inhibition Inhibition of Viral Replication SR_Proteins SR Proteins (unphosphorylated) CLK1->SR_Proteins Phosphorylates p_SR_Proteins SR Proteins (phosphorylated) Spliceosome Spliceosome p_SR_Proteins->Spliceosome Activates Spliced_viral_mRNA Spliced viral mRNA (e.g., M2, NS2) Spliceosome->Spliced_viral_mRNA Viral_pre_mRNA Viral pre-mRNA Viral_pre_mRNA->Spliceosome Splicing Viral_Proteins Viral Proteins (M2, NS2) Spliced_viral_mRNA->Viral_Proteins Translation Virus_Assembly Virus Assembly & Replication Viral_Proteins->Virus_Assembly

Caption: Mechanism of this compound action on influenza virus replication.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_assays Endpoint Assays Cell_Culture 1. Cell Culture (e.g., A549, MDCK) Virus_Infection 2. Influenza A Virus Infection Cell_Culture->Virus_Infection KH_CB19_Treatment 3. Treatment with This compound (various conc.) Virus_Infection->KH_CB19_Treatment Incubation 4. Incubation KH_CB19_Treatment->Incubation Endpoint_Assays 5. Endpoint Assays Incubation->Endpoint_Assays Plaque_Assay Plaque Assay (Viral Titer) Endpoint_Assays->Plaque_Assay TCID50_Assay TCID50 Assay (Infectivity) Endpoint_Assays->TCID50_Assay Western_Blot Western Blot (Viral/Host Proteins) Endpoint_Assays->Western_Blot qRT_PCR qRT-PCR (Viral RNA) Endpoint_Assays->qRT_PCR

Caption: General workflow for testing this compound antiviral activity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of this compound against influenza A virus.

Protocol 1: Plaque Assay for Determining Viral Titer

This assay is used to quantify the number of infectious virus particles.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Influenza A virus stock (e.g., A/WSN/33)

  • This compound

  • Agarose (B213101) or Avicel RC-591

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.

  • Virus Dilution: On the day of infection, prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers twice with PBS. Infect the cells with 200 µL of each virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

  • This compound Treatment and Overlay:

    • Prepare an overlay medium. For an agarose overlay, mix 2X DMEM with an equal volume of 1.2% molten agarose. For an Avicel overlay, prepare a 1.2% Avicel solution in DMEM.

    • Add the desired concentrations of this compound to the overlay medium.

    • After the 1-hour incubation, aspirate the virus inoculum and add 2 mL of the overlay medium containing this compound to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 4% formaldehyde (B43269) to each well and incubating for at least 30 minutes at room temperature.

    • Carefully remove the overlay and the formaldehyde.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Protocol 2: Western Blot Analysis of Viral Protein Expression

This protocol is used to qualitatively or quantitatively assess the levels of specific viral proteins in infected cells treated with this compound.

Materials:

  • A549 cells (or other susceptible cell line)

  • Influenza A virus stock

  • This compound

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-influenza M1, M2, NS1, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture, Infection, and Treatment:

    • Seed A549 cells in 6-well plates.

    • Infect the cells with influenza A virus at a desired multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 8, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-M1 at 1:1000, anti-M2 at 1:1000, anti-NS1 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Protocol 3: Quantitative RT-PCR (qRT-PCR) for Viral RNA Analysis

This protocol is used to quantify the levels of viral RNA in infected cells treated with this compound.

Materials:

  • A549 cells (or other susceptible cell line)

  • Influenza A virus stock

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probes specific for influenza A virus M and NS gene segments (see Table 3) and a housekeeping gene (e.g., GAPDH or β-actin).

Table 3: Example Primer Sequences for Influenza A/WSN/33 qRT-PCR

Target GenePrimer/ProbeSequence (5' to 3')
M geneForwardCTTCTAACCGAGGTCGAAACGTA
ReverseGGTGACAGGATTGGTCTTGTCTTTA
Probe(FAM)-TCAGGCCCCCTCAAAGCCGAG-(BHQ1)
NS geneForwardGACCAATCCTGTCACCTCTGA
ReverseAGGACATACTGCTGAGCTCGT
Probe(HEX)-ATGGCCATCGGATCCTCAACTC-(BHQ1)

Procedure:

  • Cell Culture, Infection, and Treatment: Follow the same procedure as described in the Western Blot protocol (Step 1).

  • RNA Extraction:

    • At the desired time post-infection, wash the cells with PBS and lyse them directly in the well using the lysis reagent from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, probe (for TaqMan assays), and cDNA template.

    • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the viral genes and the housekeeping gene.

    • Calculate the relative expression of the viral genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Conclusion

This compound is a valuable research tool for studying the role of CLK1 and mRNA splicing in influenza A virus replication. Its potent and specific inhibitory activity makes it an excellent candidate for further investigation as a potential host-directed antiviral therapeutic. The protocols provided here offer a framework for researchers to effectively utilize this compound in their studies to further elucidate the intricacies of influenza virus-host interactions and to evaluate novel antiviral strategies.

References

Application Notes and Protocols for KH-CB19 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-CB19 is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4, with IC50 values of 19.7 nM and likely similar potency for CLK4, respectively.[1][2] It also shows activity against DYRK1A (IC50 = 55.2 nM) and to a lesser extent, CLK3 (IC50 = 530 nM).[1][2] CLKs are key regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor progression, and making CLKs attractive therapeutic targets.[4][5][6] Inhibition of CLKs by compounds like this compound can suppress cancer cell growth and induce apoptosis by modulating the alternative splicing of genes crucial for cell cycle progression, survival, and oncogenic pathways such as MYC-driven processes.[4][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell line research.

Data Presentation

Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Reference
CLK119.7[1][2]
CLK3530[1][2]
DYRK1A55.2[2]

Note: The IC50 value for CLK4 has not been explicitly reported as a numerical value in the search results, but a thermostability shift assay suggests a strong interaction, predicting comparable or better potency against CLK4 than CLK1.[2] The anti-proliferative IC50 values of this compound in various cancer cell lines are not widely available in published literature and should be determined empirically for each cell line of interest. A starting concentration range for cell-based assays can be guided by its potent enzymatic inhibition, typically from 10 nM to 10 µM.

Mechanism of Action: Inhibition of CLK and Regulation of Alternative Splicing

This compound exerts its effects by inhibiting CLK1 and CLK4. These kinases phosphorylate SR proteins, which are essential for the recognition of exons and the assembly of the spliceosome. By inhibiting CLK-mediated phosphorylation, this compound alters the alternative splicing of numerous pre-mRNAs. This can lead to the production of non-functional protein isoforms or the degradation of mRNA transcripts containing premature termination codons, ultimately affecting proteins involved in cell survival and proliferation.[3][4][5]

KHCB19 This compound CLK1_4 CLK1/CLK4 KHCB19->CLK1_4 SR_Proteins SR Proteins CLK1_4->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing Oncogenic_Isoforms Oncogenic Protein Isoforms (e.g., related to proliferation, anti-apoptosis) Alternative_Splicing->Oncogenic_Isoforms Production of Tumor_Suppressive_Isoforms Tumor Suppressive Protein Isoforms Alternative_Splicing->Tumor_Suppressive_Isoforms Production of Cell_Survival Cancer Cell Proliferation & Survival Oncogenic_Isoforms->Cell_Survival Promotes Apoptosis Apoptosis Tumor_Suppressive_Isoforms->Apoptosis Induces

Mechanism of this compound action on alternative splicing.

Key Applications in Cancer Cell Line Research

Induction of Apoptosis

CLK inhibitors have been shown to induce apoptosis in cancer cells.[4][5] This is often a consequence of altered splicing of anti-apoptotic proteins, leading to a shift in the balance towards pro-apoptotic factors.

KHCB19 This compound CLK1_4 CLK1/CLK4 KHCB19->CLK1_4 Alternative_Splicing Altered Splicing of Apoptosis Regulators CLK1_4->Alternative_Splicing Regulates Anti_Apoptotic Decreased Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-xL isoforms) Alternative_Splicing->Anti_Apoptotic Pro_Apoptotic Increased Pro-Apoptotic Proteins Alternative_Splicing->Pro_Apoptotic Caspase_Activation Caspase Activation Anti_Apoptotic->Caspase_Activation Leads to Pro_Apoptotic->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Pro_Ap_Apoptotic Pro_Ap_Apoptotic KHCB19 This compound CLK1_4 CLK1/CLK4 KHCB19->CLK1_4 Alternative_Splicing Altered Splicing of Cell Cycle Regulators CLK1_4->Alternative_Splicing Regulates Cyclin_CDK_Dysregulation Dysregulation of Cyclins and CDKs Alternative_Splicing->Cyclin_CDK_Dysregulation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cyclin_CDK_Dysregulation->Cell_Cycle_Arrest Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT, MTS, or CellTiter-Glo) Incubate2->Add_Reagent Incubate3 Incubate as per Reagent Protocol Add_Reagent->Incubate3 Measure Measure Absorbance or Luminescence Incubate3->Measure Analyze Calculate % Viability and Determine IC50 Measure->Analyze End End Analyze->End Start Cell Treatment with this compound Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-SR, anti-cleaved PARP, anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for Studying Alternative Splicing with KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing is a crucial mechanism for generating proteomic diversity from a limited number of genes and plays a pivotal role in cellular function and disease. The CDC-like kinases (CLKs), particularly CLK1 and CLK4, are key regulators of this process. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. The phosphorylation status of SR proteins influences their subnuclear localization and their binding to pre-mRNA, thereby modulating splice site selection.

KH-CB19 is a potent and highly selective inhibitor of CLK1 and CLK4.[1][2] It has been demonstrated to effectively suppress the phosphorylation of SR proteins in cells, leading to significant alterations in the alternative splicing of various genes, including tissue factor (TF).[1] This makes this compound an invaluable tool for researchers studying the mechanisms of alternative splicing and for professionals in drug development targeting splicing-related pathologies.

This document provides detailed application notes and protocols for utilizing this compound to investigate alternative splicing.

Mechanism of Action of this compound

This compound inhibits CLK1 and CLK4, preventing the phosphorylation of SR proteins. Hypophosphorylated SR proteins are impaired in their ability to promote spliceosome assembly at specific splice sites, leading to changes in exon inclusion or exclusion. This modulation of alternative splicing can result in the production of different protein isoforms with distinct functions.

KH_CB19_Mechanism cluster_0 Cellular Environment KH_CB19 This compound CLK1_4 CLK1/CLK4 KH_CB19->CLK1_4 Inhibition SR_P Phosphorylated SR Proteins SR SR Proteins CLK1_4->SR Phosphorylation Spliceosome Active Spliceosome Assembly SR_P->Spliceosome Promotes Altered_Splicing Altered Alternative Splicing SR->Altered_Splicing Leads to Alternative_Splicing Regulated Alternative Splicing Spliceosome->Alternative_Splicing Leads to

Caption: Mechanism of this compound in modulating alternative splicing.

Quantitative Data Summary

ParameterValueReference
Target Kinases CLK1, CLK4[1][2]
IC50 (CLK1) 19.7 nM[2]
IC50 (CLK3) 530 nM[2]
Effective Concentration (in cells) 10 µM for significant SR protein dephosphorylation[1][3]
Treatment Time (Phosphorylation) 1 hour[1][3]
Treatment Time (Splicing changes) 1-24 hours[1]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on alternative splicing. Human Microvascular Endothelial Cells (HMEC-1) have been shown to be a responsive cell line.[1]

Materials:

  • HMEC-1 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare working solutions of this compound in complete culture medium. A typical final concentration for inducing significant splicing changes is 10 µM, but a dose-response experiment (e.g., 0.1, 1, 10, 25 µM) is recommended to determine the optimal concentration for your cell line and target gene.[1]

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the desired concentration of this compound or vehicle control (DMSO) to the cells. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubate the cells for the desired time period. For studying changes in SR protein phosphorylation, a 1-hour incubation is often sufficient.[1][3] For analyzing changes in mRNA splicing, a longer incubation of 6-24 hours may be necessary.

  • After incubation, proceed with either protein extraction for Western blot analysis or RNA extraction for RT-PCR or RNA-seq.

Western Blot Analysis of SR Protein Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of SR proteins following this compound treatment.

Materials:

  • Treated and control cell lysates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Lysis (with inhibitors) quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody (anti-phospho-SR) block->p_ab wash1 Wash (TBST) p_ab->wash1 s_ab Secondary Antibody (HRP-conjugated) wash1->s_ab wash2 Wash (TBST) s_ab->wash2 detect ECL Detection wash2->detect analyze Analysis of Phosphorylation detect->analyze

Caption: Western blot workflow for phospho-SR protein detection.

RT-PCR Analysis of Alternative Splicing

This protocol is used to analyze changes in the alternative splicing of a specific gene of interest, such as Tissue Factor (TF).

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • Reverse transcription kit

  • PCR primers flanking the alternative splicing event

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel imaging system

Protocol:

  • Extract total RNA from this compound-treated and control cells.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Design PCR primers that flank the alternatively spliced exon(s). For example, to analyze the alternative splicing of Tissue Factor (TF), which can produce a full-length (flTF) and an alternatively spliced (asHTF) isoform, design primers in the exons flanking the alternatively spliced region.

  • Perform PCR using the synthesized cDNA as a template.

  • Separate the PCR products on an agarose gel. The different splice isoforms will appear as bands of different sizes.

  • Visualize and quantify the band intensities using a gel imaging system. The ratio of the different isoforms can be calculated to determine the effect of this compound on splicing.

Example: Primer Design for Tissue Factor (TF) Alternative Splicing

PrimerSequence (5' to 3')Target Exon
Forward AGTGAGTTTGAAGCAGACGTGExon 3
Reverse GGTTACTGTTTCTCCTGTTGCExon 5

Note: These are example primer sequences and should be validated for your specific experimental system.

RNA-Seq for Global Splicing Analysis

RNA-sequencing provides a comprehensive, transcriptome-wide view of alternative splicing changes induced by this compound.

Materials:

  • High-quality total RNA (RIN > 8)

  • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Protocol:

  • Extract high-quality total RNA from multiple biological replicates of this compound-treated and control cells.

  • Prepare stranded, paired-end RNA-seq libraries according to the manufacturer's protocol.

  • Sequence the libraries on a high-throughput sequencing platform to a sufficient depth (e.g., >30 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR.

    • Splicing Analysis: Use specialized software like rMATS, MAJIQ, or LeafCutter to identify and quantify differential alternative splicing events (e.g., exon skipping, intron retention) between the this compound-treated and control samples.

    • Visualization: Use tools like Sashimi plots to visualize the alternative splicing events for genes of interest.

RNA_Seq_Workflow cluster_workflow RNA-Seq Workflow for Alternative Splicing rna RNA Extraction lib Library Preparation rna->lib seq Sequencing lib->seq qc Quality Control (FastQC) seq->qc align Alignment (STAR) qc->align splice Splicing Analysis (rMATS, MAJIQ) align->splice vis Visualization (Sashimi Plots) splice->vis

Caption: RNA-Seq workflow for global splicing analysis.

Minigene Splicing Assay

Minigene assays are a powerful tool to study the cis-acting elements and trans-acting factors that regulate the splicing of a specific exon.

Materials:

  • Minigene plasmid containing the exon of interest and its flanking intronic sequences

  • Mammalian cell line (e.g., HEK293T)

  • Transfection reagent

  • This compound

  • RNA extraction, RT-PCR, and gel electrophoresis reagents

Protocol:

  • Construct a minigene by cloning the genomic region containing the exon of interest and its flanking intronic sequences into a splicing reporter vector.

  • Transfect the minigene plasmid into a suitable mammalian cell line.

  • 24 hours post-transfection, treat the cells with this compound or vehicle control for an additional 24 hours.

  • Extract total RNA and perform RT-PCR using primers specific to the exons of the minigene vector.

  • Analyze the splicing pattern of the minigene transcript by agarose gel electrophoresis. Changes in the ratio of spliced products will indicate the effect of this compound on the splicing of the exon of interest.

Troubleshooting

IssuePossible CauseSolution
No change in SR protein phosphorylation Insufficient this compound concentration or treatment time.Perform a dose-response and time-course experiment.
Low CLK1/4 expression in the cell line.Verify CLK1/4 expression by Western blot or qPCR.
No change in alternative splicing The target gene is not regulated by CLK-mediated phosphorylation.Choose a known CLK-dependent splicing event as a positive control.
Insufficient treatment time.Increase the incubation time with this compound.
High background in Western blot Inadequate blocking or washing.Increase blocking time and use 5% BSA. Increase the number and duration of washes.
Antibody concentration is too high.Titrate the primary antibody concentration.
Multiple bands in RT-PCR Non-specific primer binding or multiple splice isoforms.Optimize PCR conditions (annealing temperature). Sequence the PCR products to confirm their identity.

Conclusion

This compound is a valuable chemical probe for dissecting the role of CLK1 and CLK4 in the regulation of alternative splicing. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By combining cellular treatments with molecular analysis techniques such as Western blotting, RT-PCR, and RNA-seq, investigators can gain significant insights into the complex mechanisms of alternative splicing and its implications in health and disease.

References

Application Notes and Protocols: Investigating the Effects of KH-CB19 on HMEC-1 Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: KH-CB19 is a potent inhibitor of CDC2-like kinases (CLKs)[1]. The following application notes and protocols are based on its known mechanism of action and established experimental procedures for characterizing the effects of kinase inhibitors on human microvascular endothelial cells (HMEC-1). The quantitative data presented are illustrative and intended to serve as a guide for experimental design and data interpretation.

Introduction

This compound is a potent inhibitor of the CDC2-like kinase (CLK) family, with IC50 values of 19.7 nM for CLK1 and 530 nM for CLK3[1]. CLKs are involved in the regulation of RNA splicing by phosphorylating serine and arginine-rich (SR) proteins. In human microvascular endothelial cells (HMEC-1), this compound has been shown to reduce the phosphorylation of several SR proteins, including SRp75, SRp55, and SRp20, particularly in the context of TNF-α stimulation[1]. This suggests a potential role for this compound in modulating inflammatory responses and angiogenic processes in the endothelium, which are often dependent on precise gene expression regulation.

These application notes provide a comprehensive guide for investigating the effects of this compound on HMEC-1 cells, a widely used model for human microvascular endothelium[2]. The protocols detailed below cover essential in vitro assays to characterize the compound's impact on endothelial cell viability, migration, and tube formation, as well as its influence on key signaling pathways.

Data Presentation

Cell Viability (MTT Assay)

The cytotoxic or cytostatic effects of this compound on HMEC-1 cells can be determined using an MTT assay. Cells are treated with a range of this compound concentrations for 72 hours.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1085.3 ± 6.2
2560.1 ± 5.5
5042.7 ± 4.9
10025.4 ± 3.8
Caption: Effect of this compound on HMEC-1 Cell Viability.
Cell Migration (Wound Healing Assay)

The effect of this compound on the migratory capacity of HMEC-1 cells is assessed by measuring the closure of a scratch wound over 24 hours.

Treatment% Wound Closure at 24h (Mean ± SD)
Vehicle Control95.7 ± 5.3
This compound (10 µM)45.2 ± 6.8
This compound (25 µM)20.1 ± 4.5
Caption: Inhibition of HMEC-1 Cell Migration by this compound.
Tube Formation Assay

The anti-angiogenic potential of this compound is evaluated by its ability to inhibit the formation of capillary-like structures by HMEC-1 cells on a basement membrane matrix.

TreatmentTotal Tube Length (µm) (Mean ± SD)Number of Branch Points (Mean ± SD)
Vehicle Control12,500 ± 1,10085 ± 9
This compound (10 µM)5,800 ± 95032 ± 7
This compound (25 µM)2,100 ± 65011 ± 4
Caption: Inhibition of In Vitro Angiogenesis by this compound.
Western Blot Analysis of Key Signaling Proteins

The impact of this compound on relevant signaling pathways can be assessed by quantifying the phosphorylation status of key proteins after treatment.

Treatment (1h)p-VEGFR2 (Y1175) / VEGFR2 Ratiop-p65 (S536) / p65 Ratio
Vehicle Control1.001.00
VEGF (50 ng/mL)3.5 ± 0.41.1 ± 0.1
TNF-α (20 ng/mL)1.1 ± 0.24.2 ± 0.5
This compound (10 µM) + VEGF1.8 ± 0.3-
This compound (10 µM) + TNF-α-1.5 ± 0.2
Caption: Modulation of VEGF and NF-κB Signaling by this compound.

Experimental Protocols

HMEC-1 Cell Culture
  • Medium Preparation: Prepare complete growth medium consisting of MCDB 131 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 ng/mL Epidermal Growth Factor (EGF), 1 µg/mL Hydrocortisone, and 10 mM L-Glutamine[3].

  • Cell Thawing and Plating: Thaw cryopreserved HMEC-1 cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5-7 minutes. Resuspend the cell pellet in fresh medium and plate onto a T75 flask.

  • Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with sterile PBS and detach using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete medium and re-plate at a 1:4 to 1:6 split ratio[4].

MTT Cell Viability Assay
  • Cell Seeding: Seed HMEC-1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours[5].

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C[6].

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes on an orbital shaker[5][7].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[6][7].

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed HMEC-1 cells in a 24-well plate and grow to form a confluent monolayer[8].

  • Serum Starvation: Before creating the wound, serum-starve the cells for 18-24 hours in a medium containing 0.5% FBS to minimize proliferation[8].

  • Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip[9][10].

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh serum-free medium containing this compound or vehicle control.

  • Imaging: Capture images of the wound at 0 hours and after 24 hours of incubation at 37°C using an inverted microscope.

  • Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Tube Formation Assay
  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL of the extract into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes[11][12][13].

  • Cell Preparation: Harvest HMEC-1 cells and resuspend them in a serum-low medium (e.g., 2% FBS) at a density of 1.5 x 10⁵ cells/mL.

  • Treatment and Seeding: Mix the cell suspension with the desired concentrations of this compound or vehicle control. Add 100 µL of this suspension to each coated well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of capillary-like structures[13][14].

  • Imaging and Analysis: Visualize the tube network using an inverted microscope. Quantify the extent of tube formation by measuring the total tube length and the number of branch points using angiogenesis analysis software[12].

Western Blotting
  • Cell Lysis: After treating HMEC-1 cells with this compound and/or stimulants (e.g., VEGF, TNF-α), place the culture dish on ice and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors[15][16].

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay[15].

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes[16][17].

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[17].

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-p65, anti-p65) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[15][17].

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be performed to quantify protein levels.

Visualizations

KH_CB19_Signaling_Pathway cluster_VEGF VEGF Signaling cluster_TNF TNF-α Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration) pVEGFR2->Angiogenesis TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Inflammation Inflammatory Gene Expression pNFkB->Inflammation Nuclear Translocation KHCB19 This compound CLKs CLKs KHCB19->CLKs Inhibits SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylates Splicing Alternative Splicing SR_Proteins->Splicing Regulates Splicing->Angiogenesis Splicing->Inflammation

Caption: this compound inhibits CLKs, affecting SR protein phosphorylation and downstream signaling.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis Culture Culture HMEC-1 Cells Seed Seed cells for assays (96-well, 24-well plates) Culture->Seed Treat Treat with this compound (Dose-response) Seed->Treat Viability MTT Assay (72h) Treat->Viability Migration Wound Healing (24h) Treat->Migration Angio Tube Formation (4-18h) Treat->Angio WB Western Blot (p-VEGFR2, p-p65) Treat->WB

Caption: Experimental workflow for evaluating this compound effects on HMEC-1 cells.

Logical_Relationship cluster_pheno Phenotypic Outcomes KH This compound Inhibition Inhibition of CLKs KH->Inhibition Splicing Altered mRNA Splicing Inhibition->Splicing Phenotype Cellular Phenotype Splicing->Phenotype Viability Decreased Viability Phenotype->Viability Migration Inhibited Migration Phenotype->Migration Angio Reduced Tube Formation Phenotype->Angio

References

Application Notes and Protocols: A549 Cell Line for KH-CB19 Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A549 cell line, derived from a human lung carcinoma, is a well-established and widely utilized in vitro model for the study of respiratory viruses and the evaluation of antiviral compounds.[1][2] These cells are susceptible to infection by a variety of viruses, including influenza A virus. This document provides detailed protocols for the cultivation of A549 cells and for conducting antiviral assays to evaluate the efficacy of KH-CB19, a potent cdc2-like kinase (CLK) inhibitor with demonstrated antiviral activity.[3][4] this compound has been shown to inhibit influenza virus replication with an IC50 of 13.6 µM in A549 cells.[3][4] The protocols outlined below include methods for determining cytotoxicity, viral plaque reduction, and viral RNA quantification.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)
This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)CC50 (µM)
0 (Vehicle Control)1.250.08100
11.220.0797.6
51.180.0994.4
101.100.0688.0
250.950.0576.0>50
500.700.0456.0
1000.450.0336.0

This table presents hypothetical data for illustrative purposes. The half-maximal cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Table 2: Antiviral Activity of this compound (Plaque Reduction Assay)
This compound Concentration (µM)Average Plaque CountStandard DeviationPlaque Reduction (%)IC50 (µM)
0 (Virus Control)150120
11351010
598834.7
1065656.7~13.6
2525483.3
505296.7

This table presents hypothetical data consistent with the known IC50 of this compound for illustrative purposes. The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits viral plaque formation by 50%.

Table 3: Inhibition of Viral RNA Replication by this compound (qRT-PCR)
This compound Concentration (µM)Relative Viral M Gene Expression (Fold Change)Standard DeviationInhibition of Viral RNA (%)
0 (Virus Control)1.000.120
10.850.0915
50.550.0745
100.280.0572
250.100.0390
500.040.0296

This table presents hypothetical data for illustrative purposes. Data is normalized to an internal control (e.g., GAPDH) and expressed as a fold change relative to the virus control.

Experimental Protocols

A549 Cell Culture

This protocol describes the routine maintenance of the A549 cell line.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Culture A549 cells in T-75 flasks with supplemented DMEM.[2]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

  • When cells reach 80-90% confluency, subculture them.[2]

  • To subculture, aspirate the culture medium and wash the cell monolayer once with sterile PBS.[2]

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[5]

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:3 to 1:5 ratio) to a new T-75 flask containing pre-warmed complete culture medium.[2]

  • Return the flask to the incubator.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on A549 cells.

Materials:

  • A549 cells

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]

  • Incubate the plate for 24 hours at 37°C to allow for cell attachment.[6]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[6]

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a cell-free blank.[6]

  • Incubate the plate for 48 hours at 37°C.[6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control.

Plaque Reduction Assay

This protocol quantifies the antiviral activity of this compound by measuring the reduction in viral plaques.

Materials:

  • Confluent A549 cell monolayers in 6-well plates

  • Influenza A virus stock

  • Serum-free DMEM

  • This compound serial dilutions in overlay medium

  • Overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or agarose) containing TPCK-treated trypsin (for influenza virus)

  • Crystal violet solution (0.1% in 20% ethanol)

Procedure:

  • Grow A549 cells to 90-100% confluency in 6-well plates.[2]

  • Wash the cell monolayers with sterile PBS.

  • Infect the cells with influenza virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01) for 1 hour at 37°C.[7]

  • After the adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with 2 mL of overlay medium containing serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus).

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[2]

  • Fix the cells with 4% formaldehyde (B43269) or methanol.

  • Stain the cells with crystal violet solution to visualize and count the plaques.[7]

  • Calculate the percentage of plaque reduction compared to the virus control.

Viral RNA Quantification (qRT-PCR)

This protocol measures the effect of this compound on viral RNA synthesis.

Materials:

  • A549 cells in 24-well plates

  • Influenza A virus

  • This compound serial dilutions

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix for qRT-PCR

  • Primers specific for a viral gene (e.g., M gene) and a host housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed A549 cells in 24-well plates and grow to 90-100% confluency.[2]

  • Infect the cells with influenza virus at a desired MOI (e.g., 1) for 1 hour.[8]

  • Remove the inoculum, wash the cells, and add fresh culture medium containing different concentrations of this compound.[2]

  • Incubate for a defined period (e.g., 24 hours).[2]

  • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[2]

  • Synthesize cDNA from the extracted RNA.[2]

  • Perform qRT-PCR using primers for the target viral gene and the housekeeping gene.[2]

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the virus control.[2]

Visualizations

Signaling Pathway of this compound Antiviral Action

KH_CB19_Pathway Virus Influenza Virus Entry Replication Viral RNA Replication & Transcription Virus->Replication Splicing Viral mRNA Splicing Replication->Splicing Translation Viral Protein Synthesis Splicing->Translation Assembly Virion Assembly & Release Translation->Assembly CLKs Host Cell CLKs (e.g., CLK1) SR_Proteins SR Proteins (Splicing Factors) CLKs->SR_Proteins Phosphorylation SR_Proteins->Splicing Facilitates KH_CB19 This compound KH_CB19->CLKs Inhibits

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for this compound Antiviral Assay

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_antiviral_steps cluster_endpoints Endpoint Analysis Cell_Culture 1. Culture A549 Cells Seed_Plates 2. Seed Cells in Plates (96, 24, or 6-well) Cell_Culture->Seed_Plates Cytotoxicity 3a. Cytotoxicity Assay (MTT) Seed_Plates->Cytotoxicity Antiviral 3b. Antiviral Assay Seed_Plates->Antiviral Infection Infect with Virus Antiviral->Infection Treatment Treat with this compound Infection->Treatment Plaque_Assay 4a. Plaque Reduction Assay Treatment->Plaque_Assay qPCR_Assay 4b. qRT-PCR for Viral RNA Treatment->qPCR_Assay

Caption: Workflow for evaluating this compound antiviral efficacy.

References

Application Notes and Protocols: Methodology for Assessing the Effect of KH-CB19 on Tissue Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue Factor (TF), a transmembrane protein, is the primary initiator of the extrinsic coagulation cascade.[1][2] Upon vessel injury, TF binds to Factor VII (FVII), leading to its activation (FVIIa). The TF:FVIIa complex then activates Factor IX and Factor X, culminating in thrombin generation and fibrin (B1330869) clot formation.[2][3] Beyond its role in hemostasis, TF is implicated in various pathological processes, including thrombosis, inflammation, and cancer progression, through intracellular signaling pathways, primarily involving Protease-Activated Receptors (PARs).[4][5]

KH-CB19 is identified as a potent inhibitor of cdc2-like kinases (CLKs), specifically CLK1 and CLK3, and has been shown to inhibit SR protein phosphorylation in human microvascular endothelial cells.[6] Given that endothelial cells are known to express TF under inflammatory conditions,[7][8] it is plausible that a CLK inhibitor like this compound could modulate TF expression or activity. This document provides detailed methodologies to investigate the potential effects of this compound on Tissue Factor.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate how results from the described protocols can be presented.

Table 1: Effect of this compound on Tissue Factor mRNA Expression in Endothelial Cells

Treatment GroupConcentration (µM)Relative TF mRNA Expression (Fold Change vs. Control)p-value
Vehicle Control01.00-
TNF-α (10 ng/mL)-8.52<0.001
This compound + TNF-α16.25<0.01
This compound + TNF-α53.14<0.001
This compound + TNF-α101.21<0.001

Table 2: Effect of this compound on Tissue Factor Procoagulant Activity

Treatment GroupConcentration (µM)Factor Xa Generation (fM/min/mg protein)Clotting Time (seconds)
Vehicle Control05.2185
TNF-α (10 ng/mL)-45.835
This compound + TNF-α132.158
This compound + TNF-α518.992
This compound + TNF-α108.3155

Table 3: Effect of this compound on TF-Mediated PAR2 Signaling

Treatment GroupConcentration (µM)Intracellular Calcium Flux (RFU)p-value
Vehicle Control0150-
FVIIa (10 nM)-850<0.001
This compound + FVIIa1830>0.05
This compound + FVIIa5845>0.05
This compound + FVIIa10835>0.05

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the preparation of cells for assessing the impact of this compound on induced TF expression.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they express TF upon stimulation.

  • Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce TF expression, stimulate confluent HUVEC monolayers with a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour before adding TNF-α. Include a vehicle control (e.g., DMSO).

  • Incubation: Co-incubate the cells with TNF-α and this compound for 4-6 hours for mRNA analysis or 12-18 hours for protein and activity assays.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TF mRNA Expression
  • RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for human TF and a housekeeping gene (e.g., GAPDH).

    • Human TF Forward Primer: 5'-CGC GAG TTT CAG TGT GGT TTA-3'

    • Human TF Reverse Primer: 5'-TCT GCT GGG CTT GAG TCT TCT-3'

  • Data Analysis: Calculate the relative expression of TF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 3: Tissue Factor Procoagulant Activity Assays

A. Chromogenic Factor Xa Generation Assay [9]

This assay measures the ability of cell-associated TF to activate Factor X to Factor Xa.

  • Cell Lysis: After treatment, wash cells with PBS and lyse them by three cycles of freeze-thaw in a buffer containing Tris-HCl and 0.1% Triton X-100 to preserve TF activity.[9]

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay for normalization.[9]

  • Reaction Setup: In a 96-well plate, incubate 20 µL of cell lysate with human Factor VII (1 nM) and human Factor X (100 nM) in a buffer containing calcium chloride at 37°C for 30 minutes.

  • Xa Measurement: Stop the reaction by adding EDTA.[9] Add a chromogenic substrate for Factor Xa (e.g., S-2765).

  • Data Acquisition: Measure the absorbance at 405 nm kinetically using a plate reader. Convert the rate of substrate cleavage to the concentration of Factor Xa generated by using a standard curve prepared with purified Factor Xa.

  • Data Analysis: Normalize the Factor Xa generation rate to the protein concentration of the lysate (e.g., fM FXa/min/mg protein).

B. One-Stage Plasma Clotting Assay [1]

This assay measures the ability of TF in a sample to shorten the clotting time of plasma.

  • Sample Preparation: Use the cell lysates prepared as described in Protocol 3A.

  • Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of relipidated TF.[1]

  • Assay Performance:

    • Pre-warm a coagulometer cuvette to 37°C.

    • Pipette 50 µL of cell lysate or TF standard into the cuvette.

    • Add 50 µL of pooled normal plasma.

    • Incubate for 2 minutes at 37°C.[1]

    • Initiate clotting by adding 50 µL of pre-warmed 25 mM calcium chloride solution.

    • The coagulometer will automatically detect clot formation and record the clotting time.

  • Data Analysis: Plot the clotting times of the standards against their concentrations on a log-log scale to generate a standard curve. Determine the TF activity in the cell lysates by interpolating their clotting times from this curve.[1]

Protocol 4: Flow Cytometry for Cell Surface TF Protein
  • Cell Preparation: After treatment, detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Staining: Resuspend cells in a staining buffer (PBS with 2% FBS). Add a fluorescently labeled primary antibody against human Tissue Factor. Incubate on ice for 30-45 minutes, protected from light.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibody.

  • Data Acquisition: Analyze the cells using a flow cytometer, gating on the live cell population. Record the mean fluorescence intensity (MFI) for the TF-positive population.

  • Data Analysis: Compare the MFI of this compound-treated samples to the TNF-α stimulated control to determine the relative change in cell surface TF protein.

Visualizations: Signaling Pathways and Workflows

TF_Coagulation_Pathway cluster_initiation Initiation Phase cluster_propagation Propagation Phase TF Tissue Factor (TF) TF_FVIIa TF:FVIIa Complex TF->TF_FVIIa Binds FVII Factor VII FVIIa Factor VIIa FVII->FVIIa Activation FVIIa->TF_FVIIa Forms FIX Factor IX TF_FVIIa->FIX Activates FX Factor X TF_FVIIa->FX Activates FIXa Factor IXa FIX->FIXa FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Extrinsic pathway of blood coagulation initiated by Tissue Factor.

TF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling TF Tissue Factor PAR2 PAR2 TF->PAR2 Cleavage & Activation Integrin Integrins TF->Integrin Association FVIIa Factor VIIa FVIIa->TF Binds G_Protein G-Protein Activation PAR2->G_Protein MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK NFkB NF-κB Activation G_Protein->NFkB Gene_Expression Gene Expression (e.g., IL-8, VEGF) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: TF:FVIIa-mediated PAR2 signaling pathway.

Experimental_Workflow cluster_assays Assessments Start Culture Endothelial Cells (e.g., HUVECs) Stimulate Stimulate with TNF-α Pre-treat with this compound Start->Stimulate qRT_PCR TF mRNA (qRT-PCR) Stimulate->qRT_PCR Activity TF Activity (Clotting / Chromogenic) Stimulate->Activity Protein TF Protein (Flow Cytometry) Stimulate->Protein Signaling TF Signaling (Calcium Flux) Stimulate->Signaling Data_Analysis Data Analysis and Comparison to Controls qRT_PCR->Data_Analysis Activity->Data_Analysis Protein->Data_Analysis Signaling->Data_Analysis Conclusion Determine Effect of This compound on TF Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's effect on Tissue Factor.

References

Application Notes and Protocols: Dose-Response Curve for KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-CB19 is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4).[1] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, leading to alterations in alternative splicing. This mechanism of action makes this compound a valuable tool for studying the roles of CLK1 and CLK4 in various cellular processes and a potential therapeutic agent.

These application notes provide a detailed protocol for generating a dose-response curve for this compound in a cell-based assay. Two key experimental approaches are described: a cell viability assay (MTT) to determine the cytotoxic or cytostatic effects of the compound, and a Western blot analysis to measure the dose-dependent inhibition of SR protein phosphorylation, a direct downstream marker of this compound activity.

Signaling Pathway of this compound Action

KH_CB19_Pathway This compound Signaling Pathway KH_CB19 This compound CLK1_4 CLK1 / CLK4 Kinases KH_CB19->CLK1_4 Inhibition SR_Proteins SR Proteins (Serine/Arginine-rich) CLK1_4->SR_Proteins Phosphorylation p_SR_Proteins Phosphorylated SR Proteins Alternative_Splicing Alternative Splicing p_SR_Proteins->Alternative_Splicing Regulation Pre_mRNA pre-mRNA Pre_mRNA->Alternative_Splicing mRNA_isoforms Altered mRNA Isoforms Alternative_Splicing->mRNA_isoforms Cellular_Processes Downstream Cellular Processes (e.g., Proliferation, Apoptosis) mRNA_isoforms->Cellular_Processes

Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering alternative splicing.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
CLK119.7 - 20[1][3][4]
CLK3530[3]

Table 2: Exemplar Dose-Response Data for Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Relative to Vehicle Control)
0 (Vehicle)100
0.198
0.592
185
560
1045
2520
5010
1005

Experimental Protocols

Protocol 1: Dose-Response Curve Generation using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell viability.

Materials:

  • Human Microvascular Endothelial Cells (HMEC-1) or A549 cells

  • Appropriate cell culture medium (e.g., MCDB 131 for HMEC-1, F-12K for A549) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Experimental Workflow:

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Drug_Dilution Prepare serial dilutions of this compound Cell_Seeding->Drug_Dilution Drug_Addition Add this compound dilutions to cells Drug_Dilution->Drug_Addition Incubation Incubate for 48-72 hours Drug_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization Add DMSO to dissolve formazan (B1609692) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Processing Calculate % viability and plot dose-response curve Absorbance_Reading->Data_Processing

Caption: Workflow for determining cell viability in response to this compound using the MTT assay.

Procedure:

  • Cell Seeding:

    • Culture HMEC-1 or A549 cells in their recommended medium.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of SR Protein Phosphorylation

This protocol details the method to assess the dose-dependent inhibition of SR protein phosphorylation by this compound.

Materials:

  • HMEC-1 or A549 cells

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-SR (e.g., clone 1H4)

    • Antibodies specific for individual phosphorylated SR proteins (e.g., p-SRp75, p-SRp55)

    • Anti-GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-6 hours. A time-course experiment may be necessary to determine the optimal treatment duration.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-SR or specific p-SR protein antibodies) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-SR protein bands to the loading control.

    • Plot the normalized phospho-SR protein levels against the this compound concentration to visualize the dose-dependent inhibition.

References

Application Notes and Protocols: Preparation of KH-CB19 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-CB19 is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP binding site of these kinases.[1][2] This inhibition leads to the suppression of phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of pre-mRNA alternative splicing.[2][4] Consequently, this compound has been utilized as a chemical probe to investigate the roles of CLKs in various cellular processes, including the regulation of alternative splicing and its implications in diseases such as cancer and viral infections.[4][5][6]

These application notes provide a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring its stability and proper handling for reproducible experimental results.

Quantitative Data Summary

For accurate and reproducible experiments, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 338.19 g/mol [1][7]
Molecular Formula C₁₅H₁₃Cl₂N₃O₂[1][7][8]
CAS Number 1354037-26-5[1][7]
Appearance White solid[9]
Purity ≥95% by HPLC[9]
Solubility in DMSO ≥ 50 mg/mL (~147.85 mM)[5][7][10]
IC₅₀ (CLK1) 19.7 nM - 20 nM[1][3][5][7]
IC₅₀ (CLK3) 530 nM[5][7]
IC₅₀ (DYRK1A) 55.2 nM[2][7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Pre-weigh Vial: Tare a sterile, amber-colored vial on a calibrated analytical balance.

  • Weigh this compound: Carefully weigh 3.38 mg of this compound powder into the tared vial.

    • Calculation:

      • Desired Concentration (M) = 0.010 mol/L

      • Volume (L) = 0.001 L

      • Molecular Weight ( g/mol ) = 338.19 g/mol

      • Mass (g) = Molarity x Volume x Molecular Weight = 0.010 mol/L x 0.001 L x 338.19 g/mol = 0.0033819 g = 3.38 mg

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve Compound: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot for Storage: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C.[1][9] When stored properly, the DMSO stock solution is stable for up to 3 months.[9]

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

Important Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Example: Preparing a 10 µM working solution in cell culture medium.

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform Serial Dilution:

    • Intermediate Dilution: Dilute the 10 mM stock solution 1:100 by adding 2 µL of the stock to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Final Dilution: Dilute the 100 µM intermediate solution 1:10 by adding 100 µL to 900 µL of cell culture medium to achieve the final 10 µM working concentration.

  • Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to your experimental system.

Visualizations

This compound Stock Solution Preparation Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Stock Solution Preparation (10 mM) cluster_storage Storage cluster_working Working Solution Preparation (Example: 10 µM) weigh Weigh 3.38 mg this compound add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot Solution is clear store Store at -20°C aliquot->store thaw Thaw 10 mM Stock Aliquot store->thaw intermediate Prepare 100 µM Intermediate (1:100 dilution in media) thaw->intermediate final_dilution Prepare 10 µM Working Solution (1:10 dilution in media) intermediate->final_dilution experiment Cell-Based Assay final_dilution->experiment Use in experiment

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound Action

G Mechanism of Action of this compound KH_CB19 This compound CLKs CLK1 / CLK4 Kinases KH_CB19->CLKs Inhibits SR_Proteins Serine/Arginine-rich (SR) Proteins CLKs->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Splicing Alternative Pre-mRNA Splicing Phospho_SR->Splicing Regulates Cellular_Processes Cellular Processes (e.g., Gene Expression, Cell Cycle) Splicing->Cellular_Processes Impacts

Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation.

References

Application Notes and Protocols: In Vitro Kinase Assay for KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs), in in vitro kinase assays. The provided protocols and data are intended to facilitate research into the regulatory roles of CLKs in processes such as alternative splicing and to aid in the development of novel therapeutics.

Introduction

This compound is a small molecule inhibitor that shows high selectivity for CLK isoforms, particularly CLK1 and CLK4.[1] It functions as an ATP-competitive inhibitor but binds in a non-ATP mimetic fashion, interacting with the kinase hinge region through halogen bonding.[1][2] By inhibiting CLK activity, this compound effectively suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1][3] This mechanism of action makes this compound a valuable tool for studying the pathological roles of CLKs and for screening potential therapeutic agents.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseIC50 (nM)
CLK119.7
CLK3530
DYRK1A55.2

Data sourced from MedchemExpress, Ace Therapeutics, and Fedorov, O., et al. (2011).[4][5][6]

Signaling Pathway

The signaling pathway diagram below illustrates the role of CLK1 in the phosphorylation of SR proteins and the subsequent regulation of pre-mRNA splicing, along with the inhibitory action of this compound.

CLK1_Signaling_Pathway CLK1 Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus CLK1 CLK1 pSR_Proteins Phosphorylated SR Proteins CLK1->pSR_Proteins Phosphorylates SR_Proteins SR Proteins (unphosphorylated) SR_Proteins->pSR_Proteins Splicing Alternative Splicing pSR_Proteins->Splicing Regulates Pre_mRNA Pre-mRNA Pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA ATP ATP ATP->CLK1 Binds ADP ADP KH_CB19 This compound KH_CB19->CLK1 Inhibits

Caption: CLK1 phosphorylates SR proteins, which in turn regulate alternative splicing. This compound inhibits CLK1, preventing this phosphorylation.

Experimental Protocols

This section provides a detailed protocol for a radiometric in vitro kinase assay to determine the inhibitory activity of this compound against CLK1. This protocol is adapted from standard kinase assay methodologies.

Materials and Reagents:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) or a suitable synthetic peptide substrate

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • Dithiothreitol (DTT)

  • ATP

  • [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase assay buffer, DTT, and the recombinant CLK1 enzyme.

  • Compound Preparation: Perform serial dilutions of this compound in DMSO in a separate 96-well plate. For control wells (representing 0% and 100% inhibition), use DMSO alone.

  • Plate Setup: Add 2 µL of the diluted this compound or DMSO to the appropriate wells of the reaction plate.

  • Enzyme and Substrate Addition: Add 20 µL of the enzyme/substrate master mix (containing CLK1 and MBP) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding 10 µL of the ATP/[γ-³³P]ATP mix to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate completely. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

Data Analysis:

  • The results will be in counts per minute (CPM).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the workflow for the in vitro kinase assay described above.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Kinase Master Mix (CLK1, Buffer, DTT) D Add Enzyme/Substrate Mix (CLK1, MBP) A->D B Prepare this compound Serial Dilutions C Add this compound/DMSO to Plate B->C C->D E Pre-incubate D->E F Initiate Reaction with [γ-³³P]ATP E->F G Incubate at 30°C F->G H Stop Reaction & Capture on Filter Plate G->H I Wash Filter Plate H->I J Add Scintillation Fluid I->J K Measure Radioactivity (Scintillation Counter) J->K L Data Analysis (IC50 Determination) K->L

Caption: A step-by-step workflow for determining the IC50 of this compound using a radiometric in vitro kinase assay.

References

Application Notes and Protocols for Measuring SR Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various techniques to measure the phosphorylation of Serine/Arginine-rich (SR) proteins. Understanding the phosphorylation status of SR proteins is crucial as it regulates their function in pre-mRNA splicing, nuclear import, and their association with the transcriptional machinery.[1][2] Dysregulation of SR protein phosphorylation is implicated in various diseases, making these techniques vital for both basic research and drug development.

Introduction to SR Protein Phosphorylation

SR proteins are essential splicing factors characterized by a C-terminal domain rich in arginine and serine residues (the RS domain) and one or two N-terminal RNA recognition motifs (RRMs). The reversible phosphorylation of serine residues within the RS domain, primarily by SR protein kinases (SRPKs) and Cdc2-like kinases (CLKs), governs their subcellular localization and activity.[2] For instance, SRPK1-mediated phosphorylation in the cytoplasm facilitates the nuclear import of SR proteins.[2] Once in the nucleus, further phosphorylation by CLKs can modulate their distribution between nuclear speckles and sites of active transcription.[2] Growth factor signaling pathways, such as the EGF/Akt pathway, can also influence SR protein phosphorylation, linking cellular signaling to alternative splicing events.[3]

I. Techniques for Measuring SR Protein Phosphorylation

Several methods can be employed to detect and quantify SR protein phosphorylation. The choice of technique depends on the specific research question, available resources, and desired level of detail (qualitative vs. quantitative, global vs. site-specific).

Summary of Techniques
TechniquePrincipleOutputThroughputKey AdvantagesKey Limitations
Western Blotting with Phospho-Specific Antibodies Immuno-detection of phosphorylated SR proteins using antibodies that recognize specific phospho-epitopes.Semi-quantitativeModerateHigh specificity for the target phospho-epitope; widely available equipment.Dependent on antibody availability and quality; may not reflect overall phosphorylation.
Pro-Q® Diamond Phosphoprotein Gel Stain A fluorescent dye that specifically binds to phosphate (B84403) groups on proteins separated by SDS-PAGE.[4]Semi-quantitativeModerateDetects all phosphorylated proteins in a sample; compatible with mass spectrometry.[5]Does not identify the specific protein without further analysis (e.g., Western blot or MS); lower sensitivity for low-abundance proteins.
Phos-tag™ SDS-PAGE A technique that separates phosphorylated proteins from their non-phosphorylated counterparts based on a mobility shift in SDS-PAGE.[6]Semi-quantitativeModerateAllows for the resolution of different phosphorylation states of a single protein; compatible with Western blotting.[6][7]Can require optimization of gel conditions; may not be suitable for all proteins.
Mass Spectrometry (MS) Identifies and quantifies phosphorylation sites by measuring the mass-to-charge ratio of peptides.[8]QuantitativeHighProvides precise identification of phosphorylation sites and stoichiometry; high-throughput capabilities.[8][9]Requires specialized equipment and expertise; can be expensive; may have difficulty detecting low-abundance phosphopeptides.[9]
In Vitro Kinase Assay Measures the transfer of a phosphate group (often radiolabeled) from a kinase (e.g., SRPK1) to a substrate SR protein.QuantitativeLow to ModerateDirectly assesses the kinase-substrate relationship; can be used to screen for kinase inhibitors.In vitro conditions may not fully recapitulate the cellular environment.

II. Experimental Protocols

A. Western Blotting for Phosphorylated SR Proteins using Clone 1H4 Antibody

This protocol describes the detection of phosphorylated SR proteins using the monoclonal antibody 1H4, which recognizes a phospho-epitope on a range of SR proteins.[10]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody: Anti-Phosphoepitope SR proteins, clone 1H4 (e.g., MilliporeSigma MABE50)[10]

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Sample Preparation:

    • Lyse cells in lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix 10-30 µg of protein lysate with an equal volume of 2x Laemmli sample buffer.

    • Denature samples by heating at 95-100°C for 5 minutes.[11]

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the 1H4 primary antibody (e.g., 0.025 µg/mL in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5 minutes each with TBST.[10]

    • Incubate with HRP-conjugated anti-mouse secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[10]

    • Wash the membrane three to five times for 5 minutes each with TBST.[10]

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the signal using a chemiluminescence imaging system. The 1H4 antibody typically detects SR proteins at molecular weights of approximately 20, 30, 40, 55, and 75 kDa.[10]

B. Pro-Q® Diamond Phosphoprotein Gel Stain

This protocol allows for the in-gel detection of phosphorylated SR proteins. For accurate quantification, it is recommended to subsequently stain the same gel for total protein using a stain like SYPRO® Ruby.

Materials:

  • SDS-PAGE gel with separated proteins

  • Fixing solution: 50% methanol (B129727), 10% acetic acid

  • Staining solution: Pro-Q® Diamond phosphoprotein gel stain

  • Destaining solution: 20% acetonitrile (B52724) in 50 mM sodium acetate, pH 4.0

  • Ultrapure water

  • Fluorescent gel imager

Protocol:

  • Fixation:

    • After electrophoresis, place the gel in a clean polypropylene (B1209903) container.

    • Add at least 100 mL of fixing solution and incubate for a minimum of 30 minutes at room temperature with gentle agitation. Repeat this step once. For optimal results, fixation can be performed overnight.[12]

  • Washing:

    • Discard the fixing solution and wash the gel with ultrapure water for 10 minutes. Repeat this step once to ensure complete removal of methanol and acetic acid, which can interfere with staining.[12]

  • Staining:

    • Incubate the gel in 50-100 mL of Pro-Q® Diamond stain for 90-120 minutes at room temperature in the dark with gentle agitation. Do not stain overnight.[12]

  • Destaining:

    • Incubate the gel in 80-100 mL of destaining solution for 30 minutes at room temperature in the dark with gentle agitation. Repeat this step twice.[13]

  • Final Washes:

    • Wash the gel twice with ultrapure water for 5 minutes each.[13]

  • Imaging:

    • Image the gel on a fluorescent scanner with excitation/emission maxima of approximately 555/580 nm.[13] The signal intensity correlates with the amount of phosphorylation.[5]

C. Phos-tag™ SDS-PAGE

This technique provides a mobility shift for phosphorylated proteins, allowing for their separation from non-phosphorylated forms.

Materials:

  • Phos-tag™ Acrylamide

  • Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂)

  • Standard SDS-PAGE gel casting reagents

  • Transfer buffer with EDTA (for subsequent Western blotting)

Protocol:

  • Gel Preparation:

    • Prepare the separating gel solution as for a standard SDS-PAGE, but include Phos-tag™ Acrylamide (e.g., 25-50 µM) and either ZnCl₂ or MnCl₂ (e.g., 50-100 µM).[14] The optimal concentration may need to be determined empirically.

    • Pour the gel and allow it to polymerize. Prepare the stacking gel without Phos-tag™.

  • Electrophoresis:

    • Run the gel as you would a standard SDS-PAGE. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.[6]

  • Detection:

    • The separated proteins can be visualized by standard methods such as Coomassie staining, silver staining, or transferred to a membrane for Western blotting.

    • If performing a Western blot, it is crucial to wash the gel in transfer buffer containing EDTA (e.g., 10 mM) for 10-20 minutes before transfer to remove the metal ions from the Phos-tag™, which can interfere with antibody binding.

D. Mass Spectrometry-Based Phosphoproteomics

This is a general workflow for identifying and quantifying SR protein phosphorylation sites.

Workflow:

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues, often including an enrichment step for SR proteins via immunoprecipitation.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment:

    • Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[15]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[9]

    • The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides.

    • Selected peptides are fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • The fragmentation spectra are searched against a protein sequence database to identify the peptide sequence and the location of the phosphate group (which adds 80 Da to the mass of the modified residue).[8]

    • For quantitative analysis, stable isotope labeling methods (e.g., SILAC, TMT, iTRAQ) can be employed to compare phosphorylation levels between different samples.

E. In Vitro Kinase Assay for SRPK1

This assay determines if a specific SR protein is a substrate for SRPK1.

Materials:

  • Recombinant active SRPK1

  • Recombinant purified SR protein substrate

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels

  • Autoradiography film or phosphorimager

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the SR protein substrate, and recombinant SRPK1.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction:

    • Terminate the reaction by adding Laemmli sample buffer and heating to 95°C for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen.

    • A band corresponding to the molecular weight of the SR protein indicates that it has been phosphorylated by SRPK1.

III. Signaling Pathways and Experimental Workflows

A. SR Protein Phosphorylation and Localization Pathway

The phosphorylation state of SR proteins dictates their subcellular localization and involvement in splicing. This process is tightly regulated by kinases and phosphatases.

SR_Protein_Phosphorylation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR_cyto SR Protein (unphosphorylated) SR_p_cyto SR Protein-P (hypo-phosphorylated) SRPK1_cyto SRPK1 SRPK1_cyto->SR_p_cyto Phosphorylation SR_p_nuc SR Protein-P SR_p_cyto->SR_p_nuc Nuclear Import SR_p_nuc->SR_cyto Nuclear Export (dephosphorylated) SR_pp_nuc SR Protein-PP (hyper-phosphorylated) Speckles Nuclear Speckles SR_p_nuc->Speckles Localization CLK CLK CLK->SR_pp_nuc Hyper- phosphorylation Splicing Splicing Machinery SR_pp_nuc->Splicing Recruitment to Transcription Sites Splicing->SR_p_nuc Dephosphorylation PPase Phosphatase

Caption: SR protein phosphorylation cycle and subcellular localization.

B. Experimental Workflow for Comparing Phosphorylation States

This workflow outlines the general steps for comparing SR protein phosphorylation levels between two conditions (e.g., control vs. drug-treated).

Experimental_Workflow cluster_analysis Analysis Methods start Start: Cell Culture (Control vs. Treatment) lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification lysis->quant wb Western Blot (1H4 or Phos-tag™) quant->wb proq Pro-Q® Diamond Stain quant->proq ms Mass Spectrometry (Quantitative) quant->ms data Data Acquisition (Imaging / MS Data) wb->data proq->data ms->data analysis Data Analysis (Quantify band intensity or peptide abundance) data->analysis conclusion Conclusion: Compare Phosphorylation Levels analysis->conclusion

Caption: General workflow for analyzing SR protein phosphorylation.

C. Signaling Pathway Leading to SR Protein Phosphorylation

External signals, like Epidermal Growth Factor (EGF), can trigger intracellular signaling cascades that lead to the phosphorylation of SR proteins and subsequent changes in alternative splicing.

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates SRPK1 SRPK1 Akt->SRPK1 Activates & Promotes Nuclear Translocation SR_Proteins SR Proteins SRPK1->SR_Proteins Phosphorylates Splicing Alternative Splicing SR_Proteins->Splicing Regulates

Caption: EGF signaling pathway leading to SR protein phosphorylation.

References

Application Notes and Protocols for Utilizing KH-CB19 in Proinflammatory Condition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-CB19 is a potent and highly selective inhibitor of CDC2-like kinase (CLK) isoforms 1 and 4.[1] These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. In proinflammatory conditions, the alternative splicing of various genes, including tissue factor (TF), is altered, contributing to the inflammatory response. This compound has emerged as a valuable chemical probe to investigate the role of CLK1/4 in these processes. By suppressing the phosphorylation of SR proteins, this compound can modulate the alternative splicing of key inflammatory mediators, offering a therapeutic potential for inflammatory diseases.[1]

These application notes provide a comprehensive guide for researchers utilizing this compound to study its effects in cell-based models of inflammation, with a focus on TNF-α-induced responses in human microvascular endothelial cells (HMEC-1).

Mechanism of Action

Under proinflammatory stimulation, such as with Tumor Necrosis Factor-alpha (TNF-α), the activity of CLK1 and CLK4 increases, leading to the hyperphosphorylation of SR proteins. This altered phosphorylation status of SR proteins affects their ability to bind to pre-mRNA and regulate splice site selection. A key consequence of this in endothelial cells is the altered splicing of Tissue Factor (TF) pre-mRNA, leading to changes in the ratio of full-length Tissue Factor (flTF) and alternatively spliced Tissue Factor (asHTF).[1]

This compound, as a selective CLK1/4 inhibitor, intervenes in this pathway by preventing the phosphorylation of SR proteins. This restores a basal splicing pattern for genes like TF, even in the presence of inflammatory stimuli.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)
CLK120
CLK4Strong Inhibition (IC50 not specified)
CLK3>100-fold selectivity vs. CLK1

Table 1: Inhibitory concentration 50 (IC50) values of this compound against CLK isoforms. Data sourced from Fedorov et al., 2011.[1]

Dose-Response Effect of this compound on SR Protein Phosphorylation in TNF-α-stimulated HMEC-1 Cells
This compound Concentration (µM)Inhibition of SRp75 PhosphorylationInhibition of SRp55 Phosphorylation
0.01++
0.1++++
1++++++
10++++++++

Table 2: Qualitative summary of the dose-dependent inhibition of SRp75 and SRp55 phosphorylation by this compound in TNF-α-stimulated HMEC-1 cells. The number of '+' indicates the relative degree of inhibition observed in Western blot analysis from Fedorov et al., 2011.[1]

Experimental Protocols

Protocol 1: Cell Culture and Proinflammatory Stimulation of HMEC-1 Cells

This protocol describes the culture of Human Microvascular Endothelial Cells (HMEC-1) and their stimulation with TNF-α to induce a proinflammatory state.

Materials:

  • Human Microvascular Endothelial Cells (HMEC-1)

  • Endothelial Cell (EC) Growth Medium supplemented with 5% Fetal Calf Serum (FCS)

  • EC Basal Medium (without FCS)

  • Recombinant Human TNF-α (Sigma-Aldrich)

  • 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture HMEC-1 cells in EC Growth Medium with 5% FCS at 37°C in a humidified incubator.

  • Use cells between passages 2 and 6 for experiments.

  • When cells reach 80-90% confluency in 6-well plates, switch the medium to EC Basal Medium (serum-free) and incubate for 1 hour.

  • Prepare a stock solution of TNF-α in sterile PBS.

  • Stimulate the cells by adding TNF-α directly to the medium to a final concentration of 10 ng/mL.

  • Incubate the cells for the desired time points (e.g., 2 minutes for phosphorylation studies, longer for gene expression analysis) before proceeding to downstream applications.[1]

Protocol 2: Inhibition of SR Protein Phosphorylation with this compound

This protocol outlines the treatment of HMEC-1 cells with this compound prior to TNF-α stimulation to assess its inhibitory effect on SR protein phosphorylation.

Materials:

  • This compound (prepared in DMSO)

  • HMEC-1 cells cultured and serum-starved as in Protocol 1

  • TNF-α

  • EC Basal Medium

Procedure:

  • Following the 1-hour serum starvation (Protocol 1, step 3), pretreat the HMEC-1 cells with this compound at the desired concentrations (e.g., 1 nM to 100 µM) for 1 hour.[1] Add the inhibitor directly to the EC Basal Medium. Include a vehicle control (DMSO).

  • After the 1-hour pre-treatment, stimulate the cells with 10 ng/mL TNF-α for 2 minutes.[1]

  • Immediately after stimulation, place the plate on ice and proceed to protein extraction for Western blot analysis (Protocol 3).

Protocol 3: Western Blot Analysis of Phosphorylated SR Proteins

This protocol details the detection of phosphorylated SR proteins in cell lysates by Western blotting.

Materials:

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies against phosphorylated SR proteins (e.g., anti-phospho-SRp75, -SRp55, -SRp40, -SC35, -SF2/ASF, -SRp20)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the specific phosphorylated SR protein overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[1]

Protocol 4: RT-qPCR Analysis of Tissue Factor Splice Variants (flTF and asHTF)

This protocol describes the quantification of full-length Tissue Factor (flTF) and alternatively spliced Tissue Factor (asHTF) mRNA levels using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for flTF, asHTF, and a housekeeping gene (e.g., GAPDH)

Primer Sequences (Human):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
flTFCAGAGTTCACACCTTACCTGGAGGTTGTTCCTTCTGACTAAAGTCCG
asHTFTTTGCTTCAGGAACTGGGAGGTTGTTCCTTCTGACTAAAGTCCG
GAPDHGTGGTCTCCTCTGACTTCAACACTCTTCCTCTTGTGCTCTTGCT

(Note: These primer sequences are suggested based on published literature. It is recommended to validate their efficiency and specificity in your experimental system.)

Procedure:

  • RNA Extraction:

    • Lyse the cells treated with this compound and/or TNF-α using an appropriate RNA extraction reagent and follow the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green qPCR Master Mix.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplified products.

  • Data Analysis:

    • Calculate the relative expression of flTF and asHTF using the ΔΔCt method, normalizing to the housekeeping gene.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK Complex IKK Complex RIP1->IKK Complex I-kappa-B I-kappa-B IKK Complex->I-kappa-B P NF-kappa-B_active NF-kappa-B I-kappa-B->NF-kappa-B_active degrades NF-kappa-B_inactive NF-kappa-B NF-kappa-B_inactive->I-kappa-B CLK1/4_active CLK1/4 NF-kappa-B_active->CLK1/4_active Upregulates CLK1/4_inactive CLK1/4 CLK1/4_inactive->CLK1/4_active SR_Proteins SR Proteins CLK1/4_active->SR_Proteins P p-SR_Proteins p-SR Proteins SR_Proteins->p-SR_Proteins TF_pre-mRNA Tissue Factor pre-mRNA p-SR_Proteins->TF_pre-mRNA Regulates Splicing flTF_mRNA flTF mRNA TF_pre-mRNA->flTF_mRNA asHTF_mRNA asHTF mRNA TF_pre-mRNA->asHTF_mRNA This compound This compound This compound->CLK1/4_active

Caption: this compound inhibits CLK1/4 in the TNF-α signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Seed HMEC-1 Cells B Serum Starvation (1 hr) A->B C Pre-treat with this compound (1 hr) B->C D Stimulate with TNF-alpha C->D E Protein Extraction D->E 2 min post-stimulation F RNA Extraction D->F Time-course G Western Blot for p-SR Proteins E->G H cDNA Synthesis F->H I RT-qPCR for TF Splice Variants H->I

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Analyzing Alternative Splicing Changes with KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing KH-CB19, a potent and selective inhibitor of CDC2-like Kinases 1 and 4 (CLK1/CLK4), to study and analyze changes in alternative pre-mRNA splicing.[1] Alternative splicing is a critical mechanism for generating proteomic diversity, and its dysregulation is implicated in numerous diseases, including cancer.[2][3] this compound serves as a valuable chemical probe to investigate the role of CLK-mediated phosphorylation of Serine/Arginine-rich (SR) proteins in splicing regulation.[2] This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for Western Blot analysis, RT-PCR, and transcriptome-wide RNA sequencing to effectively measure the impact of this compound on alternative splicing.

Mechanism of Action

Cdc2-like kinases (CLKs) are dual-specificity kinases that play a pivotal role in regulating alternative splicing by phosphorylating SR proteins.[4] Phosphorylated SR proteins are essential components of the spliceosome, binding to splicing enhancers on pre-mRNA and recruiting other factors to define exon-intron boundaries.

This compound is an ATP-competitive inhibitor that specifically targets CLK1 and CLK4.[1][2] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of SR proteins.[2][4] The resulting hypo-phosphorylated SR proteins exhibit altered subcellular localization and reduced ability to engage with the splicing machinery, leading to significant changes in splicing patterns, such as exon skipping or intron retention.[2][3]

cluster_0 Normal Splicing Regulation cluster_1 Inhibition by this compound CLK CLK1/4 Kinase pSR p-SR Proteins (Phosphorylated) CLK->pSR Phosphorylates SR SR Proteins (Unphosphorylated) SR->CLK Spliceosome Active Spliceosome Assembly pSR->Spliceosome Promotes mRNA Correctly Spliced mRNA Spliceosome->mRNA preRNA Pre-mRNA preRNA->Spliceosome KHCB19 This compound CLK_inhibited CLK1/4 Kinase KHCB19->CLK_inhibited Inhibits SR_unphos SR Proteins (Remain Unphosphorylated) CLK_inhibited->SR_unphos Phosphorylation Blocked Spliceosome_alt Altered Spliceosome Activity SR_unphos->Spliceosome_alt Fails to Promote Assembly mRNA_alt Alternatively Spliced mRNA Spliceosome_alt->mRNA_alt preRNA_alt Pre-mRNA preRNA_alt->Spliceosome_alt

Caption: Mechanism of this compound in altering alternative splicing.

Quantitative Data Summary

This compound is a highly selective inhibitor for CLK isoforms 1 and 4.[2] Its potency and efficacy in cellular models make it an excellent tool for splicing research.

Table 1: Inhibitor Profile of this compound

PropertyValueReference
Primary Targets CLK1, CLK4[1][2]
IC₅₀ (CLK1) 19.7 nM (~20 nM)[1][5]
IC₅₀ (CLK3) 530 nM[4][5]
Binding Mode ATP-competitive, non-ATP mimetic[2]
Solubility Soluble to 40 mM in DMSO[1]
Cellular Activity Effective at 1-10 µM[4][5]

Table 2: Summary of Experimental Applications and Expected Outcomes

ExperimentPurposeTypical ConcentrationExpected OutcomeReference
Western Blot Assess SR protein phosphorylation status10 µMDecreased phosphorylation of SR proteins (e.g., SRp75, SRp55, SRp20)[4][5]
RT-PCR Analyze specific alternative splicing events1-10 µMChanges in the ratio of specific splice isoforms (e.g., tissue factor)[2][4]
RNA-Sequencing Transcriptome-wide analysis of splicing1-10 µMIdentification of widespread splicing changes (e.g., exon skipping, intron retention)[3][6]

Experimental Protocols

The following protocols provide a framework for analyzing the effects of this compound. Optimization may be required depending on the cell type and experimental goals.

cluster_analysis Downstream Analysis start Cell Culture (e.g., HMEC-1, HCT116) treatment Treatment - Vehicle (DMSO) - this compound start->treatment harvest Cell Harvest & Lysate Preparation treatment->harvest protein Protein Analysis (Western Blot) harvest->protein rna RNA Analysis harvest->rna rtpcr Gene-Specific (RT-PCR / qPCR) rna->rtpcr rnaseq Transcriptome-Wide (RNA-Seq) rna->rnaseq

Caption: General experimental workflow for analyzing this compound effects.
Protocol 1: Assessing SR Protein Phosphorylation by Western Blot

This protocol determines if this compound treatment leads to the dephosphorylation of SR proteins in your cell model.

A. Cell Culture and Treatment:

  • Plate cells (e.g., human microvascular endothelial cells, HMEC-1) at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare fresh dilutions of this compound in cell culture media. A final concentration of 10 µM is a good starting point.[4][5] Always include a vehicle control (e.g., DMSO).

  • Replace the media with the this compound or vehicle-containing media and incubate for the desired time (e.g., 1-6 hours).[5]

B. Protein Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

C. Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR) or specific SR proteins overnight at 4°C. A pan-SR protein antibody can show mobility shifts indicative of phosphorylation changes.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Results: A decrease in the signal for phospho-specific SR protein antibodies or a downward mobility shift for total SR proteins in this compound-treated samples compared to the vehicle control.[4][5]

Protocol 2: Analysis of Specific Splicing Events by RT-PCR

This protocol is used to validate changes in the splicing of a specific gene of interest.

A. Cell Culture, Treatment, and RNA Extraction:

  • Perform cell culture and treatment as described in Protocol 1A.

  • Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

B. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

C. PCR Primer Design and Amplification:

  • Design primers that flank the alternative splicing event of interest. One primer should be in an upstream constitutive exon and the other in a downstream constitutive exon.

  • This design allows for the amplification of multiple isoforms in a single reaction, which will appear as different-sized bands on a gel.

  • Perform PCR using the synthesized cDNA as a template.

  • For quantitative analysis (RT-qPCR), design primers specific to each isoform.

D. Data Analysis:

  • Semi-quantitative: Visualize PCR products on an agarose (B213101) gel. The relative intensity of the bands corresponding to different splice isoforms indicates the effect of this compound on splicing.

  • Quantitative (RT-qPCR): Analyze the relative expression of each isoform using the ΔΔCt method, normalized to a stable reference gene.[7]

Protocol 3: Transcriptome-Wide Analysis by RNA-Sequencing

This protocol provides a global view of all splicing changes induced by this compound.

A. Experimental Design and Sample Preparation:

  • Design the experiment with at least three biological replicates per condition (Vehicle vs. This compound) for statistical power.[8]

  • Culture, treat, and extract high-quality total RNA as described in Protocol 2A. Ensure RNA Integrity Number (RIN) is > 8.

B. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, cDNA synthesis, and adapter ligation.

  • Perform paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate sufficient read depth for splicing analysis (aim for >30 million reads per sample).

C. Bioinformatics Analysis:

  • The analysis of RNA-Seq data to identify differential splicing is a multi-step process. A typical workflow is outlined below.

raw Raw Reads (FASTQ) qc Quality Control (e.g., FastQC) raw->qc trim Adapter/Quality Trimming qc->trim align Splice-Aware Alignment (e.g., STAR) trim->align bam Aligned Reads (BAM files) align->bam ds Differential Splicing Analysis (e.g., rMATS, DEXSeq) bam->ds results List of Significant Splicing Events ds->results validation Validation (RT-PCR) results->validation

Caption: Bioinformatics workflow for RNA-Seq differential splicing analysis.
  • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

  • Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.

  • Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events between this compound-treated and control samples.[9]

    • rMATS: Detects differential alternative splicing events corresponding to five major patterns: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).[9]

    • DEXSeq: Tests for differential exon usage, which can help identify more complex splicing patterns.[8][9]

  • Interpretation: Generate a list of genes with significant splicing changes (e.g., FDR < 0.05) and perform functional enrichment analysis to understand the biological pathways affected by this compound treatment.[9]

  • Validation: It is crucial to validate key findings from the RNA-Seq data using RT-PCR (Protocol 2).[3]

References

KH-CB19: A Potent and Selective Tool for Investigating CLK-Mediated Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

KH-CB19 is a potent and highly selective inhibitor of CDC2-like kinase (CLK) isoforms 1 and 4.[1][2][3] As a valuable tool compound, it offers researchers the ability to probe the intricate roles of CLK1 and CLK4 in various cellular processes, most notably the regulation of alternative splicing.[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in a laboratory setting.

Mechanism of Action:

This compound exhibits a unique, non-ATP mimetic binding mode to the ATP-binding pocket of CLK1 and CLK3.[1][3][4] Its interaction is distinguished by the formation of a halogen bond with the kinase hinge region, a feature that contributes to its high affinity and selectivity.[1][3][4] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of the splicing machinery.[1][5] This leads to modulation of alternative splicing events, impacting the expression of various protein isoforms.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized against several kinases and in functional assays. The following tables summarize the key quantitative data.

Target Kinase IC50 (nM) Reference
CLK119.7 - 20[2][6]
CLK3530[5][6]
DYRK1A55.2[5]

Table 1: In vitro kinase inhibition data for this compound. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Biological Activity Cell Line IC50 (µM) Reference
Influenza Virus ReplicationA54913.6[6][7]

Table 2: Antiviral activity of this compound. IC50 value represents the concentration of the compound required to inhibit viral replication by 50%.

Signaling Pathway

This compound primarily acts on the CLK-mediated signaling pathway that controls alternative splicing. The diagram below illustrates this mechanism.

KH_CB19_Signaling_Pathway KH_CB19 This compound CLK1_4 CLK1 / CLK4 KH_CB19->CLK1_4 Inhibits SR_Proteins SR Proteins (e.g., SRp75, SRp55) CLK1_4->SR_Proteins Phosphorylates p_SR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome p_SR_Proteins->Spliceosome Regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA_isoforms Altered mRNA Isoforms pre_mRNA->mRNA_isoforms Alternative Splicing

Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering alternative splicing.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound.

In Vitro Kinase Inhibition Assay

This protocol describes how to determine the IC50 value of this compound against a target kinase like CLK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase Buffer, ATP, Substrate, and serial dilutions of this compound Incubate Incubate Kinase, this compound, and Substrate Reagents->Incubate Add_ATP Initiate reaction by adding ATP Incubate->Add_ATP Stop_Reaction Stop reaction after defined time Add_ATP->Stop_Reaction Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Stop_Reaction->Detection_Reagent Read_Signal Read luminescence or fluorescence signal Detection_Reagent->Read_Signal Plot_Data Plot % inhibition vs. log[this compound] Read_Signal->Plot_Data Calculate_IC50 Calculate IC50 using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for determining the in vitro kinase inhibition (IC50) of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP at a concentration appropriate for the kinase (typically at or near the Km).

    • Prepare a stock solution of a suitable kinase substrate (e.g., a generic peptide substrate like myelin basic protein or a specific SR peptide).

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase and the various concentrations of this compound.

    • Add the substrate to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a kinase inhibitor or a stop solution).

    • Quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all measurements.

    • Normalize the data by setting the no-inhibitor control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cellular SR Protein Phosphorylation Assay

This protocol outlines a method to assess the effect of this compound on the phosphorylation of SR proteins in cells.[1][5]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., human microvascular endothelial cells (HMEC-1)) to approximately 80-90% confluency.[5]

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[5][6]

    • If studying the effect under pro-inflammatory conditions, stimulate the cells with a cytokine like TNF-α (e.g., 10 ng/mL) for the last 30 minutes of the inhibitor treatment.[5]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated SR protein signal to the housekeeping protein signal.

    • Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated control.

Conclusion

This compound is a powerful and specific chemical probe for studying the functions of CLK1 and CLK4. Its ability to modulate alternative splicing through the inhibition of SR protein phosphorylation makes it an invaluable tool for researchers in areas such as cancer biology, virology, and neurobiology. The protocols provided here offer a starting point for incorporating this compound into various experimental workflows to elucidate the roles of these important kinases in health and disease.

References

Troubleshooting & Optimization

troubleshooting KH-CB19 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of KH-CB19 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4, with IC50 values of 19.7 nM and a strong inhibition of CLK4, respectively.[1][2][3] It is a cell-permeable N-methylindolyl-enaminonitrile that targets the ATP binding site of the kinase.[4] CLKs are dual-specificity protein kinases that phosphorylate serine- and arginine-rich (SR) proteins.[5] By inhibiting CLKs, this compound suppresses the phosphorylation of SR proteins, which are key regulators of pre-mRNA alternative splicing.[5] This mechanism of action makes this compound a valuable tool for studying the role of CLKs and alternative splicing in various biological processes, including viral replication and cancer.[1][3]

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: Like many small-molecule inhibitors, this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media.[6]

  • Solvent Shock: When a concentrated stock of this compound dissolved in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[7]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Media Components: Interactions with salts, amino acids, proteins (especially in serum-containing media), and other components in the media can form insoluble complexes with this compound.[6][8]

  • Temperature Changes: Adding this compound to cold media can decrease its solubility. Shifting temperatures, such as moving media from cold storage to a 37°C incubator, can also affect its stability in solution.[7]

  • pH of the Media: The pH of the cell culture medium can influence the solubility of compounds.[6]

  • Evaporation: In long-term cultures, evaporation of media can increase the concentration of all components, including this compound, potentially leading to precipitation.[6]

Q3: My media with this compound looks fine initially, but I see a precipitate after a few hours or days. What is happening?

This delayed precipitation is often due to the compound's limited stability in the complex aqueous environment of the cell culture medium over time. Several factors could be at play:

  • Slow-Rate Chemical Reactions: this compound might be slowly interacting with media components to form insoluble complexes.[8]

  • Cellular Metabolism: As cells metabolize, they can alter the pH of the culture medium, which in turn can affect the solubility of this compound.

  • Temperature Fluctuations: Even minor temperature fluctuations within the incubator over extended periods can impact compound solubility.

  • Evaporation: As mentioned previously, gradual evaporation can concentrate the compound to a point where it precipitates.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation is a classic sign of "solvent shock," where the hydrophobic compound is unable to remain dissolved when rapidly transferred to an aqueous environment.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[6]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration in Final Medium A high percentage of the organic solvent (e.g., DMSO) in the final culture medium can be toxic to cells and may also affect compound solubility.Keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation suggests that while initially soluble, this compound is not stable in your culture conditions over time.

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes over time.[8]If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[6]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
pH Shift in Media Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of this compound.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Compound Degradation Over time in the incubator, the compound may degrade into less soluble forms.Consider preparing fresh media with this compound more frequently, especially for long-term experiments.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 338.19 g/mol [9][10]
Molecular Formula C₁₅H₁₃Cl₂N₃O₂[2][9]
Solubility in DMSO ≥ 50 mg/mL (~147.85 mM)[9]
40 mM
10 mM[2]
Storage (Powder) -20°C for 3 years[9]
4°C for 2 years[9]
Storage (in Solvent) -80°C for 2 years[9]
-20°C for 1 year[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 40 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended.[9]

Protocol 2: Dilution of this compound into Cell Culture Media
  • Objective: To dilute the this compound stock solution into cell culture media while minimizing the risk of precipitation.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Method A: Direct Dilution (for lower final concentrations)

      • Calculate the volume of stock solution needed for your final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%).

      • Add the calculated volume of this compound stock solution dropwise to the pre-warmed media while gently swirling. Do not vortex vigorously.

    • Method B: Serial Dilution (recommended for higher final concentrations)

      • Create an intermediate dilution of the this compound stock solution in a small volume of pre-warmed media.

      • Add the intermediate dilution to the final volume of pre-warmed media.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

KH_CB19_Signaling_Pathway KH_CB19 This compound CLK1_4 CLK1 / CLK4 KH_CB19->CLK1_4 Inhibition SR_Proteins SR Proteins (e.g., SRp75, SRp55) CLK1_4->SR_Proteins Phosphorylation p_SR_Proteins Phosphorylated SR Proteins Pre_mRNA_Splicing Alternative pre-mRNA Splicing p_SR_Proteins->Pre_mRNA_Splicing Regulation Spliced_mRNA Spliced mRNA (e.g., flTF, asHTF) Pre_mRNA_Splicing->Spliced_mRNA

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Precipitation Observed Check_Timing When does it occur? Start->Check_Timing Immediate Immediately upon mixing Check_Timing->Immediate Immediate Delayed After incubation Check_Timing->Delayed Delayed Troubleshoot_Immediate Troubleshoot Immediate Precipitation: - Lower final concentration - Use pre-warmed media - Serial dilution - Check DMSO % Immediate->Troubleshoot_Immediate Troubleshoot_Delayed Troubleshoot Delayed Precipitation: - Check for pH shift - Ensure proper humidification - Use fresh media - Consider different media Delayed->Troubleshoot_Delayed Resolved Issue Resolved Troubleshoot_Immediate->Resolved Troubleshoot_Delayed->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing KH-CB19 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4.[1][2][3] It functions by binding to the ATP-binding site of these kinases in a non-ATP mimetic fashion.[1][4] This inhibition prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA alternative splicing.[1][5] Consequently, this compound can modulate the splicing of various gene transcripts.[1]

Q2: What are the recommended starting concentrations for this compound in in vitro experiments?

A2: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. Based on published data, a good starting point for cellular assays is in the low micromolar range. For example, 10 µM has been shown to effectively reduce SR protein phosphorylation in human microvascular endothelial cells (HMEC-1) after a 1-hour incubation.[1][6][7] For enzymatic assays, the IC50 values are much lower, in the nanomolar range.[1][8]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to at least 50 mg/mL.[7][9] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-40 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[10] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound cytotoxic?

A4: this compound has shown low cytotoxicity in some cell lines. For instance, in mouse HT-22 cells, the IC50 for cytotoxicity was greater than 100 µM after 48 hours of incubation as determined by an MTS assay.[1] However, it is crucial to determine the cytotoxic concentration range for your specific cell line using a cell viability assay before proceeding with functional experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed. Suboptimal Concentration: The concentration of this compound may be too low for your cell type or experimental conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.
Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect.Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation time for your desired outcome.
Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound and repeat the experiment. Always store aliquots at -20°C.
High cell death or unexpected cellular stress. Cytotoxicity: The concentration of this compound used may be toxic to your specific cell line.Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 for cytotoxicity and use concentrations well below this value for your functional assays.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration) in your experiments.
Variability between experiments. Inconsistent Cell Health: Differences in cell confluency, passage number, or overall health can lead to variable results.Maintain consistent cell culture practices. Use cells at a similar passage number and confluency for all experiments.
Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents can introduce variability.Use calibrated pipettes and be meticulous when preparing your solutions and setting up your experiments.
Potential off-target effects. Inhibition of other kinases: While this compound is selective for CLKs, it can inhibit other kinases like DYRK1A at higher concentrations.[1][8]To confirm that the observed phenotype is due to CLK inhibition, consider using a structurally different CLK inhibitor as a control or performing rescue experiments with overexpression of a resistant CLK mutant. Profiling the inhibitor against a broader kinase panel can also help identify potential off-targets.[11][12][13]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay TypeReference
CLK119.7 nMEnzymatic Assay[1][8]
CLK3530 nMEnzymatic Assay[1][8]
DYRK1A55.2 nMEnzymatic Assay[1][8]
Influenza Virus Replication13.6 µMCellular Assay[1]

Table 2: Cellular Activity of this compound

Cell LineConcentrationIncubation TimeEffectReference
HMEC-110 µM1 hourReduced phosphorylation of SRp75, SRp55, and SRp20.[1][6][7]
A54950 µM6 hoursInhibited disruption by CLK4.[1][7]
HT-22> 100 µM48 hoursNo significant cytotoxicity observed (IC50 > 100 µM).[1]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on SR Protein Phosphorylation by Western Blot

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of SR proteins in a human cell line.

Materials:

  • This compound

  • Human microvascular endothelial cells (HMEC-1) or other suitable cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies against phospho-SR proteins (e.g., pSRSF1, pSRSF2) and total SR proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HMEC-1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Remove the old medium and add the medium containing this compound or vehicle control to the cells.

  • Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.

  • Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-SR proteins and total SR proteins overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 2: Assessing this compound Cytotoxicity using an MTS Assay

This protocol provides a method to evaluate the cytotoxicity of this compound in a given cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial assessment (e.g., 0.1 µM to 200 µM).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells. Include wells with medium only as a background control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability). Plot the results to determine the IC50 value for cytotoxicity.

Visualizations

KH_CB19_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus CLK1_4_inactive CLK1/4 (inactive) Stimulus->CLK1_4_inactive Activation CLK1_4_active CLK1/4 (active) CLK1_4_inactive->CLK1_4_active SR_Proteins_dephospho SR Proteins (dephosphorylated) CLK1_4_active->SR_Proteins_dephospho Phosphorylation SR_Proteins_phospho SR Proteins (phosphorylated) SR_Proteins_dephospho->SR_Proteins_phospho Alternative_Splicing Alternative Splicing SR_Proteins_phospho->Alternative_Splicing Regulation pre_mRNA pre-mRNA pre_mRNA->Alternative_Splicing mRNA_isoforms mRNA Isoforms Alternative_Splicing->mRNA_isoforms KH_CB19 KH_CB19 KH_CB19->CLK1_4_active Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HMEC-1) Start->Cell_Culture KH_CB19_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->KH_CB19_Treatment Endpoint_Assay 3. Endpoint Assay KH_CB19_Treatment->Endpoint_Assay Western_Blot Western Blot (SR Protein Phosphorylation) Endpoint_Assay->Western_Blot Functional Effect MTS_Assay MTS Assay (Cytotoxicity) Endpoint_Assay->MTS_Assay Toxicity Data_Analysis 4. Data Analysis Western_Blot->Data_Analysis MTS_Assay->Data_Analysis Conclusion 5. Conclusion Data_Analysis->Conclusion Troubleshooting_Logic Problem Experimental Problem No_Effect No or Low Effect Problem->No_Effect High_Toxicity High Cell Death Problem->High_Toxicity Variability Inconsistent Results Problem->Variability Check_Concentration Optimize Concentration (Dose-Response) No_Effect->Check_Concentration Is concentration optimal? Check_Time Optimize Incubation Time (Time-Course) No_Effect->Check_Time Is incubation time sufficient? Check_Compound Prepare Fresh Stock No_Effect->Check_Compound Is the compound active? Check_Cytotoxicity Perform Viability Assay High_Toxicity->Check_Cytotoxicity Is the concentration too high? Check_Solvent Lower Solvent Conc. High_Toxicity->Check_Solvent Is the solvent toxic? Check_Cell_Culture Standardize Cell Culture Variability->Check_Cell_Culture Are cells consistent? Check_Pipetting Calibrate Pipettes Variability->Check_Pipetting Is technique precise?

References

KH-CB19 Technical Support Center: Stability and Storage of Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of KH-CB19 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the consistent performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations of 10 mM, 40 mM, and ≥ 50 mg/mL.[1][2]

Q2: What are the recommended storage conditions and stability for powdered this compound?

A2: Solid this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1][3] Some suppliers suggest that the compound is stable for a few weeks at room temperature during shipping.[4][5]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7] The stability of stock solutions varies by storage temperature. For specific durations, please refer to the data summary table below.

Q4: Can I store my this compound stock solution at 4°C?

A4: It is generally not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage of a few days to a week, 0-4°C is acceptable, but for longer-term storage, -20°C or -80°C is required to maintain stability.[4]

Q5: How should I handle the powdered compound and stock solutions?

A5: It is recommended to handle the powdered compound in a dry, dark environment.[4] Stock solutions should be protected from light.[7] Always use appropriate personal protective equipment (PPE) when handling the compound.

Data Summary: Storage and Stability

FormStorage TemperatureStability DurationCitations
Powder -20°C3 years[1][3]
4°C2 years[1][3]
In Solvent (DMSO) -80°C2 years[1][6]
-80°C6 months[3][5][8]
-20°C1 year[1][6]
-20°C1-3 months[3][5][7][8]

Note: Stability durations can vary between suppliers. Always refer to the product-specific data sheet for the most accurate information.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Compound Information:

    • Molecular Weight: 338.19 g/mol [1]

    • Chemical Formula: C₁₅H₁₃Cl₂N₃O₂[1][9]

  • Materials:

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your specific mass of this compound. For example, to 1 mg of this compound, add 295.7 µL of DMSO. For 5 mg, add 1.4785 mL of DMSO.[1][8]

    • Vortex the solution gently until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

Issue 1: Precipitate observed in stock solution after thawing.

  • Question: I thawed my stock solution of this compound and noticed a precipitate. Is the compound degraded?

  • Answer: Precipitate formation upon thawing, especially after storage at -20°C or -80°C, is common for compounds dissolved in DMSO. This does not necessarily indicate degradation.

    • Solution:

      • Warm the vial in a 37°C water bath for 5-10 minutes.

      • Vortex the solution gently to redissolve the precipitate completely.

      • Visually inspect the solution to ensure it is clear before use in your experiment.

Issue 2: Inconsistent experimental results.

  • Question: I am observing variability in the efficacy of this compound between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to the handling and storage of your this compound stock solution.

    • Troubleshooting Steps:

      • Improper Storage: Verify that your stock solutions are stored at the recommended temperature (-20°C or -80°C) and that the stability period has not been exceeded.

      • Freeze-Thaw Cycles: Are you using a fresh aliquot for each experiment? Repeated freeze-thaw cycles of the same stock tube can lead to degradation. It is highly recommended to use single-use aliquots.[6][7]

      • Incomplete Dissolution: Ensure that any precipitate is fully redissolved after thawing and before dilution into your experimental media.

      • Media Compatibility: Although this compound is soluble in DMSO, it may precipitate when diluted into aqueous buffers or cell culture media. Minimize the final DMSO concentration in your assay (typically <0.5%) and ensure the compound remains in solution.

Issue 3: Difficulty dissolving the this compound powder.

  • Question: I am having trouble getting the this compound powder to dissolve completely in DMSO.

  • Answer: this compound is generally soluble in DMSO.[1][2] If you are facing issues, consider the following:

    • Solution:

      • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can reduce the solubility of many compounds.

      • Vortexing and Warming: Gentle warming (37°C) and thorough vortexing can facilitate dissolution.

      • Concentration: You may be attempting to prepare a stock solution that is above the solubility limit. While solubility is reported to be at least 40-50 mM, it's advisable to start with a more standard concentration like 10 mM.[1][2]

Visualized Workflows and Pathways

G This compound Troubleshooting Workflow start Inconsistent Experimental Results or Precipitate Observed check_thawing Did you warm the vial to 37°C and vortex to redissolve? start->check_thawing check_aliquots Are you using fresh, single-use aliquots? check_thawing->check_aliquots Yes prepare_new Prepare fresh stock solution from powder. check_thawing->prepare_new No check_storage Is the stock stored correctly (-20°C/-80°C) and within its stability period? check_aliquots->check_storage Yes check_aliquots->prepare_new No check_storage->prepare_new No media_precipitation Check for precipitation in final assay media. check_storage->media_precipitation Yes issue_resolved Issue Resolved. Proceed with experiment. prepare_new->issue_resolved media_precipitation->issue_resolved No optimize_media Optimize final DMSO concentration or formulation. media_precipitation->optimize_media Yes optimize_media->issue_resolved

Caption: Troubleshooting workflow for this compound stability issues.

G This compound Signaling Pathway Inhibition KHCB19 This compound CLK1_CLK4 CLK1 / CLK4 Kinases KHCB19->CLK1_CLK4 inhibits SR_Proteins SR Proteins (e.g., SRp75, SRp55) CLK1_CLK4->SR_Proteins phosphorylates Phospho_SR Phosphorylated SR Proteins SR_Proteins->Phospho_SR Splicing Pre-mRNA Splicing Regulation Phospho_SR->Splicing regulates Alt_Splicing Altered Splicing (e.g., Tissue Factor) Splicing->Alt_Splicing

Caption: Inhibition of the CLK pathway by this compound.

References

how to prevent KH-CB19 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KH-CB19, a potent and selective inhibitor of CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4). Here you will find troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4), with an IC50 of approximately 20 nM for CLK1.[1] Its chemical structure is (E)-ethyl 3-(2-amino-1-cyanovinyl)-6,7-dichloro-1-methyl-1H-indole-2-carboxylate, which is a carbazole (B46965) derivative.[2] this compound binds to the ATP-binding site of CLK1 and CLK3.[3] By inhibiting CLK1 and CLK4, this compound suppresses the phosphorylation of serine/arginine-rich (SR) proteins.[1][4] This modulation of SR protein phosphorylation interferes with the regulation of pre-mRNA splicing.[5][6]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least two years. For experimental use, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

Q3: How should I prepare this compound working solutions?

It is recommended to prepare fresh working solutions of this compound in DMSO for each experiment to minimize degradation. If a stock solution in DMSO is prepared, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively reported, based on its carbazole structure, potential degradation routes include:

  • Photodegradation: Carbazole-based compounds, especially polyhalogenated ones, can be susceptible to degradation upon exposure to light.

  • Hydrolysis: The ester and enamine functionalities in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich carbazole ring system can be prone to oxidation.

  • Thermal Degradation: High temperatures may lead to the decomposition of the molecule.

Troubleshooting Guide: Preventing this compound Degradation

This guide provides solutions to common issues that may arise from the degradation of this compound during your experiments.

Problem Potential Cause Recommended Solution
Loss of inhibitory activity or inconsistent IC50 values. Degradation of this compound in solution.Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid stock before each experiment. Proper Storage: If using a DMSO stock solution, ensure it is stored in small, tightly sealed aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
Variability in results between experiments performed on different days. Photodegradation of this compound.Protect from Light: Handle this compound solutions in a light-protected environment. Use amber-colored vials or wrap tubes in aluminum foil. Minimize the exposure of plates containing the compound to direct light during incubation.
Decreased compound efficacy in acidic or basic media. pH-dependent hydrolysis.Maintain Neutral pH: Whenever possible, maintain the pH of your experimental buffers between 6 and 8. Avoid highly acidic or basic conditions.
Reduced activity after prolonged incubation at elevated temperatures. Thermal degradation.Control Temperature: Avoid exposing this compound solutions to high temperatures for extended periods. Follow the recommended incubation temperatures for your specific assay and minimize prolonged heating.
Precipitation of the compound in aqueous buffers. Poor solubility.Use of Co-solvents: this compound is soluble in DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. Sonication may aid in dissolution. For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested, but should be prepared fresh.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the IC50 value of this compound against CLK1.

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

    • Add 2 µL of the master mix to each well.

    • Prepare a solution of CLK1 enzyme in Kinase Assay Buffer.

  • Initiate Reaction: Add 2 µL of the CLK1 enzyme solution to each well to start the kinase reaction. The final volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Inhibition of SR Protein Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of SR proteins in cells.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-SR, anti-pan-SR, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 1-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Re-probe the membrane with antibodies against total SR proteins and a loading control to confirm equal loading.

    • Quantify the band intensities to determine the relative levels of SR protein phosphorylation.

Visualizations

Logical Workflow for Preventing this compound Degradation

G cluster_storage Storage cluster_handling Experimental Handling cluster_outcome Outcome Storage Store Solid this compound at -20°C DMSO_Stock Prepare Aliquoted DMSO Stock Solution Storage->DMSO_Stock Fresh_Solution Prepare Fresh Working Solution for Each Experiment DMSO_Stock->Fresh_Solution Light_Protection Protect from Light (Amber Vials/Foil) Fresh_Solution->Light_Protection pH_Control Maintain Neutral pH (6-8) in Buffers Light_Protection->pH_Control Temp_Control Avoid Prolonged High Temperatures pH_Control->Temp_Control Reliable_Data Reliable and Reproducible Experimental Results Temp_Control->Reliable_Data

Caption: A logical workflow for handling this compound to prevent degradation.

Signaling Pathway of this compound Action

G KH_CB19 This compound CLK1_4 CLK1 / CLK4 Kinases KH_CB19->CLK1_4 Inhibition SR_Proteins_P SR Proteins (Hyperphosphorylated) CLK1_4->SR_Proteins_P Phosphorylation SR_Proteins SR Proteins (Hypophosphorylated) SR_Proteins->CLK1_4 Spliceosome Spliceosome Assembly & Pre-mRNA Splicing SR_Proteins_P->Spliceosome Altered_Splicing Altered Splicing Spliceosome->Altered_Splicing

Caption: The signaling pathway illustrating the inhibitory action of this compound.

References

Technical Support Center: Optimizing KH-CB19 Solubility for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of KH-CB19 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound for in vitro cellular assays is Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (147.85 mM), 10 mM, and 40 mM.[1][2][3]

Q2: My this compound precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What is causing this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[4] It occurs when the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium upon dilution of the organic solvent stock.[4][5] Several factors can contribute to this, including a high final concentration of this compound, rapid dilution, the temperature of the medium, and a high final concentration of the solvent.[4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[4][6] High concentrations of DMSO can have immunomodulatory and cytotoxic effects.[7][8][9]

Q4: Can I use other solvents besides DMSO for this compound?

A4: While DMSO is the most commonly reported solvent for this compound in cellular assays, other organic solvents like ethanol (B145695) may be viable alternatives, depending on the specific cell line and experimental conditions.[6][9] However, it is crucial to perform a vehicle control to assess the toxicity of any new solvent on your cells.[6]

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Media

If you observe immediate or delayed precipitation of this compound in your cell culture medium, consult the following troubleshooting table.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.[4][5]Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[4]
Solvent Shock Rapid dilution of the concentrated DMSO stock into the aqueous medium causes localized supersaturation and precipitation.[5]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[4] Add the compound dropwise while gently vortexing or swirling the medium.[4]
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures.[4]Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[4][5]
High Final Solvent Concentration While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[4]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][6] This may require preparing a more concentrated initial stock solution if a high final compound concentration is needed.
Media Components Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5]If using serum-free media, consider if the absence of proteins that can aid in solubilization is a factor. In some cases, increasing the serum percentage (if experimentally permissible) can help.[5]
pH of the Media The pH of the cell culture medium can influence the solubility of ionizable compounds.[4]While the pKa of this compound is not readily available, significant changes in media pH due to high cell density or bacterial contamination could affect its solubility. Ensure proper cell culture maintenance.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Concentration Reference
DMSO≥ 50 mg/mL (~147.85 mM)[1]
DMSO10 mM[2]
DMSO40 mM[3]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (7.39 mM)[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (7.39 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 338.19 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.38 mg of this compound.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously until the compound is completely dissolved. A clear solution should be obtained.

    • If the compound does not fully dissolve with vortexing, briefly sonicate the solution in a water bath.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (including serum, if applicable)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Vortex mixer

  • Procedure:

    • Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

    • To minimize "solvent shock," perform a two-step dilution. First, create an intermediate dilution of the stock in a small volume of medium. Then, add this intermediate dilution to the final volume of medium.

    • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

    • Visually inspect the dilutions again for any delayed precipitation.

    • The highest concentration that remains clear is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.

Visualizations

Signaling Pathway

This compound is a potent inhibitor of CDC2-like kinases (CLKs), specifically CLK1 and CLK4.[2][3][10] These kinases are involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[10][11] Inhibition of CLK by this compound leads to reduced phosphorylation of SR proteins, which can affect the splicing of various gene transcripts.[11][12]

KH_CB19_Signaling_Pathway This compound Signaling Pathway KH_CB19 This compound CLK CLK1/CLK4 KH_CB19->CLK Inhibits SR_Proteins SR Proteins (e.g., SRp75, SRp55, SRp20) CLK->SR_Proteins Phosphorylates Phosphorylated_SR Phosphorylated SR Proteins Alternative_Splicing Alternative Splicing Regulation Phosphorylated_SR->Alternative_Splicing Regulates

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for preparing and testing this compound in cellular assays to avoid solubility issues.

Experimental_Workflow Workflow for Improving this compound Solubility cluster_prep Stock Solution Preparation cluster_solubility Solubility Testing cluster_assay Cellular Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot prewarm Pre-warm Culture Medium to 37°C aliquot->prewarm serial_dilute Prepare Serial Dilutions prewarm->serial_dilute inspect_initial Visually Inspect for Precipitation serial_dilute->inspect_initial incubate Incubate under Experimental Conditions inspect_initial->incubate inspect_final Final Visual Inspection incubate->inspect_final prepare_final Prepare Final Dilutions Below Max Soluble Concentration inspect_final->prepare_final treat_cells Treat Cells prepare_final->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Experimental workflow for this compound preparation.

References

determining optimal incubation time for KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4.[1] This guide is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A1: The optimal incubation time for this compound is cell-type and experiment-dependent. Based on published studies, a 1-hour pre-treatment is effective for inhibiting SR protein phosphorylation in Human Microvascular Endothelial Cells (HMEC-1).[2][3] For experiments with A549 cells, a 6-hour incubation has been utilized.[3] It is recommended to perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the ideal incubation period for your specific cell line and experimental endpoint.

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent inhibitor of CLK1 and CLK4.[1] It functions by binding to the ATP-binding site of these kinases, but in a non-ATP mimetic manner.[2][4] This inhibition suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA alternative splicing.[2][5] The dephosphorylation of SR proteins ultimately leads to changes in the splicing of target genes, such as the tissue factor (TF).[2]

Q3: At what concentration should I use this compound?

A3: The effective concentration of this compound can vary. For CLK1, the IC50 is approximately 19.7 nM, while for CLK3 it is 530 nM.[3][6] In cell-based assays, concentrations around 10 μM have been shown to effectively reduce the phosphorylation of various SR proteins in HMEC-1 cells.[3][5] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in DMSO up to 40 mM.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no inhibition of SR protein phosphorylation Sub-optimal incubation time.Perform a time-course experiment to determine the optimal incubation period for your cell line.
Insufficient concentration of this compound.Conduct a dose-response experiment to identify the most effective concentration.
Cell line resistance.Consider using a different cell line or a positive control to ensure the assay is working.
Improper compound handling.Ensure this compound is fully dissolved and has been stored correctly at -20°C.[1][3]
Unexpected changes in alternative splicing Off-target effects.While this compound is highly selective for CLK1/4, it's advisable to consult literature for potential off-target effects at high concentrations.[1]
Complex cellular response.The regulation of alternative splicing is intricate. Consider that observed changes may be downstream effects of CLK inhibition.
Cell toxicity or death High concentration of this compound.Reduce the concentration of this compound used in your experiment.
Prolonged incubation time.Shorten the incubation period.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells.

Experimental Protocols

Inhibition of SR Protein Phosphorylation in HMEC-1 Cells

This protocol is adapted from studies demonstrating the effect of this compound on SR protein phosphorylation.[2][5]

  • Cell Culture: Culture Human Microvascular Endothelial Cells (HMEC-1) in endothelial cell (EC) growth medium supplemented with 5% fetal calf serum at 37°C in a humidified incubator with 5% CO2.

  • Serum Starvation: Before treatment, switch the cells to EC basal medium without fetal calf serum for 1 hour.

  • This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 μM) for 1 hour.

  • Stimulation (Optional): If studying the effects under pro-inflammatory conditions, stimulate the cells with 10 ng/ml TNF-α.[2]

  • Lysis and Western Blotting: After the incubation period, lyse the cells and perform Western blotting to analyze the phosphorylation status of SR proteins (e.g., SRp75, SRp55, SRp40, SC35, SF2/ASF, and SRp20) using phospho-specific antibodies.[5]

Visualizations

KH_CB19_Signaling_Pathway KH_CB19 This compound CLK1_4 CLK1 / CLK4 KH_CB19->CLK1_4 Inhibits SR_Proteins SR Proteins (Phosphorylated) CLK1_4->SR_Proteins Phosphorylates Dephosphorylated_SR SR Proteins (Dephosphorylated) SR_Proteins->Dephosphorylated_SR Dephosphorylation (due to CLK inhibition) Alternative_Splicing Alternative Splicing Regulation Dephosphorylated_SR->Alternative_Splicing Modulates

Caption: this compound signaling pathway.

Experimental_Workflow_SR_Phosphorylation cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture HMEC-1 Cells Starve Serum Starve (1 hr) Culture->Starve Pretreat Pre-treat with this compound (1 hr) Starve->Pretreat Stimulate Stimulate with TNF-α (optional) Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse WesternBlot Western Blot for p-SR Proteins Lyse->WesternBlot

Caption: Experimental workflow for SR protein phosphorylation analysis.

References

addressing KH-CB19 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing potential off-target effects of KH-CB19. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues users might encounter during their experiments to ensure data integrity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly specific small molecule inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLKs are dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3][4][5] this compound binds to the ATP-binding site of CLK1 and CLK3, though it does so in a non-ATP mimetic fashion.[1][6] By inhibiting CLK1/4, this compound suppresses the phosphorylation of SR proteins, which in turn modulates alternative splicing of target genes.[1][3]

Q2: What are the known on-target and potential off-target activities of this compound?

A2: this compound is highly selective for CLK1 and CLK4. However, like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. The most well-documented off-target activity is against DYRK1A. It is crucial to be aware of this polypharmacology when interpreting experimental data.

Table 1: Kinase Inhibitory Profile of this compound

Target Kinase IC50 (nM) Notes
CLK1 19.7 - 20 Primary Target[7]
CLK4 Potent Inhibition Primary Target[1][4]
DYRK1A 55.2 Known Off-Target[3][7]
CLK3 530 ~25-fold less potent than against CLK1[7]

| PIM1/3 | Some activity noted | Potential Off-Target[5] |

Q3: What are the initial signs of potential off-target effects in my experiments?

A3: Several indicators may suggest that an observed phenotype is due to off-target effects:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when CLK1 and/or CLK4 are knocked down or knocked out using methods like siRNA or CRISPR-Cas9.[1][8]

  • Inconsistent Results with Other Inhibitors: A structurally different CLK inhibitor (e.g., TG003) fails to produce the same phenotype.[1][8]

  • Unexpected Cytotoxicity: Significant cell death occurs at concentrations that are expected to be selective for CLK1/4 inhibition.[8]

  • Variable Effects Across Cell Lines: The inhibitor produces inconsistent results in different cell lines, which may be due to varying expression levels of unintended target proteins.[8]

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: A well-designed experiment can significantly reduce the risk of misinterpreting off-target effects:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect (e.g., dephosphorylation of SR proteins).[8][9]

  • Perform Thorough Literature Review: Investigate the known targets and any previously reported off-target activities of this compound.[8]

  • Incorporate Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.[9]

  • Plan for Orthogonal Validation: Design your study to include validation with a mechanistically different approach, such as a structurally unrelated inhibitor or genetic knockdown, from the outset.[1][8]

On-Target Signaling Pathway of this compound

cluster_0 This compound Action cluster_1 Cellular Process KHCB19 This compound CLK CLK1 / CLK4 KHCB19->CLK Inhibits SR SR Proteins (Phosphorylated) CLK->SR Phosphorylates SR_dephospho SR Proteins (Dephosphorylated) SR->SR_dephospho Inhibition of CLK leads to dephosphorylation Splicing pre-mRNA Splicing SR->Splicing Regulates mRNA Altered mRNA Isoforms Splicing->mRNA

Caption: On-target signaling pathway inhibited by this compound.

Troubleshooting Guide for Suspected Off-Target Effects

This guide provides a systematic workflow to investigate and mitigate suspected off-target effects of this compound.

start Phenotype Observed with this compound q_dose Is the effect seen only at high concentrations? start->q_dose a_dose Perform Dose-Response Curve. Determine lowest effective concentration. q_dose->a_dose Yes q_genetic Does phenotype match CLK1/4 genetic knockdown? q_dose->q_genetic No a_dose->q_genetic a_genetic Use siRNA or CRISPR to validate on-target effect. q_genetic->a_genetic Not Tested q_orthogonal Does a structurally different CLK inhibitor show same phenotype? q_genetic->q_orthogonal Yes a_genetic->q_orthogonal conclusion_off High Likelihood of OFF-TARGET Effect q_orthogonal->conclusion_off No conclusion_on High Likelihood of ON-TARGET Effect q_orthogonal->conclusion_on Yes a_orthogonal Test alternative inhibitor (e.g., TG003). profiling Consider Proteome-wide Profiling (e.g., Kinome Scan) to identify unintended targets. conclusion_off->profiling

Caption: A workflow for troubleshooting suspected off-target effects.

IssuePossible Cause(s)Recommended Action(s)
1. High cytotoxicity observed at effective concentrations. 1. Off-target toxicity: The inhibitor is affecting proteins essential for cell survival. 2. On-target toxicity: Inhibition of CLK1/4 is lethal to the specific cell model used.1. Perform a dose-response curve to determine the lowest effective concentration that does not cause excessive cell death. 2. Test in a cell line that does not express the target kinase to distinguish between on- and off-target toxicity.[10] 3. Use a structurally unrelated CLK inhibitor to see if cytotoxicity persists, which would suggest an on-target effect.[9]
2. Inconsistent or unexpected experimental results. 1. Cell line-specific off-targets: Expression levels of unintended targets vary between cell lines. 2. Activation of compensatory signaling pathways: The cell adapts to the inhibition of CLK1/4.[10]1. Verify target expression: Use Western blotting to confirm that CLK1 and CLK4 are expressed at similar levels across the cell lines being compared. 2. Probe for compensatory pathways: Analyze the activation state of related signaling pathways (e.g., other kinases in the CMGC family) via Western blot.[10]
3. Phenotype from this compound differs from CLK1/4 genetic knockdown. 1. Off-target effects of the inhibitor: The observed phenotype is caused by inhibition of a protein other than CLK1/4.[8] 2. Kinase-independent functions: CLK1/4 may have scaffolding functions not affected by a kinase inhibitor but lost upon genetic removal.[11] 3. Compensatory mechanisms: Genetic knockout can lead to long-term cellular adaptations that are not present during acute inhibitor treatment.[11]1. Perform kinome-wide selectivity screening to identify other potential targets of this compound.[10] 2. Conduct a rescue experiment: Overexpress a drug-resistant mutant of CLK1/4. If the phenotype is on-target, it should be reversed.[10] 3. Compare results with a kinase-dead mutant of CLK1/4 to investigate kinase-independent roles.[11]

Key Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Effect (pSR Protein Levels)

  • Objective: To determine the minimum concentration of this compound required to inhibit the phosphorylation of SR proteins.

  • Methodology:

    • Cell Plating: Seed cells (e.g., HMEC-1) in 6-well plates and allow them to adhere overnight.[3]

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Cell Treatment: Treat cells with the various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 1-6 hours).[2][7]

    • Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

    • Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated SR proteins (e.g., pSRp75, pSRp55) and total SR proteins.[3][7] Also probe for a loading control (e.g., GAPDH or β-actin).

    • Analysis: Quantify band intensities to determine the concentration at which this compound effectively reduces SR protein phosphorylation.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout

  • Objective: To determine if the genetic removal of the target protein (e.g., CLK1) recapitulates the phenotype observed with this compound.[8]

  • Methodology:

    • gRNA Design: Design two to three different guide RNAs (gRNAs) targeting an early exon of the CLK1 gene.

    • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).[8]

    • Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 vectors. After 48 hours, apply selection pressure (e.g., add puromycin) to eliminate non-transfected cells.[8]

    • Clonal Isolation: Isolate single-cell clones to establish monoclonal knockout cell lines.

    • Knockout Validation: Screen the clones for the absence of the CLK1 protein by Western Blot. Genomic sequencing can also be used to confirm the presence of frameshift-inducing indels.

    • Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound.

Protocol 3: Orthogonal Validation with a Structurally Different Inhibitor

  • Objective: To strengthen the evidence that an observed phenotype is due to on-target CLK inhibition.

  • Methodology:

    • Inhibitor Selection: Choose a potent CLK inhibitor with a different chemical scaffold from this compound (e.g., TG003).[1]

    • Dose-Response: Determine the effective concentration for the alternate inhibitor in your cell system using a relevant on-target biomarker (e.g., pSR protein levels), as described in Protocol 1.

    • Phenotypic Comparison: Treat cells with equipotent concentrations of this compound and the alternate inhibitor.

    • Analysis: Compare the phenotypic outcomes. If both structurally unrelated inhibitors produce the same result, it strongly suggests the effect is due to on-target CLK inhibition.[8][9]

References

minimizing KH-CB19 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KH-CB19, a potent inhibitor of CDC2-like kinases (CLKs). The information is tailored for researchers, scientists, and drug development professionals to help minimize and understand the cytotoxic effects of this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4. It also shows inhibitory activity against DYRK1A. By inhibiting these kinases, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of pre-mRNA splicing. This disruption of the splicing machinery is the key mechanism through which this compound exerts its biological effects.

Q2: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see specific splicing modulation. What could be the cause?

A2: Unexpectedly high cytotoxicity can stem from several factors:

  • On-target toxicity: The intended biological effect of inhibiting CLKs, which are essential for the viability of certain cells, may be the cause of the observed cell death. This is particularly relevant in cancer cell lines that may be dependent on CLK activity.

  • Off-target effects: Although this compound is highly selective, it can inhibit other kinases at higher concentrations. Known off-targets include PIM1 and PIM3 kinases. Inhibition of these or other unknown kinases could contribute to cytotoxicity.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and dependencies on specific signaling pathways.

  • Experimental conditions: Factors such as cell density, passage number, and media composition can influence a cell line's response to a compound.

Q3: How can I differentiate between on-target and off-target toxicity?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are several strategies:

  • Use a structurally different CLK inhibitor: If a different CLK inhibitor with a distinct chemical scaffold phenocopies the effects of this compound, it is more likely that the observed toxicity is on-target.

  • Rescue experiments: If possible, expressing a constitutively active downstream effector of the CLK pathway might rescue the cells from this compound-induced toxicity.

  • Genetic knockdown/knockout: Using siRNA or CRISPR/Cas9 to deplete CLK1/4 should mimic the on-target effects of this compound. If the phenotype of genetic knockdown differs from that of this compound treatment, off-target effects are likely involved.

  • Dose-response analysis: Carefully titrate this compound to the lowest effective concentration that modulates SR protein phosphorylation without causing widespread cell death. This can help define a therapeutic window for your experiments.

Q4: What are the recommended working concentrations for this compound?

A4: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data:

  • Inhibition of SR protein phosphorylation: In human microvascular endothelial cells (HMEC-1), 10 μM of this compound for 1 hour was effective.

  • Antiviral activity: An IC50 of 13.6 μM was reported for inhibiting influenza virus replication.

  • General cell culture: It is recommended to perform a dose-response curve for your specific cell line, starting from a low nanomolar range up to 50-100 μM, to determine the optimal concentration for your desired effect.

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate to avoid edge effects.
Compound Instability Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Assay Interference Run a control with this compound in a cell-free system to check for direct interference with the assay reagents (e.g., MTS, MTT).
Timing of Assay The kinetics of cell death can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and this compound concentration.

Issue 2: My cells are undergoing apoptosis, but I want to study splicing changes.

Possible Cause Troubleshooting Step
Concentration Too High Perform a dose-response experiment to find a concentration that inhibits SR protein phosphorylation (see Western blot protocol) with minimal induction of apoptosis (see Apoptosis Assay protocol).
On-Target Effect The inhibition of CLKs may be intrinsically linked to apoptosis in your cell line. In this case, focus on early time points (e.g., 1-6 hours) to observe splicing changes before the commitment to apoptosis.
Cell Cycle Arrest This compound, like many kinase inhibitors, may induce cell cycle arrest, which can be a prelude to apoptosis. Analyze the cell cycle profile to understand the cellular response (see Cell Cycle Analysis protocol).

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
CLK119.7[1]
CLK3530[1]
DYRK1A55.2[1]

Table 2: Cellular Activity and Cytotoxicity of this compound

Cell LineAssayParameterValue (µM)Reference
A549AntiviralIC5013.6[1]
HT-22Cytotoxicity (MTS)IC50> 100[1]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/MTT)

This protocol provides a general method for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a DMSO vehicle control.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 or IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired concentrations of this compound for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Western Blot for Phospho-SR Proteins

This protocol is for detecting changes in the phosphorylation status of SR proteins following this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Anti-phospho-SR protein antibody (e.g., clone 1H4 or 16H3)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Culture and treat cells with this compound. For phosphorylation studies, shorter incubation times (e.g., 1-6 hours) are often sufficient.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SR protein antibody (e.g., 1H4 at a 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • To normalize, the membrane can be stripped and re-probed for a total SR protein or a loading control like GAPDH or β-actin.

Visualizations

KH_CB19_Signaling_Pathway KH_CB19 This compound CLK CLK1 / CLK4 KH_CB19->CLK Inhibition SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylation pSR_Proteins Phospho-SR Proteins Splicing_Machinery Splicing Machinery Assembly & Activity pSR_Proteins->Splicing_Machinery Regulation Alternative_Splicing Altered Alternative Splicing Splicing_Machinery->Alternative_Splicing Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High Cytotoxicity Observed Dose_Response Perform Dose-Response & Time-Course Analysis Start->Dose_Response Check_Phospho_SR Assess p-SR by Western Blot at Lower Doses/Shorter Times Dose_Response->Check_Phospho_SR Apoptosis_Assay Perform Annexin V/PI Assay Dose_Response->Apoptosis_Assay On_Target On-Target Toxicity: CLK inhibition is cytotoxic Check_Phospho_SR->On_Target Phosphorylation inhibited with minimal apoptosis Off_Target Potential Off-Target Toxicity Apoptosis_Assay->Off_Target High apoptosis at non-efficacious doses Use_Orthogonal_Inhibitor Test Structurally Different CLK Inhibitor Off_Target->Use_Orthogonal_Inhibitor Phenotype_Match Phenotypes Match? Use_Orthogonal_Inhibitor->Phenotype_Match Phenotype_Match->On_Target Yes Phenotype_Match->Off_Target No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat_Cells Treat Cells with This compound & Controls Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate Incubate 15 min in the dark Add_Stains->Incubate Acquire_Data Acquire Data on Flow Cytometer Incubate->Acquire_Data Analyze_Quadrants Analyze Quadrants: Viable, Early/Late Apoptotic, Necrotic Acquire_Data->Analyze_Quadrants

Caption: Experimental workflow for apoptosis analysis.

References

Technical Support Center: Challenges with Using KH-CB19 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CLK inhibitor KH-CB19 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly specific small molecule inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] Its mechanism of action involves binding to the ATP-binding site of these kinases in a non-ATP mimetic manner, which is mediated by halogen bonding.[1][2] By inhibiting CLK1 and CLK4, this compound suppresses the phosphorylation of serine/arginine-rich (SR) proteins.[1] This disruption of SR protein phosphorylation alters pre-mRNA splicing, which can affect the expression of various protein isoforms.[3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for CLK1 and CLK4, some off-target activity has been reported. Kinase profiling studies have indicated potential inhibition of other kinases, including DYRK1A, PIM1/3, and SGK085.[4] In long-term studies, these off-target effects could contribute to unexpected cellular phenotypes. It is crucial to consider these potential off-target activities when interpreting experimental results.

Q3: How stable is this compound in solution and under experimental conditions?

For long-term storage, this compound stock solutions in DMSO should be stored at -20°C and are generally stable for up to one year. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

The stability of this compound in aqueous cell culture media at 37°C over extended periods has not been extensively published. However, like many small molecule inhibitors, it may be susceptible to degradation under these conditions. Factors such as pH, temperature, and exposure to light can influence its stability. For experiments lasting several days or weeks, a decline in the effective concentration of the inhibitor should be considered.

Troubleshooting Guides for Long-Term Studies

Problem 1: Diminishing inhibitory effect of this compound over time in cell culture.

  • Possible Cause 1: Chemical Instability or Degradation.

    • Troubleshooting:

      • Replenish the inhibitor: For long-term experiments, it is advisable to replenish the cell culture medium with fresh this compound every 24-48 hours to maintain a consistent effective concentration.

      • Conduct a stability test: To determine the half-life of this compound in your specific cell culture medium, you can perform a time-course experiment and measure the compound's concentration using techniques like HPLC-MS.

  • Possible Cause 2: Metabolic Degradation by Cells.

    • Troubleshooting:

      • Increase inhibitor concentration: A dose-response experiment can help determine if a higher initial concentration can compensate for metabolic clearance over the desired experimental duration.

      • Use a metabolic inhibitor (with caution): In some experimental setups, it may be possible to use broad-spectrum inhibitors of drug-metabolizing enzymes, but this can have significant off-target effects and should be carefully controlled.

  • Possible Cause 3: Development of Acquired Resistance.

    • Troubleshooting:

      • Monitor for resistance: Periodically assess the sensitivity of your cell line to this compound by determining its IC50 value. A significant increase in the IC50 suggests the development of resistance.

      • Investigate resistance mechanisms: If resistance is observed, potential mechanisms to investigate include upregulation of the target kinase (CLK1/4), activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR or MAPK pathways), or increased drug efflux through ABC transporters.[5][6][7]

      • Consider combination therapies: Combining this compound with an inhibitor of a potential bypass pathway may help overcome resistance.[8][9][10]

Problem 2: High cellular toxicity or unexpected phenotypes in long-term cultures.

  • Possible Cause 1: On-target toxicity due to prolonged CLK inhibition.

    • Explanation: CLK inhibitors can induce widespread changes in alternative splicing, leading to the suppression of genes essential for cell survival and proliferation, ultimately causing apoptosis.[11][12] This is an expected on-target effect that may become more pronounced over time.

    • Troubleshooting:

      • Titrate inhibitor concentration: Use the lowest effective concentration of this compound that achieves the desired level of target engagement without causing excessive cell death.

      • Intermittent dosing: Consider a dosing schedule with drug-free periods to allow cells to recover, if experimentally feasible.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting:

      • Use a structurally unrelated CLK inhibitor: To confirm that the observed phenotype is due to on-target CLK inhibition, compare the effects of this compound with another CLK inhibitor that has a different chemical scaffold.

      • Rescue experiments: If possible, overexpressing a drug-resistant mutant of CLK1 or CLK4 could help determine if the phenotype is on-target.

  • Possible Cause 3: Solvent (DMSO) toxicity.

    • Troubleshooting:

      • Maintain low DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

      • Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the experimental group.

Quantitative Data Summary

ParameterValueKinase(s)CommentsReference(s)
IC50 (in vitro kinase assay) 19.7 nMCLK1Potent inhibition of CLK1.[13]
530 nMCLK3Lower potency against CLK3.[13]
55.2 nMDYRK1ASignificant off-target activity.[13]
IC50 (antiviral activity) 13.6 µM-Inhibition of influenza virus replication.[13]
Storage (Stock Solution) -20°C-Recommended for up to 1 year.-
Solubility (DMSO) ≥ 40 mM-Highly soluble in DMSO.-

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

  • Initial Treatment: Begin by treating the parental cancer cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, sub-culture them and gradually increase the concentration of this compound in a stepwise manner (e.g., doubling the concentration).

  • Selection: Continue this process over several months. The surviving cell population will be enriched for resistant clones.

  • Clonal Isolation: Isolate single-cell clones from the resistant population using methods like limiting dilution or single-cell sorting.

  • Validation: Confirm the resistant phenotype of the isolated clones by performing a dose-response assay and comparing the IC50 value to the parental cell line. An increase of 10-fold or more is typically considered significant.[7]

Protocol 2: Assessing this compound Stability in Cell Culture Media

  • Preparation: Prepare cell culture medium with the desired concentration of this compound.

  • Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.

  • Sampling: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis: Analyze the concentration of this compound in each aliquot using a sensitive analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Calculation: Determine the half-life of the compound under your specific experimental conditions.

Mandatory Visualizations

KH_CB19_Signaling_Pathway KH_CB19 This compound CLK1_4 CLK1 / CLK4 KH_CB19->CLK1_4 Inhibition p_SR_Proteins SR Proteins (phosphorylated) CLK1_4->p_SR_Proteins Phosphorylation SR_Proteins SR Proteins (unphosphorylated) SR_Proteins->p_SR_Proteins Spliceosome Spliceosome p_SR_Proteins->Spliceosome Regulation Altered_Splicing Altered Splicing Spliceosome->Altered_Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA_isoforms Altered mRNA Isoforms Altered_Splicing->mRNA_isoforms Altered_Proteins Altered Protein Expression Cellular_Effects Cell Growth Inhibition Apoptosis Altered_Proteins->Cellular_Effects Troubleshooting_Workflow Start Diminishing Inhibitory Effect of this compound in Long-Term Study Check_Stability Assess Compound Stability Start->Check_Stability Check_Metabolism Evaluate Cellular Metabolism Start->Check_Metabolism Check_Resistance Investigate Acquired Resistance Start->Check_Resistance Sol_Replenish Replenish Inhibitor Regularly Check_Stability->Sol_Replenish Sol_Dose Perform Dose-Response Check_Metabolism->Sol_Dose Sol_Resistance Characterize Resistant Cells (IC50, Western Blot, etc.) Check_Resistance->Sol_Resistance

References

Technical Support Center: Refining Western Blot for Phosphorylated SR Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Western blot analysis of phosphorylated Serine-Arginine (SR) proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of phosphorylated SR proteins via Western blot.

Problem Potential Cause Recommended Solution
Weak or No Signal 1. Low abundance of phosphorylated SR protein. • Increase the amount of protein loaded onto the gel.[1] • Concentrate the sample, possibly by immunoprecipitation of the target SR protein before blotting.[1][2][3] • Use a highly sensitive chemiluminescent substrate.[1]
2. Dephosphorylation of the target protein during sample preparation. • Work quickly and keep samples on ice or at 4°C at all times.[2][3][4] • Use fresh cell or tissue lysates.[5] • Add phosphatase inhibitors to the lysis buffer.[1][3][4][6] A cocktail of inhibitors is often most effective.
3. Insufficient antibody concentration or incubation time. • Optimize the primary antibody concentration by performing a titration. • Increase the primary antibody incubation time, for example, overnight at 4°C.[4]
4. Inefficient protein transfer. • Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4] • Ensure the PVDF membrane is pre-wetted with methanol (B129727).[4]
5. Inappropriate blocking agent. • While less common for weak signal, ensure the blocking agent is not masking the epitope. Try switching from BSA to a protein-free blocker.
High Background 1. Blocking agent contains phosphoproteins. • Avoid using non-fat milk for blocking as it contains casein, a phosphoprotein that can be detected by anti-phospho antibodies.[1][2][3][4][5][7] • Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[1][3][4][7]
2. Non-specific antibody binding. • Decrease the concentration of the primary or secondary antibody. • Increase the number and duration of wash steps after antibody incubation.[5] • Ensure the blocking agent is included in the antibody dilution buffer.
3. Buffer composition. • Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody dilution steps.[1][3] Phosphate-Buffered Saline (PBS) contains phosphate (B84403) that can interfere with the binding of some phospho-specific antibodies.[1]
4. Membrane dried out. • Ensure the membrane remains hydrated throughout the blotting process.
Non-Specific Bands or Incorrect Molecular Weight 1. Sample degradation. • Use fresh lysates and always include protease and phosphatase inhibitors.[1][4]
2. Presence of different SR protein family members or isoforms. • The 1H4 antibody, for instance, recognizes a phosphoepitope on a range of SR proteins, leading to multiple bands at ~20, 30, 40, 55, and 75 kDa. • Post-translational modifications other than the phosphorylation of interest can alter the protein's migration.
3. Antibody cross-reactivity. • Use a highly specific antibody for your target phosphorylated SR protein.[1] • Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps in sample preparation for phospho-SR protein Western blotting?

A1: The initial handling of your sample is crucial to preserve the phosphorylation state of SR proteins. Key steps include:

  • Rapid Lysis: Perform cell lysis quickly and on ice to minimize endogenous protease and phosphatase activity.[2][4]

  • Inhibitor Cocktails: Always supplement your lysis buffer with a fresh cocktail of both protease and phosphatase inhibitors.[1][3][4]

  • Cold Conditions: Keep all buffers and equipment pre-chilled and perform all steps on ice or at 4°C.[3][4][5]

  • Sample Storage: After quantification, immediately add SDS-PAGE loading buffer to your samples and store them at -80°C to halt enzymatic activity and prevent repeated freeze-thaw cycles.[3][5]

Q2: Should I use milk or BSA as a blocking agent for phosphorylated SR protein detection?

A2: It is strongly recommended to use Bovine Serum Albumin (BSA) instead of non-fat milk.[3][4][5][7] Milk contains high levels of the phosphoprotein casein, which can lead to high background noise due to non-specific binding of the phospho-specific primary or secondary antibodies.[1][4][5] A 3-5% BSA solution in TBST is a standard and effective blocking agent for these experiments.[4][8]

Q3: Can I use PBS-T for my wash buffers and antibody dilutions?

A3: It is advisable to avoid phosphate-based buffers like PBS. The phosphate ions in PBS can compete with the antibody for binding to the phosphorylated epitope on the target protein, potentially leading to a weaker signal.[1] Tris-Buffered Saline with Tween-20 (TBST) is the recommended buffer for all washing and antibody incubation steps.[1][3]

Q4: I am seeing multiple bands on my blot. What could be the reason?

A4: Serine-Arginine rich proteins are a family of proteins with varying molecular weights.[9][10] Some antibodies, such as the monoclonal antibody 1H4, recognize a conserved phosphorylated epitope present on several SR proteins, which will result in multiple bands.[9] Additionally, SR proteins can undergo various post-translational modifications which can affect their migration on an SDS-PAGE gel. It is also possible that you are detecting different isoforms of the same SR protein.

Q5: How can I be sure that the signal I am detecting is specific to the phosphorylated form of the SR protein?

A5: To confirm the specificity of your signal for the phosphorylated SR protein, you can treat your cell lysate with a phosphatase, such as lambda phosphatase, before running the gel.[1] This treatment will remove the phosphate groups, and if the antibody is specific to the phosphorylated form, you should observe a significant reduction or complete disappearance of the band in the phosphatase-treated sample compared to the untreated control.[1]

Q6: How should I normalize my Western blot data for phosphorylated SR proteins?

A6: It is essential to compare the levels of the phosphorylated SR protein to the total amount of that specific SR protein.[3] After probing for the phosphorylated form, you can strip the membrane and re-probe with an antibody that recognizes the total SR protein, regardless of its phosphorylation state.[5] This allows you to determine the ratio of the phosphorylated protein to the total protein, providing a more accurate measure of changes in phosphorylation levels.[5] Alternatively, fluorescent Western blotting allows for the simultaneous detection of both the phosphorylated and total protein on the same blot using different colored fluorescent secondary antibodies.[2]

Experimental Protocols

General Protocol for Western Blotting of Phosphorylated SR Proteins

This protocol is a general guideline and may require optimization for specific antibodies and experimental conditions.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.[11][12]

    • Lyse cells in ice-cold RIPA or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[4][11]

    • Keep the lysate on ice for 30 minutes with occasional vortexing.[11]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[11][12]

    • Determine the protein concentration of the supernatant using a BCA assay.[11]

    • Add 4x Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5-10 minutes.[11] Note: Some phosphorylated proteins may be sensitive to boiling; check literature for your specific target.[5]

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a polyacrylamide gel suitable for the molecular weight of your target SR protein.

    • Perform electrophoresis under standard conditions.[4]

    • Transfer the separated proteins to a PVDF membrane.[4] Pre-wet the PVDF membrane in methanol before transfer.[4]

    • (Optional) Check transfer efficiency by staining the membrane with Ponceau S.[4]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature with agitation.[4]

    • Incubate the membrane with the primary antibody (specific for the phosphorylated SR protein) at the recommended dilution in 5% BSA in TBST. This is often done overnight at 4°C with gentle agitation.[4][9][11]

    • Wash the membrane three times with TBST for 10 minutes each.[11]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[4][11]

    • Wash the membrane three to five times with TBST for 10 minutes each.[9][11]

  • Detection:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[11]

    • Capture the chemiluminescent signal using a digital imaging system.[11]

  • Stripping and Re-probing for Total SR Protein (Optional):

    • After detecting the phosphorylated protein, the membrane can be stripped using a commercial stripping buffer or a mild stripping protocol.

    • Re-block the membrane and probe with a primary antibody that recognizes the total SR protein.

    • Follow with the appropriate secondary antibody and detection steps as described above.

Visualizations

Workflow for Phospho-SR Protein Western Blot

Phospho_SR_Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis Cell_Lysis Cell Lysis with Phosphatase Inhibitors Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification Denaturation Denaturation in Sample Buffer Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-SR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Signal Capture Detection->Imaging Normalization Normalization to Total SR Protein Imaging->Normalization

Caption: Workflow for Phospho-SR Protein Western Blot.

Troubleshooting Logic for Weak or No Signal

Weak_Signal_Troubleshooting Start Weak or No Signal Check_Phosphorylation Was the protein dephosphorylated? Start->Check_Phosphorylation Check_Abundance Is the target protein of low abundance? Check_Phosphorylation->Check_Abundance No Solution_Phosphatase Use fresh samples and add phosphatase inhibitors. Check_Phosphorylation->Solution_Phosphatase Yes Check_Antibody Is the antibody concentration optimal? Check_Abundance->Check_Antibody No Solution_Abundance Increase protein load or perform immunoprecipitation. Check_Abundance->Solution_Abundance Yes Check_Transfer Was the transfer efficient? Check_Antibody->Check_Transfer Yes Solution_Antibody Titrate antibody and optimize incubation time. Check_Antibody->Solution_Antibody No Solution_Transfer Verify transfer with Ponceau S staining. Check_Transfer->Solution_Transfer No

Caption: Troubleshooting Logic for Weak or No Signal.

References

KH-CB19 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs). The following information is designed to address common issues and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

This is a common issue when working with hydrophobic compounds like this compound. While this compound is readily soluble in 100% DMSO, its solubility dramatically decreases in aqueous solutions.[1][2] The DMSO from your stock solution is miscible with the aqueous medium, but the this compound compound is not, causing it to precipitate out of solution.

To prevent this, it is crucial to never exceed a final DMSO concentration of 0.5-1% in your final working solution, as higher concentrations can be toxic to cells. Additionally, ensure rapid and thorough mixing upon addition to the aqueous medium to help keep the compound in solution. For highly sensitive assays or cell lines, the final DMSO concentration may need to be even lower.

Q2: What is the maximum recommended concentration of this compound in aqueous solutions?

The maximum achievable concentration of this compound in purely aqueous solutions is very low. The practical upper limit in cell culture media or buffers, even with a small percentage of DMSO, will be significantly lower than its solubility in pure DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it serially in your aqueous medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells.

Q3: Are there alternative solvents I can use to dissolve this compound?

For most in vitro applications, high-purity DMSO is the recommended solvent for initial stock solutions.[1][2] For in vivo studies, specific formulation strategies are required to ensure bioavailability and prevent precipitation. One such suggested formulation involves a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option for animal studies is a formulation of 10% DMSO in 90% corn oil.[3] The choice of solvent will depend on the experimental design and route of administration.

Troubleshooting Guide

Issue: Precipitate formation in cell culture media

Root Cause: Low aqueous solubility of this compound.

Solutions:

  • Optimize Dilution Technique: Add the this compound DMSO stock solution to your pre-warmed cell culture medium drop-wise while vortexing or swirling the tube to ensure rapid dispersal. Avoid adding the aqueous medium to the DMSO stock.

  • Use a Carrier Protein: Including a protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5% in your final assay buffer can help to stabilize this compound and prevent it from precipitating or adsorbing to plasticware.

  • Test Lower Concentrations: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Perform a dose-response experiment starting with lower concentrations to identify the working range where the compound remains in solution.

Issue: Inconsistent experimental results

Root Cause: Potential precipitation of this compound leading to inaccurate final concentrations.

Solutions:

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from your DMSO stock for each experiment. Do not store this compound in aqueous solutions for extended periods, as it may precipitate over time.

  • Visual Inspection: Before adding the working solution to your cells or assay, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, do not use it.

  • Sonication: Briefly sonicating the final working solution in a water bath sonicator may help to redissolve small, invisible precipitates and ensure a homogenous solution. However, be cautious with this method as excessive sonication can degrade the compound.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO
VendorReported Solubility in DMSO
MOLNOVA10 mM
R&D SystemsSoluble to 40 mM
MedChemExpress≥ 50 mg/mL (147.85 mM)
APExBIOSoluble in DMSO

Note: The actual solubility may vary slightly between different batches of the compound and sources of DMSO.

Table 2: Example In Vivo Formulations for Poorly Soluble Compounds
Formulation ComponentOption 1 (Aqueous-based)Option 2 (Oil-based)
DMSO10%10%
PEG30040%-
Tween-805%-
Saline45%-
Corn Oil-90%

These are starting points for formulation development and may require optimization for your specific animal model and experimental goals.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 338.19 g/mol . To prepare a 10 mM solution, you will need 3.3819 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution if needed. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure: a. Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly by pipetting or gentle vortexing. b. Next, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium. c. The final DMSO concentration in this working solution will be 0.1%. d. Visually inspect the final solution for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experiment start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Serially Dilute in Aqueous Medium stock->dilute check Check for Precipitation dilute->check final Final Working Solution (<1% DMSO) check->final No discard Discard or Reformulate check->discard Yes assay Add to Cells/Assay final->assay

Caption: Workflow for preparing this compound solutions.

signaling_pathway KH_CB19 This compound CLK1_4 CLK1 / CLK4 Kinases KH_CB19->CLK1_4 Inhibits SR_Proteins SR Proteins (Serine/Arginine-rich) CLK1_4->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins SR_Proteins->Phospho_SR Splicing Pre-mRNA Splicing Phospho_SR->Splicing Regulates

Caption: this compound mechanism of action on the CLK signaling pathway.[1][4][5]

References

avoiding common pitfalls in KH-CB19 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4.[1][2][3][4] By inhibiting CLKs, this compound effectively suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of pre-mRNA alternative splicing.[1][2][5] This makes this compound a valuable tool for investigating the roles of CLKs and alternative splicing in various biological processes, including viral replication and cancer biology.[5][6][7]

This guide will help you navigate common challenges and optimize your experimental workflows when working with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or No Inhibition of SR Protein Phosphorylation

Question: My Western blot results show inconsistent or no decrease in the phosphorylation of SR proteins (e.g., SRp75, SRp55, SRp20) after treating cells with this compound. What could be the problem?[2][6]

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate this compound Concentration The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a concentration range guided by published data (e.g., 10 µM) and assess the phosphorylation status of target SR proteins.[2][6]
Incorrect Timing of Treatment and Lysis The kinetics of SR protein dephosphorylation can vary. Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal endpoint for observing maximal dephosphorylation.
Poor Cell Health Unhealthy or overly confluent cells may not respond appropriately to treatment. Ensure your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[8]
Antibody Issues The primary antibody used for detecting phosphorylated SR proteins may be of poor quality or used at a suboptimal dilution. Verify the specificity of your antibody and optimize its concentration. Consider using a different antibody if the problem persists.[9][10]
Western Blotting Technique Errors during protein extraction, quantification, loading, or transfer can lead to unreliable results. Ensure complete lysis, accurate protein quantification, equal loading across all lanes, and efficient protein transfer to the membrane.[11][12][13]

Issue 2: High Variability in Cell-Based Assay Results

Question: I am observing high variability between replicates in my cell viability or reporter assays when using this compound. How can I improve the consistency of my results?

Possible Causes and Solutions:

CauseRecommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting is a common source of variability.[8][14] Ensure your pipettes are calibrated. Use a master mix for reagents and change pipette tips between samples to avoid cross-contamination.[15]
Uneven Cell Seeding A non-uniform cell monolayer will lead to variable results. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[16]
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth and drug response.[17] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Compound Precipitation This compound may precipitate out of solution at higher concentrations or in certain media formulations. Visually inspect your treatment solutions for any signs of precipitation. If necessary, prepare fresh dilutions or test different solvent conditions.
Inconsistent Incubation Conditions Fluctuations in temperature and CO2 levels within the incubator can impact cell health and experimental outcomes. Ensure your incubator is properly maintained and provides a stable environment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor that binds to the ATP-binding site of CLK1 and CLK4.[3][18] This binding prevents the phosphorylation of SR proteins, which are key regulators of pre-mRNA splicing.[1][2] The dephosphorylation of SR proteins alters the assembly of the spliceosome, leading to changes in alternative splicing patterns.[1]

Q2: How should I prepare and store this compound?

For stock solutions, dissolve this compound in an appropriate solvent, such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: What are the typical working concentrations for this compound?

The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations in the range of 10 µM to 50 µM for cell-based assays.[6][7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

Q4: What are some key downstream effects of this compound treatment that I can measure?

The primary downstream effect of this compound is the modulation of alternative splicing. This can be assessed by:

  • Western Blotting: To measure the phosphorylation status of SR proteins.

  • RT-PCR or RNA-Sequencing: To analyze changes in the splicing patterns of specific target genes or on a global scale.

  • Functional Assays: Depending on the biological context, you can measure changes in cell viability, apoptosis, viral replication, or other relevant cellular processes.[6][7]

Q5: Are there any known off-target effects of this compound?

While this compound is a highly selective inhibitor for CLK1 and CLK4, some off-target activity against PIM1/3 and SGK085 has been reported at higher concentrations.[5] It is important to consider these potential off-target effects when interpreting your data, especially when using high concentrations of the inhibitor.

Experimental Protocols and Visualizations

Protocol: Western Blot Analysis of SR Protein Phosphorylation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[17] Incubate the membrane with a primary antibody specific for the phosphorylated form of your target SR protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This compound Signaling Pathway

KH_CB19_Pathway KH_CB19 This compound CLK1_4 CLK1/4 KH_CB19->CLK1_4 Inhibits ADP ADP SR_Proteins SR Proteins (Phosphorylated) ATP ATP Dephospho_SR_Proteins SR Proteins (Dephosphorylated) Spliceosome Spliceosome Assembly Splicing Alternative Splicing

Caption: this compound inhibits CLK1/4, leading to SR protein dephosphorylation and altered alternative splicing.

Experimental Workflow for Assessing this compound Efficacy

KH_CB19_Workflow start Start: Cell Culture treatment Treatment: This compound or Vehicle start->treatment harvest Harvest Cells treatment->harvest functional_assay Functional Assay (e.g., Viability) treatment->functional_assay protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis rna_analysis RNA Analysis (RT-PCR / RNA-Seq) harvest->rna_analysis phospho_sr Measure p-SR Proteins protein_analysis->phospho_sr splicing_patterns Analyze Splicing rna_analysis->splicing_patterns phenotype Assess Phenotype functional_assay->phenotype end End: Data Interpretation phospho_sr->end splicing_patterns->end phenotype->end

Caption: A typical experimental workflow for evaluating the effects of this compound on cellular processes.

References

troubleshooting inconsistent results with KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4. Inconsistent experimental outcomes can be a significant challenge; this resource is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of CLK1 and CLK4. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets, primarily serine/arginine-rich (SR) proteins.[1] This inhibition of SR protein phosphorylation alters pre-mRNA splicing patterns, making this compound a valuable tool for studying alternative splicing.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the activity of this compound. The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[3][4] For use, prepare a stock solution in DMSO (soluble up to 40 mM). This stock solution should be aliquoted into single-use volumes and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year) to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][5]

Q3: In which cell lines and at what concentrations has this compound been shown to be effective?

A3: this compound has been demonstrated to be effective in various cell lines. For example, in human microvascular endothelial cells (HMEC-1), a concentration of 10 µM for 1 hour was sufficient to reduce the phosphorylation of SR proteins.[1][3] In A549 cells, a concentration of 50 µM for 6 hours was used to inhibit CLK4.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a highly selective inhibitor for CLK1 and CLK4, some off-target activity has been reported. For instance, it can inhibit DYRK1A with an IC50 of 55.2 nM.[3] Cross-screening against a large panel of kinases has shown strong interactions primarily with CLK family members.[2] Researchers should be aware of these potential off-target effects when interpreting their results.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from compound integrity to experimental variability. This guide provides a systematic approach to troubleshooting.

Problem 1: No observable effect of this compound on SR protein phosphorylation or alternative splicing.
Possible Cause Recommended Action
Compound Degradation Confirm proper storage of this compound (aliquoted, -20°C or -80°C).[3][5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. If degradation is suspected, consider purchasing a new batch.
Suboptimal Concentration The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your system.
Insufficient Incubation Time The kinetics of SR protein dephosphorylation can vary. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration.
Low Target Expression Confirm that your cell line expresses CLK1 and/or CLK4 at sufficient levels for this compound to elicit a response. This can be checked by Western blot or RT-qPCR.
Technical Issues with Assay For Western blotting, ensure the use of phosphatase inhibitors during cell lysis. For RT-PCR, verify primer design to specifically amplify the splice variants of interest.[6][7]
Problem 2: High variability between experimental replicates.
Possible Cause Recommended Action
Inconsistent Cell Culture Conditions Ensure consistent cell seeding density, passage number, and growth phase across all experiments. Over-confluent or stressed cells may respond differently to treatment.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Uneven Drug Distribution After adding this compound to the cell culture medium, ensure thorough but gentle mixing to achieve a uniform concentration in each well.
Inconsistent Incubation Conditions Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the experiment. Temperature fluctuations can significantly impact kinase activity.
Variable DMSO Concentration Ensure the final concentration of DMSO is the same in all wells, including vehicle controls, and is kept below 0.5% to avoid solvent-induced artifacts.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various kinases.

KinaseIC50 (nM)
CLK1 19.7[3]
CLK3 530[3]
DYRK1A 55.2[3]

Experimental Protocols

Western Blotting for Phosphorylated SR Proteins

This protocol provides a general framework for detecting changes in SR protein phosphorylation following this compound treatment.

  • Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentration of this compound or vehicle control (DMSO) for the determined time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated SR protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-PCR for Alternative Splicing Analysis

This protocol outlines the steps to analyze changes in alternative splicing patterns.

  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a TRIzol-based method or a commercial kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of interest. This allows for the amplification of multiple splice isoforms in the same reaction.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the different splice variants. The relative intensity of the bands will indicate the changes in splicing patterns.

  • Quantitative Analysis (optional): For more precise quantification, perform quantitative real-time PCR (qRT-PCR) using primers specific to each splice isoform.[7][8]

Visualizations

KH_CB19_Signaling_Pathway KH_CB19 This compound CLK1_4 CLK1/CLK4 KH_CB19->CLK1_4 Inhibits SR_Proteins SR Proteins (Phosphorylated) CLK1_4->SR_Proteins Phosphorylates SR_Proteins_dephospho SR Proteins (Dephosphorylated) Splicing Alternative Splicing SR_Proteins->Splicing Regulates Pre_mRNA Pre-mRNA Pre_mRNA->Splicing mRNA_isoforms Altered mRNA Isoforms Splicing->mRNA_isoforms

Caption: Mechanism of action of this compound in regulating alternative splicing.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_western Western Blot Workflow cluster_rtpcr RT-PCR Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment western Western Blot (pSR Proteins) treatment->western rtpcr RT-PCR (Splicing) treatment->rtpcr lysis Cell Lysis rna_extraction RNA Extraction sds_page SDS-PAGE lysis->sds_page transfer Transfer sds_page->transfer blocking Blocking transfer->blocking probing Antibody Probing blocking->probing detection Detection probing->detection cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR cdna_synthesis->pcr gel Gel Electrophoresis pcr->gel

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic cluster_compound Compound Issues cluster_protocol Protocol Optimization cluster_cells Cellular Factors start Inconsistent Results with this compound check_compound Check Compound Integrity (Storage, Aliquoting) start->check_compound No Effect check_protocol Review Experimental Protocol start->check_protocol High Variability check_cells Assess Cell Health & Conditions start->check_cells Both new_batch Order New Batch check_compound->new_batch Degradation Suspected fresh_dilutions Prepare Fresh Dilutions check_compound->fresh_dilutions Standard Practice dose_response Dose-Response check_protocol->dose_response time_course Time-Course check_protocol->time_course optimize_assay Optimize Assay (e.g., add inhibitors) check_protocol->optimize_assay check_confluency Standardize Seeding Density check_cells->check_confluency check_passage Use Consistent Passage # check_cells->check_passage check_target Confirm CLK1/4 Expression check_cells->check_target solution Consistent Results new_batch->solution fresh_dilutions->solution dose_response->solution time_course->solution optimize_assay->solution check_confluency->solution check_passage->solution check_target->solution

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Validation & Comparative

A Head-to-Head Comparison of CLK Inhibitors: KH-CB19 versus TG003

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of protein kinases and for validating them as therapeutic targets. This guide provides a comprehensive comparison of two widely used inhibitors of the Cdc2-like kinase (CLK) family, KH-CB19 and TG003, with a focus on their inhibitory activity, cellular efficacy, and the experimental methodologies used for their characterization.

The CLK family of dual-specificity kinases, comprising CLK1, CLK2, CLK3, and CLK4, plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections, making these kinases attractive targets for therapeutic intervention. This guide offers an objective comparison of this compound and TG003 to aid researchers in selecting the appropriate tool for their specific research needs.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and TG003 against various CLK isoforms and the related DYRK1A kinase. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)TG003 IC50 (nM)
CLK119.7[1][2]20[3]
CLK2Not Reported200[3]
CLK3530[1][2]>10,000[3]
CLK4Not Reported15[3]
DYRK1A55.2[2]12

In Vitro and Cellular Activity Comparison

Biochemical assays demonstrate that this compound and TG003 are potent inhibitors of CLK1, with comparable IC50 values in the low nanomolar range.[1][2][3] However, their selectivity profiles across the CLK family differ. TG003 also potently inhibits CLK4, while being significantly less active against CLK2 and inactive against CLK3.[3] this compound, on the other hand, shows strong inhibition of CLK1 and moderate activity against CLK3.[1][2] Both inhibitors also exhibit potent activity against DYRK1A.[2]

In cellular assays, this compound has been shown to be more effective than TG003 at inhibiting the phosphorylation of SR proteins.[4] One study demonstrated that at a concentration of 10 µM, this compound had a much greater effect on reducing the phosphorylation of SR proteins in human microvascular endothelial cells compared to the same concentration of TG003.[4] This suggests that this compound may have better cell permeability or be less susceptible to cellular efflux mechanisms.

A key difference in their mechanism of action is that TG003 is an ATP-competitive inhibitor, whereas this compound binds to the ATP-binding site in a non-ATP mimetic fashion.[3] This alternative binding mode of this compound may contribute to its distinct selectivity profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize CLK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • This compound and TG003

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound and TG003 in Kinase Assay Buffer.

  • Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate. Include a DMSO-only control.

  • Add 2.5 µL of a solution containing the CLK1 enzyme and MBP substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cellular SR Protein Phosphorylation Assay (Western Blot)

This assay assesses the ability of inhibitors to block the phosphorylation of SR proteins within a cellular context.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • This compound and TG003

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phospho-SR proteins (e.g., mAb104)

  • Primary antibody for a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or TG003 for a specified time (e.g., 1-4 hours). Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the effect of the inhibitors on SR protein phosphorylation.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition CLKs CLKs (CLK1, CLK2, CLK3, CLK4) SR_Proteins SR Proteins (unphosphorylated) CLKs->SR_Proteins Phosphorylation pSR_Proteins SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing pre_mRNA pre-mRNA pre_mRNA->Alternative_Splicing mRNA Mature mRNA Alternative_Splicing->mRNA KH_CB19 This compound KH_CB19->CLKs TG003 TG003 TG003->CLKs

Caption: CLK Signaling Pathway in Alternative Splicing.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_comparison Comparison Inhibitor_Prep Prepare Inhibitor Dilutions (this compound & TG003) Reaction_Setup Set up Kinase Reaction (CLK Enzyme, Substrate, ATP) Inhibitor_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Measure ADP Production (ADP-Glo™) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Compare_Results Compare Potency & Efficacy IC50_Calc->Compare_Results Cell_Treatment Treat Cells with Inhibitors Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Western_Blot Western Blot for p-SR Proteins Cell_Lysis->Western_Blot Analysis Analyze Phosphorylation Levels Western_Blot->Analysis Analysis->Compare_Results

Caption: Comparative Experimental Workflow.

References

A Comparative Guide to the Efficacy of KH-CB19 and Other CLK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cdc2-like kinase (CLK) inhibitor KH-CB19 with other notable CLK inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their studies of alternative splicing, signaling pathways, and therapeutic development.

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections, making CLKs attractive therapeutic targets. This compound is a potent and selective inhibitor of CLK1 and CLK4. This guide compares its efficacy with other well-characterized CLK inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other prominent CLK inhibitors against CLK isoforms and the closely related DYRK kinases, which are common off-targets.

Table 1: Inhibitory Activity (IC50, nM) against CLK Isoforms

InhibitorCLK1CLK2CLK3CLK4Reference(s)
This compound 19.7 - 20-530Potent inhibition noted[1][2]
TG003 20200>10,00015[3]
SM08502 (Cirtuvivint) ----Data not available in sources
ML315 PotentModerate-PotentData not available in sources
K00546 ----Data not available in sources
Rogocekib (CTX-712) ----Data not available in sources

"-": Data not available in the searched resources.

Table 2: Inhibitory Activity (IC50, nM) against Off-Target DYRK Kinases

InhibitorDYRK1ADYRK1BReference(s)
This compound 55.2-[1]
TG003 2434[3]
ML315 Moderate inhibition-Data not available in sources

"-": Data not available in the searched resources.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the central role of CLKs in the regulation of pre-mRNA splicing and a general workflow for evaluating CLK inhibitors.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/3/4 SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing Inhibitors This compound & other CLK Inhibitors Inhibitors->CLKs

CLK-mediated phosphorylation of SR proteins is a crucial step for spliceosome assembly.

Experimental_Workflow cluster_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_vivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50/Kd Kinome_Scan Kinome Scan (Selectivity Profile) Kinase_Assay->Kinome_Scan Cell_Treatment Treat Cell Lines with Inhibitor Kinome_Scan->Cell_Treatment SR_Phospho SR Protein Phosphorylation Assay (Western Blot) Cell_Treatment->SR_Phospho Splicing_Analysis Alternative Splicing Analysis (RT-PCR/RNA-seq) Cell_Treatment->Splicing_Analysis Phenotypic_Assay Phenotypic Assays (e.g., Viability, Apoptosis) Cell_Treatment->Phenotypic_Assay Animal_Model Animal Models of Disease Phenotypic_Assay->Animal_Model Efficacy_Toxicity Evaluate Efficacy and Toxicity Animal_Model->Efficacy_Toxicity

A general experimental workflow for the evaluation of CLK inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 value of a CLK inhibitor against a specific CLK isoform.

Materials:

  • Recombinant human CLK enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • CLK Inhibitor (e.g., this compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the CLK inhibitor in the Kinase Assay Buffer. A DMSO control should be included.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.

  • Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for the specific CLK), and the substrate. Add 2 µL of this master mix to each well.

  • Prepare a solution of the CLK enzyme in Kinase Assay Buffer.

  • Initiate Reaction: Add 2 µL of the CLK enzyme solution to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6]

Cellular SR Protein Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the effect of a CLK inhibitor on the phosphorylation of SR proteins in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • CLK Inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody against a specific phosphorylated SR protein (e.g., anti-phospho-SRSF1)

  • Primary antibody against total SR protein (for loading control)

  • Primary antibody against a housekeeping protein (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the CLK inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total SR protein and a housekeeping protein for normalization.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated SR protein signal to the total SR protein signal and/or the housekeeping protein signal.[9][10]

References

Validating KH-CB19 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs). We present a comparative analysis with the alternative CLK inhibitor, TG003, and detail experimental protocols to assess direct target binding and downstream functional consequences of CLK inhibition.

Introduction to this compound and Target Engagement

This compound is a highly specific inhibitor of CLK isoforms 1 and 4 (CLK1/CLK4), playing a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Unlike many kinase inhibitors, this compound exhibits a non-ATP mimetic binding mode, interacting with the kinase hinge region through halogen bonding.[1][2] Validating that a compound like this compound reaches and binds to its intended target within a cellular context is a critical step in drug discovery. This confirmation of target engagement is essential to link the compound's biochemical activity to its cellular and physiological effects.

Comparative Analysis of CLK Inhibitors

This compound demonstrates potent inhibition of CLK1 with an IC50 value of approximately 20 nM.[1] In cellular assays, it has been shown to be more efficacious than the commonly used CLK inhibitor, TG003, in reducing the phosphorylation of SR proteins.[1] Below is a summary of the reported IC50 values for this compound and TG003 against various CLK isoforms.

KinaseThis compound IC50 (nM)TG003 IC50 (nM)
CLK119.7[3][4]20[5]
CLK3530[3][4]>10,000[1]
CLK4Not explicitly found15[5]

Methods for Validating Target Engagement

Several robust methods can be employed to confirm the intracellular engagement of this compound with its target, CLK1. These techniques range from direct biophysical measurements of binding to the assessment of downstream functional outcomes.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle lies in the stabilization of the target protein upon ligand binding, leading to an increased resistance to thermal denaturation.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cell_culture Culture HEK293 cells treatment Treat cells with this compound or Vehicle (DMSO) cell_culture->treatment heat_shock Heat cells at varying temperatures treatment->heat_shock lysis Lyse cells and separate soluble fraction heat_shock->lysis western_blot Western Blot for soluble CLK1 lysis->western_blot data_analysis Generate melt curves to assess stabilization western_blot->data_analysis

CETSA Experimental Workflow

Detailed Protocol: A detailed protocol for performing a CETSA experiment can be found in the appendix.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.

Signaling Pathway:

NanoBRET_Pathway cluster_components Assay Components cluster_interaction Molecular Interactions nanoluc_clk1 NanoLuc-CLK1 Fusion Protein tracer Fluorescent Tracer (Tracer K-5) nanoluc_clk1->tracer BRET Signal (No Inhibitor) binding_site CLK1 Active Site nanoluc_clk1->binding_site expresses tracer->binding_site binds to kh_cb19 This compound (Inhibitor) kh_cb19->tracer Reduced BRET Signal kh_cb19->binding_site competes for binding

NanoBRET™ Assay Principle

Detailed Protocol: A specific protocol for a CLK1 NanoBRET™ assay is provided in the appendix.

Western Blot for Phosphorylated SR Proteins

A downstream functional validation of this compound target engagement involves measuring the phosphorylation status of its known substrates, the SR proteins. Inhibition of CLK1 by this compound leads to a decrease in the phosphorylation of these proteins.

Logical Relationship:

Western_Blot_Logic kh_cb19 This compound clk1 CLK1 kh_cb19->clk1 inhibits sr_proteins SR Proteins clk1->sr_proteins phosphorylates p_sr_proteins Phosphorylated SR Proteins sr_proteins->p_sr_proteins becomes splicing Alternative Splicing p_sr_proteins->splicing regulates

CLK1 Signaling and Inhibition

Detailed Protocol: A protocol for western blot analysis of phosphorylated SR proteins is available in the appendix.

Downstream Functional Validation: Alternative Splicing of Tissue Factor (TF)

This compound has been shown to affect the alternative splicing of tissue factor (TF), leading to changes in the ratio of full-length TF (flTF) and alternatively spliced human TF (asHTF).[2] This provides a robust functional assay to confirm target engagement.

Experimental Approach:

  • Cell Treatment: Treat a suitable cell line (e.g., human microvascular endothelial cells) with varying concentrations of this compound.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.

  • RT-PCR: Perform Reverse Transcription PCR (RT-PCR) using primers that flank the alternatively spliced region of the TF pre-mRNA.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the different splice isoforms.

  • Quantification: Quantify the band intensities to determine the relative abundance of flTF and asHTF.

Expected Outcome: Treatment with this compound is expected to alter the ratio of flTF to asHTF in a dose-dependent manner, providing functional evidence of CLK1 inhibition.

Conclusion

Validating the cellular target engagement of this compound is achievable through a combination of direct and indirect methods. The Cellular Thermal Shift Assay and NanoBRET™ provide direct evidence of binding to CLK1 in cells. Western blotting for phosphorylated SR proteins and analyzing the alternative splicing of downstream targets like Tissue Factor serve as robust functional readouts of target inhibition. By employing these methods, researchers can confidently establish a link between the biochemical activity of this compound and its cellular effects, a critical step in its development as a chemical probe or therapeutic agent.

Appendix: Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound
  • Cell Culture: Plate HEK293 cells in a suitable format and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CLK1 by western blot using a CLK1-specific antibody. A loading control should also be used.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble CLK1 against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target stabilization.

NanoBRET™ CLK1 Target Engagement Assay Protocol
  • Cell Transfection: Transfect HEK293 cells with a vector expressing a NanoLuc®-CLK1 fusion protein.

  • Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.[6]

  • Tracer and Compound Addition: Add the NanoBRET™ Tracer K-5 to the cells, followed by the addition of various concentrations of this compound or a vehicle control.[6]

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[6]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value for target engagement.

Western Blot Protocol for Phosphorylated SR Proteins
  • Cell Treatment and Lysis: Treat cells (e.g., human microvascular endothelial cells) with this compound. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the phosphorylated form of SR proteins (e.g., anti-phospho-SR-protein antibody, clone 1H4) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total SR proteins and a loading control (e.g., GAPDH or β-actin) to normalize the data.

RT-PCR Protocol for Tissue Factor Alternative Splicing
  • RNA Isolation: Isolate total RNA from this compound-treated and control cells using a standard RNA extraction method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and appropriate primers (oligo(dT) or random hexamers).

  • PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the Tissue Factor gene.

  • Agarose Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel.

  • Visualization and Quantification: Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software. The ratio of the isoforms can then be calculated.

References

KH-CB19: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor KH-CB19 with other alternatives, focusing on its selectivity profile. The information is supported by experimental data to aid in research and drug development decisions.

Executive Summary

This compound is a potent and highly selective inhibitor of the CDC2-like kinase (CLK) family, particularly CLK1 and CLK4.[1][2][3][4][5] It operates through a non-ATP mimetic binding mode, contributing to its high specificity.[2] This contrasts with broader-spectrum inhibitors like TG003, which, while potent against CLK1 and CLK4, also exhibits activity against other kinases. The selectivity of this compound makes it a valuable tool for specifically investigating the roles of CLK1 and CLK4 in cellular processes, most notably in the regulation of alternative splicing.

Kinase Selectivity Profile of this compound and Alternatives

The inhibitory activity of this compound and the alternative inhibitor TG003 against a panel of selected kinases is summarized below. This compound demonstrates a more focused inhibitory profile, primarily targeting the CLK family.

Kinase TargetThis compound IC50 (nM)TG003 IC50 (nM)Kinase Family
CLK1 19.7 - 20 [4][6]20 [6][7]CMGC
CLK2 -200[6][7]CMGC
CLK3 530 [4]>10,000[7]CMGC
CLK4 Potent inhibitor15[6][7]CMGC
DYRK1A 55.224CMGC
DYRK1B -34CMGC
Casein Kinase 1 (CK1) -ActiveOther

Note: A lower IC50 value indicates higher potency.

Experimental Methodologies

The selectivity of this compound has been primarily characterized using two key experimental approaches: thermal shift assays for broad screening and enzymatic activity assays for detailed inhibitory potency assessment.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This technique was employed for the initial broad screening of this compound against a large panel of kinases to identify potential targets.

Principle: TSA measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A selective inhibitor will bind to and stabilize its target kinase, resulting in a significant increase in its Tm.

General Protocol:

  • Reaction Mixture Preparation: The target kinase is incubated with the inhibitor (this compound) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Thermal Denaturation: The temperature of the reaction mixture is gradually increased in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the resulting fluorescence curve. A significant shift in Tm in the presence of the inhibitor compared to a control (DMSO) indicates binding.

Enzymatic Activity Assay

Following the initial screening, the inhibitory potency (IC50) of this compound against specific kinases was determined using enzymatic activity assays.

Principle: These assays directly measure the catalytic activity of the kinase. The transfer of a phosphate (B84403) group from ATP to a substrate (a peptide or protein) is quantified. The ability of an inhibitor to block this phosphotransferase activity is measured.

General Protocol (Example using a luminescence-based assay):

  • Kinase Reaction: The target kinase, its specific substrate, and ATP are incubated in a reaction buffer.

  • Inhibitor Addition: A range of concentrations of the inhibitor (this compound) is added to the reaction mixture.

  • ATP Detection: After the kinase reaction, the amount of remaining ATP is quantified using a luciferase/luciferin system. The amount of light produced is proportional to the ATP concentration.

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition data against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

CLK-Mediated Regulation of Alternative Splicing

Cdc2-like kinases (CLKs) play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing factors. This phosphorylation event modulates the activity of SR proteins, influencing their localization and their interaction with the spliceosome, thereby controlling the selection of splice sites. Inhibition of CLKs with compounds like this compound can alter these splicing patterns.

CLK_Splicing_Pathway cluster_nucleus Nucleus CLK CLK1/4 pSR_protein Phosphorylated SR Protein CLK->pSR_protein Phosphorylation SR_protein SR Protein (unphosphorylated) SR_protein->CLK Spliceosome Spliceosome pSR_protein->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA KHCB19 This compound KHCB19->CLK Inhibition

Caption: CLK1/4-mediated phosphorylation of SR proteins is a key step in regulating pre-mRNA splicing.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity profile of a kinase inhibitor like this compound typically involves a multi-step workflow, starting with a broad screen and narrowing down to specific targets for detailed characterization.

Kinase_Profiling_Workflow start Start: Kinase Inhibitor (e.g., this compound) broad_screen Broad Kinase Panel Screen (e.g., Thermal Shift Assay) start->broad_screen hit_identification Hit Identification (Significant Tm Shift) broad_screen->hit_identification dose_response Dose-Response Assay (e.g., Enzymatic Assay) hit_identification->dose_response ic50 IC50 Determination dose_response->ic50 selectivity Selectivity Profile Analysis ic50->selectivity

Caption: General workflow for determining the selectivity profile of a kinase inhibitor.

References

Assessing Off-Target Effects of KH-CB19 on DYRK1A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CDC2-like kinase (CLK) inhibitor, KH-CB19, with known inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Understanding the off-target effects of kinase inhibitors is crucial for the interpretation of experimental results and the development of selective therapeutics. This document presents key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate an objective assessment of this compound's activity on DYRK1A.

Data Presentation: Inhibitor Specificity and Potency

The following table summarizes the in vitro potency of this compound against its intended targets (CLK1 and CLK4) and its off-target activity towards DYRK1A. For comparative purposes, the potencies of well-characterized DYRK1A inhibitors, Harmine and EHT 1610, are also presented.

CompoundPrimary Target(s)IC50 (nM) vs Primary Target(s)Off-TargetIC50 (nM) vs Off-TargetReference(s)
This compound CLK1, CLK4CLK1: 19.7 - 20DYRK1A55.2[1][2]
Harmine DYRK1A80MAO-A-[3]
EHT 1610 DYRK1A, DYRK1BDYRK1A: 0.36, DYRK1B: 0.59--[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (DYRK1A)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against DYRK1A using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant full-length human DYRK1A enzyme

  • DYRKtide substrate (RRRFRPASPLRGPPK)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound) dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle to the wells of a 96-well plate.

    • Add 2.5 µL of a solution containing the DYRK1A enzyme and DYRKtide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for DYRK1A.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: SR Protein Phosphorylation (Western Blot)

This protocol outlines the steps to assess the inhibitory effect of a compound on the phosphorylation of Serine/Arginine-rich (SR) proteins, which are downstream targets of CLK kinases, in a cellular context.

Materials:

  • Human cell line (e.g., HEK293 or U2OS)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SR protein (specific for a particular phosphorylation site), anti-total SR protein, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total SR protein and a loading control to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SR protein signal to the total SR protein signal and/or the loading control.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay recombinant_dyrk1a Recombinant DYRK1A kinase_reaction Kinase Reaction recombinant_dyrk1a->kinase_reaction kh_cb19_invitro This compound (or other inhibitor) kh_cb19_invitro->kinase_reaction atp ATP atp->kinase_reaction adp_glo ADP-Glo Assay kinase_reaction->adp_glo ic50_determination IC50 Determination adp_glo->ic50_determination cell_culture Cell Culture kh_cb19_cellular This compound Treatment cell_culture->kh_cb19_cellular cell_lysis Cell Lysis kh_cb19_cellular->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot phospho_detection Phospho-SR Protein Detection western_blot->phospho_detection signaling_pathway cluster_clk CLK Signaling cluster_dyrk1a DYRK1A Signaling (Off-Target) CLK1_4 CLK1/4 SR_Proteins SR Proteins CLK1_4->SR_Proteins phosphorylates pSR_Proteins Phospho-SR Proteins SR_Proteins->pSR_Proteins Splicing Alternative Splicing pSR_Proteins->Splicing DYRK1A DYRK1A DYRK1A_Substrates DYRK1A Substrates (e.g., Tau, NFAT) DYRK1A->DYRK1A_Substrates phosphorylates pDYRK1A_Substrates Phospho-Substrates DYRK1A_Substrates->pDYRK1A_Substrates Cellular_Processes Cellular Processes (e.g., Neurodevelopment) pDYRK1A_Substrates->Cellular_Processes KH_CB19 This compound KH_CB19->CLK1_4 inhibits (intended) KH_CB19->DYRK1A inhibits (off-target) Harmine Harmine Harmine->DYRK1A inhibits (intended)

References

Comparative Analysis of CLK Inhibitors: KH-CB19 vs. T-025

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the biochemical potency, cellular activity, and experimental protocols for two prominent Cdc2-like kinase inhibitors.

This guide provides a comprehensive comparative analysis of two potent Cdc2-like kinase (CLK) inhibitors, KH-CB19 and T-025. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate an objective comparison of these two compounds.

Introduction to this compound and T-025

This compound is a potent and selective inhibitor of Cdc2-like kinase (CLK) isoforms 1 and 4.[1] It has been shown to suppress the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1] T-025 is an orally available and potent pan-inhibitor of CLKs, with high affinity for all four CLK isoforms (CLK1, CLK2, CLK3, and CLK4).[2][3] It has demonstrated anti-proliferative effects in various cancer cell lines and has been investigated for its potential in treating MYC-driven cancers.[2][4] Both molecules represent valuable tools for studying the role of CLKs in cellular processes and as potential therapeutic agents.

Biochemical Potency and Kinase Selectivity

A direct comparison of inhibitory activity reveals differences in potency and selectivity between this compound and T-025 across the CLK family and other related kinases. T-025 exhibits broader and more potent inhibition across all CLK isoforms compared to this compound, which shows higher selectivity for CLK1 and CLK4.

InhibitorTarget KinaseIC50 (nM)Kd (nM)Other Notable Targets (IC50/Kd in nM)
This compound CLK119.7[5]-DYRK1A (55.2)[6]
CLK3530[5]-
T-025 CLK1-4.8[2][7]DYRK1A (0.074, Kd)[2]
CLK2-0.096[2][7]DYRK1B (1.5, IC50)[7]
CLK3-6.5[2][7]DYRK2 (32, Kd)[2]
CLK4-0.61[2][7]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.

Cellular Activity: SR Protein Phosphorylation and Alternative Splicing

Both this compound and T-025 have been shown to modulate the phosphorylation of SR proteins and affect alternative splicing, consistent with their mechanism of action as CLK inhibitors.

This compound: In human microvascular endothelial cells (HMEC-1), treatment with 10 µM this compound for one hour led to a reduction in the phosphorylation of SRp75, SRp55, and SRp20.[5] Furthermore, this compound was effective in suppressing the TNF-α-induced increase in phosphorylation of all analyzed SR proteins.[8] This inhibition of SR protein phosphorylation by this compound has been shown to modulate the alternative splicing of tissue factor (TF) pre-mRNA, affecting the expression of full-length TF (flTF) and alternatively spliced human TF (asHTF).[8]

T-025: T-025 has been shown to reduce CLK-dependent phosphorylation in cancer cell lines, leading to the induction of exon skipping.[4] In MDA-MB-468 breast cancer cells, T-025 treatment resulted in decreased phosphorylation of CLK2.[2] In vivo studies in mice demonstrated that oral administration of T-025 (50 mg/kg) suppressed CLK-dependent phosphorylation and induced exon skipping in various genes.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

CLK_Signaling_Pathway cluster_kinase_reaction Kinase Activity ATP ATP ADP ADP CLKs CLKs (CLK1/2/3/4) p_SR_proteins SR Proteins-P (phosphorylated) CLKs->p_SR_proteins Phosphorylation SR_proteins SR Proteins (unphosphorylated) Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome mRNA Mature mRNA (Alternative Splicing) Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Inhibitor This compound / T-025 Inhibitor->CLKs Inhibition

Caption: CLK-mediated phosphorylation of SR proteins and its inhibition.

Western_Blot_Workflow start Cell Culture & Treatment (e.g., HMEC-1 + this compound/T-025) lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-SR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Intensity Quantification) detection->analysis

Caption: Western blot workflow for analyzing SR protein phosphorylation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC50 value of an inhibitor against a specific CLK isoform.

Materials:

  • Recombinant human CLK enzyme (e.g., CLK1)

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • Test inhibitor (this compound or T-025)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO control. Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate (MBP). Add the master mix to each well.

  • Initiate Reaction: Prepare a solution of the CLK enzyme in Kinase Assay Buffer. Add the enzyme solution to each well to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of SR Protein Phosphorylation

This protocol is designed to measure the phosphorylation status of SR proteins in cells treated with a CLK inhibitor.

Cell Culture and Treatment:

  • Culture cells (e.g., HMEC-1) to 70-80% confluency.

  • Pre-treat cells with the CLK inhibitor (e.g., 10 µM this compound) or vehicle (DMSO) for 1 hour.

  • If applicable, stimulate the cells with an agonist (e.g., 10 ng/ml TNF-α) for a short period (e.g., 2 minutes) to induce SR protein phosphorylation.

Sample Preparation and Western Blotting:

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR-specific antibodies) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound and T-025 are both potent inhibitors of the CLK family of kinases, with distinct selectivity profiles. T-025 acts as a pan-CLK inhibitor with high potency against all four isoforms, while this compound demonstrates selectivity for CLK1 and CLK4. Both compounds effectively reduce the phosphorylation of SR proteins and modulate alternative splicing in cellular contexts. The choice between these inhibitors will depend on the specific research question, whether broad inhibition of the CLK family or more selective targeting of specific isoforms is desired. The provided data and protocols serve as a valuable resource for researchers investigating the roles of CLKs in health and disease.

References

Confirming CLK1 Inhibition: A Comparative Guide to KH-CB19 and siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the potent and selective CDC2-like kinase 1 (CLK1) inhibitor, KH-CB19, with the gold-standard genetic approach of small interfering RNA (siRNA) knockdown to validate its on-target effects.

This guide will delve into the experimental data supporting this compound as a specific CLK1 inhibitor by demonstrating that its phenotypic effects are phenocopied by the targeted knockdown of CLK1. We will present quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Performance Comparison: this compound vs. CLK1 siRNA

The primary function of CLK1 is the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of pre-mRNA splicing. Inhibition of CLK1, therefore, leads to a reduction in SR protein phosphorylation and subsequent alterations in alternative splicing. The following table summarizes the comparative effects of this compound treatment and CLK1 siRNA knockdown on key cellular processes.

ParameterThis compoundCLK1 siRNA KnockdownReference
CLK1 Inhibition Potent and selective inhibitor with an IC50 of 19.7 nM for CLK1.Direct reduction of CLK1 protein expression.N/A
SR Protein Phosphorylation Suppresses phosphorylation of SR proteins in cells.[1]Correlates with reduced SR protein phosphorylation.Implied by CLK1 function
Alternative Splicing Alters splicing of tissue factor (TF) isoforms.[1]Alters splicing of influenza A virus M protein mRNA, similar to this compound.[2][2]
Viral Replication (Influenza A) Inhibits influenza virus replication with an IC50 of 13.6 µM.Reduces influenza A/WSN/33 virus replication.[2][3][2][3]

Experimental Validation: Phenocopying with siRNA

A key strategy to confirm that the observed effects of a chemical inhibitor are due to its interaction with the intended target is to compare them with the effects of genetically silencing that target. In the context of this compound, studies have demonstrated that siRNA-mediated knockdown of CLK1 produces similar downstream effects, thereby validating CLK1 as the primary target of the inhibitor.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the CLK1 signaling pathway and the experimental workflow for validating an inhibitor's specificity using siRNA.

CLK1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition CLK1 CLK1 SR_proteins_unphos SR Proteins (unphosphorylated) CLK1->SR_proteins_unphos Phosphorylation SR_proteins_phos SR Proteins (phosphorylated) Spliceosome Spliceosome SR_proteins_phos->Spliceosome Splicing Regulation pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA KH_CB19 This compound KH_CB19->CLK1 Inhibition siRNA CLK1 siRNA siRNA->CLK1 Knockdown

Caption: CLK1 signaling pathway and points of intervention.

siRNA_Validation_Workflow cluster_workflow Experimental Workflow cluster_arms start Start: Hypothesis This compound inhibits CLK1 treatment Cell Treatment start->treatment KH_CB19_arm Treat with this compound treatment->KH_CB19_arm siRNA_arm Transfect with CLK1 siRNA treatment->siRNA_arm control_arm Control (Vehicle/Scrambled siRNA) treatment->control_arm phenotype Phenotypic Analysis (e.g., Splicing, Viral Replication) comparison Compare Phenotypes phenotype->comparison conclusion Conclusion: This compound acts via CLK1 comparison->conclusion Phenotypes Match KH_CB19_arm->phenotype siRNA_arm->phenotype control_arm->phenotype

Caption: Workflow for validating inhibitor specificity using siRNA.

Detailed Experimental Protocols

The following are representative protocols for key experiments involved in confirming CLK1 inhibition by this compound using siRNA.

siRNA-Mediated Knockdown of CLK1

This protocol is adapted from methodologies used in studies investigating CLK1 function.

  • Cell Culture and Transfection:

    • Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • For transfection, seed cells in 6-well plates to reach 50-70% confluency on the day of transfection.

    • Use a commercially available siRNA targeting human CLK1 (e.g., Dharmacon ON-TARGETplus SMARTpool) and a non-targeting control siRNA.

    • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A final siRNA concentration of 25-50 nM is typically effective.

    • Add the transfection complexes to the cells and incubate for 48-72 hours before subsequent experiments.

  • Verification of Knockdown (Western Blot):

    • After incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CLK1 (e.g., from Santa Cruz Biotechnology or Abcam) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Analysis of Alternative Splicing (RT-qPCR)

This protocol is based on the analysis of viral mRNA splicing as described by Artarini et al. (2019).

  • RNA Extraction and cDNA Synthesis:

    • Following siRNA knockdown and/or this compound treatment, extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

    • Design primers to specifically amplify the different splice variants of the target gene (e.g., the spliced M2 and unspliced M1 transcripts of influenza A virus).

    • Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Analyze the data using the ΔΔCt method to determine the relative expression of each splice variant.

Conclusion

The convergence of phenotypic outcomes between chemical inhibition with this compound and genetic knockdown of CLK1 via siRNA provides strong evidence for the on-target activity of this compound. The reduction in SR protein phosphorylation and the congruent alterations in alternative splicing patterns solidify the role of this compound as a specific and valuable tool for studying CLK1-mediated cellular processes and as a potential therapeutic agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to validate the mechanism of action of this and other kinase inhibitors.

References

Unveiling the Potency of KH-CB19: A Comparative Guide to its Effect on SR Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of KH-CB19, a potent inhibitor of Cdc2-like kinases (CLKs), and its significant impact on the phosphorylation of Serine/Arginine-rich (SR) proteins. Intended for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with other known inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.

Executive Summary

This compound has emerged as a highly selective and potent inhibitor of CLK1 and CLK4, key regulators of pre-mRNA splicing through their phosphorylation of SR proteins. Dysregulation of this pathway is implicated in numerous diseases, making targeted inhibition a promising therapeutic strategy. This guide presents a comparative analysis of this compound against other inhibitors, namely TG003 and SRPIN340, highlighting its efficacy and selectivity. Detailed experimental protocols for validating the effects of these inhibitors on SR protein phosphorylation are provided, alongside visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitors

The inhibitory activity of this compound and its alternatives, TG003 (a CLK inhibitor) and SRPIN340 (an SRPK1 inhibitor), has been quantified to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below.

InhibitorTarget KinaseIC50 (nM)Reference(s)
This compound CLK119.7[1][2][3][4]
CLK3530[1][3][4]
TG003 CLK120[5][6][7][8]
CLK2200[5][6]
CLK415[5][7][8]
CK1α330[9]
CK1δ340[9]
CK1ε1400[9]
SRPIN340 SRPK1960[10]
SRPK27400[10]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

To ensure the accurate validation of this compound's effect on SR protein phosphorylation, the following detailed experimental protocols are provided.

Western Blot for Phosphorylated SR Proteins

This protocol outlines the steps to qualitatively and semi-quantitatively measure the phosphorylation status of SR proteins in cultured cells following treatment with kinase inhibitors.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound, TG003, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-6 hours).

2. Cell Lysis:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

  • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the SR protein of interest (e.g., anti-phospho-SRSF1) overnight at 4°C. Recommended antibody dilutions typically range from 1:500 to 1:2000, but should be optimized by the end-user.[11][12]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.[13]

  • Wash the membrane again three times with TBST.

7. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody against the total SR protein or a housekeeping protein like GAPDH or β-actin.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro inhibitory activity of compounds against CLK1.

1. Reagents and Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound, TG003, or other test compounds

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound, recombinant CLK1 enzyme, and the substrate (MBP).

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors SRPK SRPK1/2 SR_phos_cyto Partially Phosphorylated SR Protein SRPK->SR_phos_cyto Phosphorylation SR_unphos Unphosphorylated SR Protein SR_unphos->SRPK CLK CLK1/4 SR_phos_cyto->CLK SR_phos_nuc Hyperphosphorylated SR Protein SR_phos_cyto->SR_phos_nuc Nuclear Import CLK->SR_phos_nuc Phosphorylation Splicing pre-mRNA Splicing SR_phos_nuc->Splicing KHCB19 This compound KHCB19->CLK TG003 TG003 TG003->CLK SRPIN340 SRPIN340 SRPIN340->SRPK

Caption: SR Protein Phosphorylation Pathway and Inhibitor Action.

G start Start cell_culture Cell Culture & Treatment (e.g., with this compound) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, ATP) start->prepare_reagents reaction_setup Set up Kinase Reaction in 96-well Plate prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent & Incubate incubation->adp_glo luminescence Measure Luminescence adp_glo->luminescence analysis Calculate IC50 Values luminescence->analysis end End analysis->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

A Comparative Analysis of Splicing Modulators: KH-CB19 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of gene expression, alternative splicing stands as a pivotal mechanism for generating proteomic diversity from a finite set of genes. The dysregulation of this process is a hallmark of numerous diseases, propelling the development of splicing modulators as a promising therapeutic strategy. This guide provides a comprehensive comparison of KH-CB19, a selective inhibitor of CDC2-like kinases (CLKs), with other prominent splicing modulators, including Risdiplam, Branaplam, and H3B-8800. We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Different Targets

Splicing modulators achieve their effects through diverse mechanisms, primarily by targeting key components of the splicing machinery or the pre-mRNA substrate itself.

This compound: Targeting the Kinases that Regulate Splicing

This compound is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4).[1][2] These kinases play a crucial role in regulating alternative splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2][3] SR proteins are essential splicing factors that bind to exonic splicing enhancers (ESEs) and recruit the spliceosome to the correct splice sites. By inhibiting CLK1/CLK4, this compound prevents the phosphorylation of SR proteins, thereby altering their activity and modulating splice site selection.[1][2] Notably, this compound exhibits a unique non-ATP mimetic binding mode, interacting with the kinase hinge region through halogen bonding.[1][2] This distinct interaction contributes to its high selectivity.

Risdiplam and Branaplam: Direct Modulation of SMN2 Splicing

In contrast to this compound, Risdiplam (Evrysdi®) and Branaplam act directly on the pre-mRNA of the Survival of Motor Neuron 2 (SMN2) gene.[4][5][6][7] In Spinal Muscular Atrophy (SMA), a deficiency in the SMN protein, primarily due to mutations in the SMN1 gene, leads to motor neuron degeneration. The SMN2 gene can produce some functional SMN protein, but inefficient splicing of its pre-mRNA leads to the exclusion of exon 7, resulting in a truncated, non-functional protein. Risdiplam and Branaplam bind to specific sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[7][8][9] Branaplam was also later found to modulate the splicing of the huntingtin (HTT) gene, leading to the degradation of the mutant HTT protein.[10][11]

H3B-8800: Inhibiting a Core Spliceosomal Component

H3B-8800 takes a different approach by targeting a core component of the spliceosome itself. It is an orally available small-molecule inhibitor of the SF3B1 protein, a key component of the SF3b complex within the U2 snRNP.[12][13][14] The SF3b complex is essential for the recognition of the branch point sequence during the early stages of spliceosome assembly.[13] H3B-8800 has shown preferential lethality in cancer cells harboring mutations in spliceosomal proteins like SF3B1.[12][13][15] By directly interacting with the SF3b complex, H3B-8800 disrupts the assembly of the spliceosome, leading to global splicing alterations that are particularly detrimental to cancer cells reliant on aberrant splicing.[15]

Diagram of Signaling Pathways and Mechanisms of Action

Splicing Modulator Mechanisms Mechanisms of Action of Different Splicing Modulators cluster_0 This compound Pathway cluster_1 Risdiplam/Branaplam Pathway cluster_2 H3B-8800 Pathway This compound This compound CLK1/CLK4 CLK1/CLK4 This compound->CLK1/CLK4 inhibits SR Proteins (Phosphorylation) SR Proteins (Phosphorylation) CLK1/CLK4->SR Proteins (Phosphorylation) phosphorylates Alternative Splicing Modulation Alternative Splicing Modulation SR Proteins (Phosphorylation)->Alternative Splicing Modulation Risdiplam/Branaplam Risdiplam/Branaplam SMN2 pre-mRNA SMN2 pre-mRNA Risdiplam/Branaplam->SMN2 pre-mRNA binds to Exon 7 Inclusion Exon 7 Inclusion SMN2 pre-mRNA->Exon 7 Inclusion promotes Functional SMN Protein Functional SMN Protein Exon 7 Inclusion->Functional SMN Protein leads to H3B-8800 H3B-8800 SF3b Complex (SF3B1) SF3b Complex (SF3B1) H3B-8800->SF3b Complex (SF3B1) inhibits Spliceosome Assembly Spliceosome Assembly SF3b Complex (SF3B1)->Spliceosome Assembly is essential for Global Splicing Alteration Global Splicing Alteration Spliceosome Assembly->Global Splicing Alteration disruption leads to

Caption: Mechanisms of Action of Different Splicing Modulators.

Comparative Data

The following tables summarize key quantitative data for this compound and its comparators. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual studies.

Table 1: In Vitro Potency of Splicing Modulators

CompoundTargetAssayIC50Reference
This compound CLK1Kinase Assay19.7 nM[16]
CLK3Kinase Assay530 nM[16]
Risdiplam SMN2 SplicingCell-based Reporter Assay~100 nM[8]
Branaplam HTT SplicingCell-based Assay<10 nM[11]
H3B-8800 SF3b Complex BindingCompetitive Binding Assay~1 nM[15]

Table 2: Cellular Effects of Splicing Modulators

CompoundCell LineEffectConcentrationReference
This compound Human Microvascular Endothelial CellsInhibition of SR protein phosphorylation10 µM[16]
A549 cellsInhibition of influenza virus replicationIC50 = 13.6 µM[16][17]
Risdiplam SMA Patient-derived FibroblastsIncreased full-length SMN2 mRNANot specified[8]
Branaplam Huntington's Disease Patient-derived FibroblastsReduction of mutant HTT proteinNot specified[11]
H3B-8800 K562 (SF3B1 mutant)Preferential cell killingNot specified[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of splicing modulators. Below are protocols for key experiments.

In Vitro Kinase Assay for CLK Inhibition (for this compound)

This assay determines the inhibitory activity of a compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human CLK1 or CLK4, kinase buffer, ATP, a suitable peptide substrate (e.g., a synthetic peptide containing an SR protein-derived sequence), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Splicing Reporter Assay (for Risdiplam and Branaplam)

This assay quantifies the ability of a compound to modulate the splicing of a specific target gene in living cells.

Methodology:

  • Constructs: A reporter plasmid containing the target exon and its flanking intronic sequences (e.g., SMN2 exon 7) flanked by two different fluorescent reporter genes (e.g., GFP and RFP). The reporters are in different reading frames, such that only one is expressed depending on whether the target exon is included or excluded.

  • Procedure: a. Transfect the reporter plasmid into a suitable cell line (e.g., HEK293). b. Treat the transfected cells with serial dilutions of the splicing modulator (e.g., Risdiplam) for 24-48 hours. c. Measure the fluorescence of both reporter proteins using a plate reader or flow cytometer.

  • Data Analysis: The ratio of the two fluorescent signals reflects the ratio of the two splice isoforms. Calculate the EC50 value, the concentration at which the compound produces 50% of its maximal effect.

RT-qPCR for Splice Isoform Quantification

This method directly measures the relative abundance of different splice variants of a target gene.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the splicing modulator of interest. After the desired incubation period, harvest the cells and extract total RNA using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers that specifically amplify the different splice isoforms (e.g., one primer pair that amplifies the exon-included transcript and another that amplifies the exon-skipped transcript).

  • Data Analysis: Use the ΔΔCt method to calculate the relative expression of each isoform, normalized to a housekeeping gene. The change in the ratio of the isoforms in treated versus untreated cells indicates the effect of the modulator.

Experimental Workflow for Splicing Modulator Evaluation

Experimental Workflow General Workflow for Evaluating Splicing Modulators Start Start In Vitro Assay In Vitro Assay (e.g., Kinase Assay, Binding Assay) Start->In Vitro Assay Cell-based Reporter Assay Cell-based Reporter Assay In Vitro Assay->Cell-based Reporter Assay Confirm cellular activity RT-qPCR RT-qPCR for Splice Isoform Quantification Cell-based Reporter Assay->RT-qPCR Validate on endogenous gene Western Blot Western Blot for Protein Isoform Analysis RT-qPCR->Western Blot Confirm protein level changes Cell Viability/Toxicity Assay Cell Viability/Toxicity Assay Western Blot->Cell Viability/Toxicity Assay Assess safety In Vivo Studies In Vivo Animal Models Cell Viability/Toxicity Assay->In Vivo Studies Evaluate in a biological system End End In Vivo Studies->End

Caption: General Workflow for Evaluating Splicing Modulators.

Conclusion

This compound represents a distinct class of splicing modulators that acts by inhibiting the CLK family of kinases, key regulators of SR protein phosphorylation. This mechanism contrasts with that of modulators like Risdiplam and Branaplam, which directly target pre-mRNA, and H3B-8800, which inhibits a core component of the spliceosome. The choice of a particular splicing modulator for therapeutic development will depend on the specific disease, the desired level of target engagement, and the selectivity profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel splicing modulators. As our understanding of the complexities of splicing regulation deepens, so too will our ability to design and develop more precise and effective therapies for a wide range of diseases.

References

Comparative Analysis of KH-CB19: A Highly Selective CLK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor KH-CB19 against other alternatives, supported by experimental data. This compound is a potent and highly specific inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLK kinases are crucial regulators of alternative pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] The exceptional selectivity of this compound makes it a valuable tool for studying the roles of CLK1 and CLK4 in cellular processes and a promising lead compound for drug discovery.[1]

Quantitative Performance Comparison

The inhibitory activity of this compound has been assessed against a panel of kinases and compared with the alternative CLK inhibitor, TG003. The data highlights the superior selectivity of this compound for CLK1 over other CLK isoforms and other kinase families.

Kinase TargetThis compound IC₅₀ (nM)TG003 IC₅₀ (nM)Notes
CLK1 19.7 - 20[3]20[4][5][6][7][8]Both compounds are potent inhibitors of CLK1.
CLK2 Reduced Affinity[1]200[4][5][6][7][8]This compound shows lower affinity for CLK2 compared to TG003.
CLK3 530[3]>10,000[5][7][8]This compound is ~100-fold selective for CLK1 over CLK3.[1] TG003 has no significant effect on CLK3.[4]
CLK4 Potent Inhibitor[1][2]15[4][5][6][7][8]Both compounds are potent inhibitors of CLK4.
DYRK1A 55.224[7]TG003 shows off-target activity against DYRK1A.[9]
DYRK1B Not Reported34[7]TG003 also shows off-target activity against DYRK1B.
Casein Kinase 1 (CK1) Not ReportedInhibitor[5]TG003 exhibits cross-reactivity with CK1.

Kinase Selectivity Profile

This compound has demonstrated a remarkable selectivity profile in broad screening panels. In an initial screen against 71 different protein kinases, this compound showed no significant inhibition of any other kinase, confirming its high selectivity for CLKs. A subsequent cross-screening using a thermal shift assay against 129 kinases further confirmed that strong interactions were limited to CLK family members, particularly CLK1 and CLK4.[1] In contrast, the comparator compound TG003 shows cross-reactivity with several other kinases, including DYRK1A/B and Casein Kinase 1 (CK1).[5][7][9] This makes this compound a more precise tool for specifically probing the function of CLK1 and CLK4.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting CLK1 and CLK4, which are key regulators of mRNA splicing. By inhibiting these kinases, this compound prevents the phosphorylation of SR proteins, altering the splicing of pre-mRNA into its mature isoforms. This mechanism has been shown to effectively suppress the phosphorylation of SR proteins in cells.[1]

G cluster_0 Nucleus KH_CB19 This compound CLK1_4 CLK1 / CLK4 KH_CB19->CLK1_4 Inhibition SR_Proteins SR Proteins (unphosphorylated) CLK1_4->SR_Proteins Phosphorylation p_SR_Proteins SR Proteins (phosphorylated) SR_Proteins->p_SR_Proteins Spliceosome Spliceosome Assembly p_SR_Proteins->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing

Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering alternative splicing.

Experimental Protocols

In Vitro Radiometric Kinase Assay for IC₅₀ Determination

This protocol describes a representative method for determining the potency of inhibitors like this compound against a target kinase.

1. Materials and Reagents:

  • Recombinant Kinase (e.g., human CLK1)

  • Protein Substrate (e.g., a suitable SR protein-derived peptide)

  • Inhibitor Stock: this compound dissolved in 100% DMSO.

  • Kinase Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • ATP Solution: A mix of non-radiolabeled ATP and [γ-³³P]-ATP.

  • P81 Phosphocellulose Membrane or Filter Plate.

  • Stop Solution: 3% or 5% Phosphoric Acid.

  • Scintillation Fluid.

2. Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically around 1%.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase Assay Buffer.

    • Diluted this compound or DMSO for control wells.

    • A master mix containing the kinase enzyme and the protein substrate.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding the ATP/[γ-³³P]-ATP mixture to all wells.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by adding the phosphoric acid stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane or filter plate. The phosphorylated substrate will bind to the paper, while unincorporated ATP is washed away.

  • Washing: Wash the membrane/plate multiple times with 0.75% phosphoric acid to remove non-incorporated [γ-³³P]-ATP.

  • Detection: After drying the membrane/plate, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase Cross-Screening Workflow

To determine the selectivity of an inhibitor, it is screened against a large panel of kinases. The workflow below illustrates this process.

G cluster_workflow Kinase Profiling Workflow Compound Test Compound (e.g., this compound) Assay High-Throughput Kinase Assay Compound->Assay KinasePanel Kinase Panel (e.g., 71 kinases) KinasePanel->Assay Data Raw Activity Data (% Inhibition) Assay->Data Analysis Data Analysis (IC50 Determination) Data->Analysis Profile Selectivity Profile Analysis->Profile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor against a diverse panel.

References

Unveiling the Antiviral Potential of KH-CB19: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of KH-CB19, a potent inhibitor of CDC2-like kinases (CLKs), against other antiviral compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating novel antiviral strategies.

Performance Comparison of Antiviral Compounds

The antiviral efficacy of this compound has been demonstrated, particularly against the influenza virus. Its primary mechanism involves the inhibition of CLK1, a key regulator of pre-mRNA splicing. This inhibition disrupts the normal splicing of viral messenger RNA (mRNA), thereby impeding viral replication. The following tables summarize the quantitative data available for this compound and comparable CLK inhibitors.

CompoundTarget Kinase(s)IC50 (CLK1)IC50 (CLK3)Antiviral Activity (Influenza) IC50
This compound CLK1, CLK419.7 nM[1][2]530 nM[1][2]13.6 µM[1][3]
TG003CLK1, CLK420 nM-Mentioned as less effective than other compounds in one study[3]
NIH39CLK family--6.6 µM[3]

Table 1: Comparative Inhibitory Activity of CLK Inhibitors. This table outlines the half-maximal inhibitory concentrations (IC50) of this compound and other CLK inhibitors against their target kinases and influenza virus replication. Lower IC50 values indicate greater potency.

Mechanism of Action: Inhibition of SR Protein Phosphorylation

This compound exerts its antiviral effect by targeting the host cellular machinery rather than the virus directly. As a potent inhibitor of CLK1 and CLK4, it prevents the phosphorylation of serine/arginine-rich (SR) proteins.[2][4][5] These SR proteins are crucial for the regulation of alternative splicing of pre-mRNA. By inhibiting their phosphorylation, this compound disrupts the splicing of viral mRNA, a critical step for the production of new viral particles.[3]

KH_CB19_Mechanism cluster_host_cell Host Cell This compound This compound CLK1/CLK4 CLK1/CLK4 This compound->CLK1/CLK4 Inhibits SR_Proteins SR Proteins CLK1/CLK4->SR_Proteins Phosphorylates SR_Proteins_P Phosphorylated SR Proteins pre_mRNA_splicing pre-mRNA Splicing SR_Proteins_P->pre_mRNA_splicing Regulates Viral_mRNA Viral mRNA pre_mRNA_splicing->Viral_mRNA Produces Viral_Replication Viral Replication Viral_mRNA->Viral_Replication Leads to

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits CLK1/CLK4, leading to a downstream disruption of viral pre-mRNA splicing and replication.

Experimental Protocols

Validating the antiviral activity of a compound like this compound involves a series of in vitro experiments. Below are detailed methodologies for key assays.

Influenza Virus Replication Assay

This assay is fundamental to determining the dose-dependent antiviral effect of the compound.

Objective: To quantify the inhibition of influenza virus replication in a cell-based model.

Materials:

  • A549 cells (human lung adenocarcinoma cell line)

  • Influenza A virus (e.g., A/WSN/33 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound (and other test compounds)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plaque assay reagents or RT-qPCR reagents for viral titer determination

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in infection medium (DMEM with 0.5% FBS).

  • Infection: When cells are confluent, wash them with phosphate-buffered saline (PBS) and infect with influenza A virus at a specific multiplicity of infection (MOI), for example, MOI of 0.1.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells, and add the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of Viral Replication:

    • Plaque Assay: Collect the supernatant and perform a plaque assay on MDCK cells to determine the viral titer (plaque-forming units per mL).

    • RT-qPCR: Extract viral RNA from the supernatant or infected cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the amount of a specific viral gene (e.g., M gene).

  • Cell Viability Assay: To assess the cytotoxicity of the compounds, perform an MTT assay on a parallel plate of uninfected A549 cells treated with the same concentrations of the compounds.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be determined.

Antiviral_Assay_Workflow cluster_workflow Antiviral Activity Validation Workflow A Seed A549 cells in 96-well plates C Infect cells with Influenza A virus A->C B Prepare serial dilutions of this compound D Treat cells with this compound dilutions B->D C->D E Incubate for 48-72 hours D->E F Quantify viral replication (Plaque Assay or RT-qPCR) E->F G Assess cell viability (MTT Assay) E->G H Calculate IC50, CC50, and Selectivity Index F->H G->H

Figure 2: Experimental Workflow. This flowchart outlines the key steps for validating the antiviral activity of this compound.

SR Protein Phosphorylation Assay

This assay helps to confirm the mechanism of action of this compound by observing its effect on the phosphorylation of SR proteins.

Objective: To determine if this compound inhibits the phosphorylation of SR proteins in cells.

Materials:

  • Human microvascular endothelial cells (HMEC-1) or another suitable cell line

  • This compound

  • TNF-α (or another stimulus to induce SR protein phosphorylation)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • Antibodies:

    • Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR)

    • Primary antibody against a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture HMEC-1 cells to near confluency. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with TNF-α for a short period (e.g., 15 minutes) to induce the phosphorylation of SR proteins.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated SR protein levels to the loading control. Compare the levels of phosphorylation in treated versus untreated cells.

Conclusion

This compound represents a promising antiviral candidate that functions through the inhibition of host cell CLK kinases, thereby disrupting viral pre-mRNA splicing. Its potent activity against influenza virus in vitro, coupled with a well-defined mechanism of action, warrants further investigation and comparative studies against a broader range of viruses and established antiviral therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel antiviral compounds.

References

A Comparative Analysis of the Anti-Cancer Efficacy of KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), against other established anti-cancer agents. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying mechanisms of action.

Introduction to this compound and Comparator Compounds

This compound is a small molecule inhibitor targeting CLK1 and CLK4, kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of splicing is a hallmark of cancer, making CLK inhibitors a promising class of anti-neoplastic agents.

For this comparative study, we will focus on two well-characterized CDK inhibitors:

  • Dinaciclib (B612106): A potent pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK5, and CDK9. It has demonstrated broad anti-tumor activity by inducing cell cycle arrest and apoptosis.

  • Palbociclib: A selective inhibitor of CDK4 and CDK6, which are key regulators of the G1-S phase transition of the cell cycle. It is an established therapy for certain types of breast cancer.

Comparative Efficacy: In Vitro Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the comparator compounds across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundTarget(s)Cancer TypeCell LineIC50 (nM)Reference
This compound CLK1, CLK3, DYRK1A--19.7 (CLK1), 530 (CLK3), 55.2 (DYRK1A)[1][2][3]
Dinaciclib CDK1, CDK2, CDK5, CDK9Ovarian CancerSKOV-315[4]
Pancreatic CancerMIAPaCa-2~10[5]
Pancreatic CancerPa20C~20[5]
Lung CancerH1299, HOP6225-50 (effective concentration)[6]
Palbociclib CDK4, CDK6Breast CancerMCF-7148 ± 25.7[7]
Breast CancerMDA-MB-231432 ± 16.1[7]
Breast CancerKB-3-15014[8]
Breast CancerSW6203921[8]

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound, Dinaciclib, and Palbociclib are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

KH_CB19_Pathway KH_CB19 This compound CLK1_4 CLK1/CLK4 KH_CB19->CLK1_4 Inhibits Normal_Splicing Normal Splicing KH_CB19->Normal_Splicing Restores SR_Proteins SR Proteins CLK1_4->SR_Proteins Phosphorylates p_SR_Proteins Phosphorylated SR Proteins Splicing_Machinery Splicing Machinery p_SR_Proteins->Splicing_Machinery Regulates Aberrant_Splicing Aberrant Splicing (Cancer) Splicing_Machinery->Aberrant_Splicing Splicing_Machinery->Normal_Splicing Apoptosis_Oncogenes Anti-Apoptotic & Oncogenic Proteins Aberrant_Splicing->Apoptosis_Oncogenes Promotes synthesis of Tumor_Suppessors Tumor Suppressor Proteins Normal_Splicing->Tumor_Suppessors Promotes synthesis of Cell_Survival Cancer Cell Survival & Proliferation Apoptosis_Oncogenes->Cell_Survival Leads to Apoptosis Apoptosis Tumor_Suppessors->Apoptosis Induces

Caption: Mechanism of action of this compound.

Dinaciclib_Pathway Dinaciclib Dinaciclib CDK1_2_5_9 CDK1, CDK2, CDK5, CDK9 Dinaciclib->CDK1_2_5_9 Inhibits Proliferation Cancer Cell Proliferation Dinaciclib->Proliferation Inhibits Apoptosis Apoptosis Dinaciclib->Apoptosis Induces Cell_Cycle Cell Cycle Progression (G1/S, G2/M) CDK1_2_5_9->Cell_Cycle Regulates Transcription Transcription (RNA Polymerase II) CDK1_2_5_9->Transcription Regulates Cell_Cycle->Proliferation

Caption: Mechanism of action of Dinaciclib.

Palbociclib_Pathway Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 Inhibits Cell_Proliferation Cell Proliferation Palbociclib->Cell_Proliferation Inhibits CDK4_6_CyclinD CDK4/6-Cyclin D Complex CDK4_6->CDK4_6_CyclinD CyclinD Cyclin D CyclinD->CDK4_6_CyclinD Rb Rb Protein CDK4_6_CyclinD->Rb Phosphorylates pRb Phosphorylated Rb Protein E2F E2F Transcription Factors pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes G1_S_Transition->Cell_Proliferation

Caption: Mechanism of action of Palbociclib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds (this compound, Dinaciclib, Palbociclib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[9]

  • Drug Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[10]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells after treatment. Centrifuge the cell suspension and discard the supernatant.[12][13]

  • Washing: Wash the cells once with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[12]

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle after drug treatment.

Materials:

  • Treated and control cells

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for at least 20-30 minutes at room temperature in the dark.[15][16][17]

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

In Vivo Anti-Tumor Activity

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of novel compounds.

  • Dinaciclib: In preclinical models of ovarian cancer, Dinaciclib, both alone and in combination with cisplatin (B142131), significantly inhibited the growth of subcutaneous A2780 xenografts in nude mice.[19][20][21][22]

  • Palbociclib: Palbociclib has demonstrated anti-tumor activity in various breast cancer xenograft models, including patient-derived xenografts (PDXs).[23][24][25][26] It has been shown to reduce breast cancer metastasis to the lung in vivo.[24]

Conclusion

This compound, as a selective CLK1/4 inhibitor, presents a novel mechanism of action with potential for anti-cancer therapy. Its ability to modulate pre-mRNA splicing distinguishes it from CDK inhibitors like Dinaciclib and Palbociclib, which primarily target cell cycle progression. The available in vitro data suggests that this compound is a potent inhibitor of its target kinases.

Further direct comparative studies, particularly in vivo, are necessary to fully elucidate the therapeutic potential of this compound relative to established anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses. The distinct mechanisms of action of these inhibitors may also suggest opportunities for combination therapies to achieve synergistic anti-tumor effects.

References

Unveiling the Atypical Binding of KH-CB19: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of kinase inhibition is paramount for the development of targeted and effective therapeutics. This guide provides a comprehensive comparison of KH-CB19, a non-ATP mimetic inhibitor of Cdc2-like kinases (CLKs), with the conventional ATP-competitive inhibitor, TG003. We present supporting experimental data, detailed protocols, and visual representations of the distinct binding modes to elucidate the unique properties of this compound.

Differentiating Binding Mechanisms: A Head-to-Head Comparison

This compound represents a distinct class of kinase inhibitors that do not mimic the binding of ATP, the natural substrate for kinases. This contrasts with the majority of kinase inhibitors, such as TG003, which are designed to be ATP-competitive. The fundamental difference in their mechanism of action is rooted in how they interact with the kinase's active site.

Cocrystal structures of this compound in complex with CLK1 and CLK3 have revealed its non-ATP mimetic binding mode.[1] Instead of forming canonical hydrogen bonds with the kinase hinge region, a hallmark of ATP-mimetic inhibitors, this compound utilizes halogen bonding.[1] Specifically, a chlorine atom on the dichloroindolyl ring of this compound forms a halogen bond with the main chain carbonyl of a hinge residue.[1] This unique interaction, coupled with other contacts in the ATP-binding pocket, accounts for its inhibitory activity.

In contrast, TG003 functions as a classical ATP-competitive inhibitor, directly competing with ATP for binding to the active site of CLK kinases. Its binding is characterized by the formation of hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine (B156593) moiety of ATP.

The inhibitory potency of both compounds against CLK isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) values presented in the table below.

InhibitorTarget KinaseIC50 (nM)Binding Mechanism
This compound CLK119.7[2]Non-ATP Mimetic
CLK3530[2]Non-ATP Mimetic
TG003 CLK120[3]ATP-Competitive
CLK415[3]ATP-Competitive

Visualizing the Binding Modes

To further illustrate the distinct binding mechanisms of this compound and an ATP-mimetic inhibitor, the following diagrams depict their interactions within the kinase active site.

G cluster_0 This compound (Non-ATP Mimetic) Binding to CLK1 This compound This compound Halogen_Bond Halogen Bond This compound->Halogen_Bond Other_Contacts Other Active Site Contacts This compound->Other_Contacts CLK1_Hinge Hinge Region Halogen_Bond->CLK1_Hinge

Binding mechanism of the non-ATP mimetic inhibitor this compound.

G cluster_1 TG003 (ATP-Mimetic) Binding to CLK1 TG003 TG003 H_Bonds Hydrogen Bonds TG003->H_Bonds CLK1_Hinge_ATP Hinge Region H_Bonds->CLK1_Hinge_ATP

Binding mechanism of the ATP-mimetic inhibitor TG003.

Experimental Protocols

To enable researchers to independently verify and build upon these findings, detailed protocols for key experiments are provided below.

In Vitro CLK1 Kinase Inhibition Assay

This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of recombinant CLK1.

Materials:

  • Recombinant human CLK1 (e.g., from BPS Bioscience, Cat. No. 40196)[2]

  • Myelin Basic Protein (MBP) as a generic kinase substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (this compound, TG003) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Add the MBP substrate to all wells.

  • Add recombinant CLK1 to all wells except the no-enzyme control.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for CLK1.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Reagents to Plate A->B C Pre-incubate (Inhibitor + Kinase) B->C D Initiate Reaction (Add ATP) C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence) F->G H Data Analysis (IC50 Determination) G->H

Workflow for the in vitro kinase inhibition assay.
Western Blot Analysis of SR Protein Phosphorylation

This protocol is used to assess the effect of kinase inhibitors on the phosphorylation of Serine/Arginine-rich (SR) proteins, which are key substrates of CLK kinases, in a cellular context.

Materials:

  • Cell line (e.g., HeLa or other suitable cell line)

  • Cell culture medium and supplements

  • Test compounds (this compound, TG003)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Anti-phospho-SR protein antibody (e.g., clone 1H4)[4]

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration.

  • Lyse the cells using lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SR protein antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

G cluster_western Western Blot Workflow for pSR Proteins A Cell Treatment with Inhibitors B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody (Anti-pSR) F->G H Secondary Antibody G->H I Detection H->I

Workflow for Western Blot analysis of SR protein phosphorylation.

References

Evaluating the Specificity of KH-CB19 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinase inhibitor KH-CB19 with other alternatives, focusing on its specificity in cellular assays. The information is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, signal transduction, and cancer research.

Introduction to this compound

This compound is a potent and highly specific inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLKs are dual-specificity kinases that play a crucial role in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][3] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing.[1] This makes this compound a valuable tool for studying the roles of CLKs in various cellular processes and a potential lead compound for therapeutic development.[1]

Comparative Analysis of Kinase Inhibitor Specificity

The following table summarizes the in vitro and cellular activity of this compound and compares it with another known CLK inhibitor, TG003.

Inhibitor Target(s) IC50 (in vitro) Cellular Activity Off-Target Effects
This compound CLK1, CLK4CLK1: 19.7 nM[4], 20 nM[1] CLK3: 530 nM[4] DYRK1A: 55.2 nM[4][5]Suppresses phosphorylation of SR proteins (SRp75, SRp55, SRp20) in HMEC-1 cells at 10 µM.[2][6] Modulates alternative splicing of tissue factor (TF) pre-mRNA in HMEC-1 cells.[1] Inhibits influenza virus replication with an IC50 of 13.6 µM.[4][7]No significant inhibition observed against a panel of 71 other protein kinases.[1][5]
TG003 CLK1, CLK4CLK1: 20 nM[1] CLK4: 15 nM[1]Reduces phosphorylation of SR proteins (SRp75, SRp55, SF2/ASF).[1] Reduces expression of both full-length and alternatively spliced TF isoforms.[1]Shows cross-reactivity with casein kinase (CK1δ and CK1ɛ), DYRK1B, and others.[1]

Visualizing Cellular Mechanisms and Workflows

To better understand the context of this compound's function and evaluation, the following diagrams illustrate the relevant signaling pathway and experimental procedures.

CLK1/4 Signaling Pathway

The diagram below illustrates the central role of CLK1 and CLK4 in regulating alternative splicing. The kinases phosphorylate SR proteins, which are essential components of the spliceosome. This phosphorylation event is critical for the proper selection of splice sites on pre-mRNA molecules. This compound acts by directly inhibiting the kinase activity of CLK1 and CLK4.

G cluster_0 Nucleus KH_CB19 This compound CLK1_4 CLK1 / CLK4 KH_CB19->CLK1_4 inhibition SR_Proteins SR Proteins (inactive) CLK1_4->SR_Proteins phosphorylation p_SR_Proteins Phosphorylated SR Proteins (active) SR_Proteins->p_SR_Proteins mRNA_splicing Alternative Splicing p_SR_Proteins->mRNA_splicing pre_mRNA pre-mRNA pre_mRNA->mRNA_splicing mRNA Mature mRNA mRNA_splicing->mRNA

Caption: CLK1/4-mediated regulation of alternative splicing and its inhibition by this compound.

Experimental Workflow for Specificity Assay

This workflow outlines the key steps in a cellular assay designed to evaluate the specificity of a kinase inhibitor like this compound. The process involves treating cells with the inhibitor, followed by the analysis of downstream signaling events.

G start Cell Culture (e.g., HMEC-1) treatment Treat with this compound or alternative inhibitor start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot (for p-SR Proteins) lysis->western rtpcr RT-PCR (for mRNA splice variants) lysis->rtpcr analysis Data Analysis and Comparison western->analysis rtpcr->analysis

Caption: Workflow for evaluating kinase inhibitor specificity in cellular assays.

Comparative Specificity of CLK Inhibitors

This diagram provides a logical comparison of the specificity profiles of this compound and TG003. It highlights the broader range of targets for TG003 compared to the more focused activity of this compound.

G cluster_khcb19 This compound Targets cluster_tg003 TG003 Targets Inhibitors CLK Inhibitors KH_CB19 This compound Inhibitors->KH_CB19 TG003 TG003 Inhibitors->TG003 CLK1_4_KH CLK1/CLK4 KH_CB19->CLK1_4_KH CLK1_4_TG CLK1/CLK4 TG003->CLK1_4_TG Other_Kinases Other Kinases (CK1, DYRK1B, etc.) TG003->Other_Kinases

Caption: Comparison of the target specificity between this compound and TG003.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are generalized protocols for key experiments cited in the evaluation of this compound.

Western Blot for SR Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of SR proteins in response to inhibitor treatment.

  • Cell Culture and Treatment:

    • Plate Human Microvascular Endothelial Cells (HMEC-1) and grow to 80-90% confluency.

    • Treat cells with desired concentrations of this compound (e.g., 10 µM) or a vehicle control for a specified duration (e.g., 1 hour).[2][6]

    • For experiments involving stimulation, add a stimulating agent (e.g., TNF-α) for a defined period before harvesting.[1]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the total protein concentration of the supernatant using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[8]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated forms of SR proteins (e.g., anti-phospho-SRp75, anti-phospho-SRp55) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the results to a loading control, such as β-actin or GAPDH.

RT-PCR for Alternative Splicing of Tissue Factor

This protocol is used to analyze changes in the alternative splicing of a target gene, such as tissue factor (TF), following inhibitor treatment.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described for the Western blot protocol.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR using primers that flank the alternatively spliced region of the target gene (e.g., tissue factor). This allows for the amplification of different splice variants.

    • Use a sufficient number of PCR cycles to ensure the reaction is in the exponential phase.

  • Analysis of PCR Products:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis.

    • Visualize the different splice variants as distinct bands on the gel.

    • Quantify the intensity of each band to determine the relative abundance of each splice isoform.

    • Alternatively, quantitative real-time PCR (qRT-PCR) with isoform-specific primers can be used for more precise quantification.

Conclusion

The available data strongly indicates that this compound is a highly specific inhibitor of CLK1 and CLK4 in cellular assays.[1] Its limited off-target effects, especially when compared to other inhibitors like TG003, make it an excellent research tool for dissecting the roles of CLK1 and CLK4 in the regulation of alternative splicing and other cellular processes.[1] The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings in their own cellular models.

References

A Head-to-Head Battle of Cellular Potency: KH-CB19 vs. TG003

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Two Prominent CLK Inhibitors for Researchers and Drug Development Professionals

In the landscape of cellular signaling and gene regulation, the CDC2-like kinases (CLKs) have emerged as critical players, particularly in the control of alternative splicing. The dysregulation of this process is implicated in numerous diseases, including cancer, making CLK inhibitors valuable tools for research and potential therapeutic development. This guide provides a comprehensive comparison of the cellular potency of two widely used CLK inhibitors: KH-CB19 and TG003. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.

At a Glance: Key Differences in Cellular Potency

FeatureThis compoundTG003
Primary Targets CLK1, CLK4[1]CLK1, CLK2, CLK4[2]
Binding Mode Non-ATP mimetic, halogen bonding to hinge region[1]ATP-competitive[2]
Potency in Cellular Assays More potent in suppressing SR protein phosphorylation[1]Less potent in suppressing SR protein phosphorylation[1]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and TG003 against various CLK isoforms. This data highlights the potency and selectivity of each compound.

CompoundCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)CLK4 IC50 (nM)
This compound 20[1]->10,000-
TG003 20[2]200[2]>10,00015[2]

Mechanism of Action: Targeting the Splicing Machinery

Both this compound and TG003 exert their effects by inhibiting CLK kinases, which are crucial for the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Phosphorylated SR proteins are key components of the spliceosome, the cellular machinery responsible for alternative splicing of pre-mRNA. By inhibiting CLKs, these compounds prevent the proper phosphorylation of SR proteins, leading to alterations in splicing patterns.

This compound is a potent and highly specific inhibitor of CLK1 and CLK4.[1] Its unique, non-ATP mimetic binding mode, which involves halogen bonding to the kinase hinge region, contributes to its high selectivity.[1]

TG003 is also a potent, ATP-competitive inhibitor of CLK1 and CLK4, and to a lesser extent, CLK2.[2] It has been shown to suppress SR protein phosphorylation and affect the regulation of alternative splicing both in vitro and in vivo.

The signaling pathway below illustrates the mechanism of action of these inhibitors.

cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Mature_mRNA Mature_mRNA Pre-mRNA->Mature_mRNA SR_Proteins SR Proteins pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome pSR_Proteins->Spliceosome Activation Spliceosome->Pre-mRNA Alternative Splicing Protein_Isoforms Protein Isoforms Mature_mRNA->Protein_Isoforms Translation This compound This compound CLKs CLK1/4 This compound->CLKs Inhibition TG003 TG003 TG003->CLKs Inhibition CLKs->SR_Proteins Phosphorylation

CLK Signaling Pathway and Inhibition.

Cellular Potency: A Direct Comparison

A key study directly compared the cellular efficacy of this compound and TG003 in human microvascular endothelial cells (HMEC-1).[1] The results demonstrated that This compound is significantly more potent than TG003 in suppressing the phosphorylation of SR proteins, such as SRp75 and SRp55, under both normal and pro-inflammatory conditions (induced by TNF-α).[1] While both compounds led to a reduction in the phosphorylation of all analyzed SR proteins, the effect of 10 µM this compound was far greater than that of 10 µM TG003.[1]

This superior cellular potency of this compound suggests it may be a more effective tool for studying the cellular consequences of CLK inhibition and for developing more targeted therapeutic strategies.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified CLK kinases.

cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified CLK enzyme - Kinase buffer - ATP (with [γ-32P]ATP) - Substrate (e.g., SR peptide) Start->Prepare_Reaction Add_Inhibitor Add this compound or TG003 (various concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Spot onto phosphocellulose membrane to stop reaction Incubate->Stop_Reaction Wash Wash membrane to remove unincorporated [γ-32P]ATP Stop_Reaction->Wash Measure Measure radioactivity using a scintillation counter Wash->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow.

Materials:

  • Purified recombinant CLK1, CLK2, or CLK4

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution and [γ-32P]ATP

  • Substrate (e.g., a synthetic peptide corresponding to the SR domain of a known SR protein)

  • This compound and TG003 stock solutions (in DMSO)

  • Phosphocellulose membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified CLK enzyme, kinase buffer, and substrate.

  • Add varying concentrations of this compound or TG003 to the reaction mixture. Include a DMSO control.

  • Initiate the reaction by adding the ATP/[γ-32P]ATP mix.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the membrane using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Assay: Western Blot for Phospho-SR Proteins

This assay assesses the ability of the inhibitors to suppress the phosphorylation of SR proteins within a cellular context.

cluster_workflow Western Blot Workflow for Phospho-SR Proteins Start Start Cell_Culture Culture cells (e.g., HMEC-1) to desired confluency Start->Cell_Culture Treat Treat cells with this compound, TG003, or DMSO (control) Cell_Culture->Treat Lyse Lyse cells and collect protein extracts Treat->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane to prevent non-specific antibody binding Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-phospho-SR) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity to determine changes in phosphorylation Detect->Analyze End End Analyze->End

Western Blot Workflow.

Materials:

  • Cell line of interest (e.g., HMEC-1)

  • Cell culture medium and supplements

  • This compound and TG003

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-SR proteins (e.g., mAb104)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound, TG003, or a DMSO vehicle control for a specified time.

  • Lyse the cells in lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to quantify the relative levels of SR protein phosphorylation.

Cellular Assay: RT-PCR for Alternative Splicing

This assay is used to analyze changes in the splicing patterns of specific genes in response to inhibitor treatment.

Materials:

  • Treated cells (as described in the Western blot protocol)

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR master mix

  • Gene-specific primers flanking the alternatively spliced exon of interest

  • Agarose (B213101) gel and electrophoresis equipment

Procedure:

  • Extract total RNA from the treated and control cells.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank the alternatively spliced region of the target gene.

  • Separate the PCR products on an agarose gel.

  • Visualize the bands and analyze the relative abundance of the different splice isoforms. Changes in the ratio of these isoforms indicate an effect on alternative splicing.

Conclusion

Both this compound and TG003 are valuable chemical probes for investigating the role of CLK kinases in cellular processes. However, the available data strongly suggests that This compound exhibits superior cellular potency in inhibiting SR protein phosphorylation, a direct downstream consequence of CLK activity. This enhanced efficacy, coupled with its unique binding mode, makes this compound a particularly powerful tool for researchers seeking to modulate alternative splicing in cellular models. For drug development professionals, the higher cellular potency of this compound may translate to a more desirable therapeutic window and reduced off-target effects, warranting further investigation into its potential as a lead compound. This guide provides the necessary information and protocols for researchers to independently evaluate and compare these two important inhibitors in their own experimental systems.

References

Safety Operating Guide

Proper Disposal Procedures for KH-CB19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of the research chemical KH-CB19, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document provides clear, step-by-step procedures for the proper disposal of this compound, its solutions, and contaminated materials.

This compound is a potent inhibitor of CDC2-like kinases (CLKs) used in laboratory research.[1][2][3] As with any chemical compound, adherence to strict safety and disposal protocols is paramount to maintaining a safe research environment and preventing environmental contamination.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be familiar with its properties and potential hazards. The following table summarizes key information for this compound.

PropertyValueSource
CAS Number 1354037-26-5[4]
Molecular Formula C₁₅H₁₃Cl₂N₃O₂[4][5]
Molecular Weight 338.19 g/mol [4]
Appearance White to light yellow solid powder[6]
Solubility Soluble in DMSO (≥ 50 mg/mL)[4][5]
Storage Store at -20°C[4]

A comprehensive Material Safety Data Sheet (MSDS) should always be consulted before working with this compound. The MSDS for this compound indicates that the compound is not flammable or combustible.[7] However, it is essential to avoid dust formation and contact with skin and eyes.[7] In case of accidental release, appropriate personal protective equipment (PPE) should be worn, and the spill should be contained and collected in a suitable container for disposal.[7]

Disposal of this compound Waste

The proper disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, is critical. As a chlorinated organic compound, it should be treated as hazardous chemical waste. Sink disposal is not an option for this compound or its solutions.[8]

The following workflow outlines the decision-making process for the proper disposal of different forms of this compound waste.

KH_CB19_Disposal_Workflow This compound Disposal Decision Workflow cluster_waste_identification 1. Waste Identification cluster_waste_types 2. Waste Categorization cluster_disposal_actions 3. Disposal Procedure cluster_final_disposal 4. Final Disposition Waste Identify this compound Waste Stream Solid Solid this compound Powder Waste->Solid Solid Form DMSO_Solution This compound in DMSO Solution Waste->DMSO_Solution Solution Contaminated Contaminated Labware (e.g., tips, tubes, gloves) Waste->Contaminated Contaminated Material Collect_Solid Collect in a labeled, sealed container for solid hazardous waste. Solid->Collect_Solid Collect_Liquid Collect in a labeled, sealed container for chlorinated organic waste. DMSO_Solution->Collect_Liquid Collect_Contaminated Collect in a designated, sealed container for solid hazardous waste. Contaminated->Collect_Contaminated EH_S Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department. Collect_Solid->EH_S Collect_Liquid->EH_S Collect_Contaminated->EH_S

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocol: Spill Cleanup Procedure

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following protocol outlines the steps for a safe and effective cleanup.

Materials:

  • Personal Protective Equipment (PPE):

    • Safety goggles

    • Lab coat

    • Butyl rubber gloves (DMSO can penetrate nitrile gloves)[5]

    • Respiratory protection (if dealing with a large spill of solid powder)[7]

  • Spill containment materials (e.g., absorbent pads, sand, or vermiculite)

  • Scoop or dustpan and brush (for solid spills)

  • Sealable, labeled hazardous waste container

  • Soap and water

  • Paper towels

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or involves a significant amount of dust, evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill:

    • For solid this compound powder: Gently cover the spill with absorbent pads or a dry, inert material like sand to prevent the powder from becoming airborne.[9]

    • For this compound in DMSO solution: Surround the spill with absorbent materials to prevent it from spreading.

  • Clean Up the Spill:

    • For solid spills: Carefully scoop the contained powder and absorbent material into a designated hazardous waste container.[7] Avoid creating dust.

    • For liquid spills: Absorb the solution with an inert material and place it in a designated hazardous waste container.[9]

  • Decontaminate the Area: Once the bulk of the spill has been collected, clean the affected area with soap and water.[9] Use paper towels to dry the area and dispose of them in the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and label it clearly with the contents ("this compound Spill Debris"). Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.

  • Report the Incident: Report the spill to your laboratory supervisor and the EH&S department, following your institution's specific reporting procedures.

The following diagram illustrates the workflow for a this compound spill cleanup.

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow Start Spill Occurs Evacuate Evacuate & Secure Area Start->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill (Solid or Liquid) Don_PPE->Contain Clean_Up Collect Spilled Material into Hazardous Waste Container Contain->Clean_Up Decontaminate Decontaminate Area with Soap & Water Clean_Up->Decontaminate Dispose Seal & Label Waste Container Decontaminate->Dispose Arrange_Pickup Arrange for EH&S Pickup Dispose->Arrange_Pickup Report Report Incident Arrange_Pickup->Report

Caption: Step-by-step workflow for cleaning up a this compound spill.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.

References

Standard Operating Procedure: Safe Handling of Novel Potent Compound KH-CB19

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "KH-CB19" is not a recognized chemical entity. This document provides essential safety and logistical guidance based on established protocols for handling novel, potent, or cytotoxic compounds in a research and drug development setting.[1][2] It is imperative to treat any new chemical entity with unknown toxicological properties as hazardous until proven otherwise.[1][3] A thorough risk assessment must be conducted before any handling of a new compound.[1][4][5]

Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier between the researcher and the hazardous material, mitigating risks from inhalation, skin contact, and ingestion.[1][6] The selection of PPE should be based on a comprehensive risk assessment of the planned procedures.[1]

1.1 Standard PPE for Handling this compound (Powder and Solution)

All personnel handling this compound must wear the following minimum PPE. This equipment is the last line of defense after engineering and administrative controls have been implemented.[1][7]

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[7][8]Provides a robust barrier against chemical permeation. Double-gloving allows for safe removal of the outer contaminated layer.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[6][9]Protects skin and personal clothing from splashes and spills.[9]
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield worn over safety glasses.[3][7]Protects eyes from splashes, aerosols, and airborne particles.[7][9]
Respiratory Protection A NIOSH-approved N95 respirator or higher.[6][9]Prevents inhalation of aerosolized particles, especially when handling the powdered form of the compound.[9]
Additional PPE Disposable shoe covers and armlets (sleeve protectors).[7][10]Minimizes the risk of spreading contamination outside of the designated handling area.

Operational Plan: From Receipt to Use

A structured operational plan ensures that the compound is handled safely at every stage.

2.1 Receiving and Storage

  • Receipt: Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Labeling: The container must be clearly labeled as "Hazardous," including appropriate pictograms.[3]

  • Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.[3] The storage location should be clearly marked with warning signs.

2.2 Engineering Controls

  • Primary Containment: All handling of powdered this compound (e.g., weighing, aliquoting) must be performed within a certified chemical fume hood or a ventilated balance enclosure to control exposure at the source.[1][2]

  • Secondary Containment: Use secondary containers (e.g., trays) to contain any potential spills during transport and handling.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for safely preparing a stock solution from a powdered, potent compound like this compound.

Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the workspace within the chemical fume hood by lining it with absorbent, plastic-backed pads.

    • Assemble all necessary equipment (e.g., analytical balance, spatula, weigh paper, vials, solvent, pipettes) inside the fume hood.

  • Weighing:

    • Tare the analytical balance with a piece of weigh paper or a tared vial.

    • Carefully weigh the desired amount of this compound powder. Avoid any abrupt movements that could generate airborne particles.

    • Document the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into an appropriately sized vial.

    • Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial.

    • Secure the cap tightly and mix gently by inversion or vortexing until the compound is fully dissolved.

  • Post-Procedure:

    • Wipe the exterior of the vial with a suitable decontaminating solution (e.g., 70% ethanol) and place it in a labeled secondary container.

    • Proceed with the disposal plan for all contaminated disposable materials as outlined in Section 4.0.

    • Decontaminate all surfaces within the fume hood.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[1]

4.1 Waste Segregation and Collection

  • Solid Waste: All contaminated disposable items (e.g., gloves, gowns, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][11]

  • Liquid Waste: Unused solutions or rinsates containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[12][13] Do not dispose of this waste down the sanitary sewer.[13][14]

  • Sharps: Contaminated needles, syringes, or glass Pasteur pipettes must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[13]

4.2 Decontamination and Spill Management

  • Routine Decontamination: At the end of each procedure, decontaminate all work surfaces and equipment. The effectiveness of a cleaning agent should be verified if possible.[15]

  • Spill Response:

    • Minor Spill (inside a fume hood): Alert others in the area. Use a chemical spill kit to absorb the material. Clean the area with a deactivating agent if known, or a suitable solvent, and dispose of all cleanup materials as hazardous waste.[1]

    • Major Spill: Evacuate the immediate area and notify the institutional Environmental Health & Safety (EHS) office immediately.[1]

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Conduct Risk Assessment prep2 Assemble PPE & Materials prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh this compound Powder prep3->weigh Begin Experiment dissolve Dissolve in Solvent weigh->dissolve transfer Aliquot/Use Solution dissolve->transfer decon Decontaminate Surfaces & Equipment transfer->decon End Experiment waste Segregate & Dispose of Waste decon->waste doff Doff PPE Correctly waste->doff

Caption: Workflow for the safe handling of a potent novel compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.